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2-(3,5-Difluorophenyl)piperidine Documentation Hub

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  • Product: 2-(3,5-Difluorophenyl)piperidine
  • CAS: 1203799-01-2

Core Science & Biosynthesis

Foundational

2-(3,5-Difluorophenyl)piperidine: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogenated aromatic systems into aliphatic heterocycles is a cornerstone of rational drug design. 2-(3,5-Difluorophenyl)piperidine re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated aromatic systems into aliphatic heterocycles is a cornerstone of rational drug design. 2-(3,5-Difluorophenyl)piperidine represents a highly privileged scaffold utilized extensively in the development of central nervous system (CNS) therapeutics and targeted kinase inhibitors. As a Senior Application Scientist, I present this technical whitepaper to dissect the physicochemical rationale behind this specific substitution pattern, outline its pharmacological utility, and provide a self-validating, step-by-step synthetic methodology for its enantiopure generation.

Physicochemical Properties & Structural Rationale

The molecular architecture of 2-(3,5-difluorophenyl)piperidine is not arbitrary; it is meticulously designed to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structural Causality
  • The 3,5-Difluorophenyl Motif: The strategic placement of fluorine atoms at the meta positions (3 and 5) serves a dual purpose. First, the strong inductive electron-withdrawing effect (-I) of fluorine lowers the HOMO energy of the aromatic ring, significantly enhancing its resistance to cytochrome P450-mediated oxidative metabolism. Second, unlike ortho-substitutions, the meta-fluoro pattern minimizes steric hindrance, allowing the phenyl ring to adopt an optimal dihedral angle relative to the piperidine core. This coplanarity is critical for fitting into narrow, hydrophobic binding pockets in CNS targets 1.

  • The Piperidine Core: The saturated six-membered nitrogen heterocycle provides essential conformational rigidity compared to acyclic amines. With a pKa typically around 9–10, the secondary amine remains predominantly protonated at physiological pH. This cationic state is mandatory for establishing robust salt-bridge interactions with acidic amino acid residues (e.g., aspartate or glutamate) within receptor active sites 2.

Quantitative Data Summary
PropertyValue (Free Base)Value (HCl Salt)
CAS Number (S-enantiomer) 3[3]4[4]
Molecular Formula C₁₁H₁₃F₂N[3]C₁₁H₁₄ClF₂N[4]
Molecular Weight 197.22 g/mol [3]233.69 g/mol [4]
Topological Polar Surface Area 12.03 Ų[3]12.03 Ų[4]
SMILES (S-enantiomer) FC1=CC(=CC(F)=C1)[C@H]2NCCCC2[3]Cl.FC1=CC(=CC(F)=C1)[C@H]2NCCCC2[4]

Pharmacological Applications & Target Engagement

Derivatives of difluorophenyl piperidines are heavily investigated in the development of neuropharmacological agents and oncology drugs. Specifically, the 2-arylpiperidine scaffold is a recognized pharmacophore for Neurokinin-1 (NK1) receptor antagonists (e.g., CP-99994 analogs) and Orexin Type 2 Receptor (OX2R) agonists, which are critical for regulating wakefulness and energy homeostasis 1. Furthermore, the electron-withdrawing halogen pattern combined with the conformational rigidity of the piperidine ring supports high-affinity binding to specific kinase enzyme targets 5.

G Ligand 2-(3,5-Difluorophenyl)piperidine Receptor CNS Target Receptor (e.g., NK1 / OX2R) Ligand->Receptor Halogen & Salt-Bridge Binding GProtein G-Protein Coupling & Activation Receptor->GProtein Conformational Shift SecondMsgr Second Messenger Cascade (IP3/Ca2+) GProtein->SecondMsgr Signal Transduction Response Physiological Response (Neuromodulation) SecondMsgr->Response Cellular Activation

CNS Target Engagement Pathway for 2-Arylpiperidine Derivatives.

Synthetic Methodologies: A Self-Validating Approach

Historically, the synthesis of 2-arylpiperidines relied on harsh organometallic additions (e.g., Grignard reagents) to pyridinium salts, which severely limited functional group tolerance. Modern, highly efficient approaches utilize the Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products 2. This methodology is superior because it utilizes renewable biomass (furfurylamine), operates under mild conditions, and allows for precise stereochemical control.

Step-by-Step Experimental Protocol

Every step in this protocol is designed as a self-validating system, ensuring that progression only occurs when specific analytical criteria are met.

Step 1: Aza-Achmatowicz Rearrangement

  • Action: To a solution of furfurylamine in a THF/H₂O mixture, add Oxone and KBr at 0 °C.

  • Causality: The bromide ion is oxidized by Oxone to generate an active bromine species in situ. This selectively oxidizes the furan ring, triggering a ring expansion to form a 2-hydroxypiperidinone intermediate. This avoids heavy metal oxidants, providing a greener profile.

  • Self-Validation: Monitor the reaction via LC-MS. The step is validated when the starting material mass (M+H) shifts to the corresponding oxidized intermediate mass (+16 Da), and characteristic furan proton signals disappear in ¹H NMR.

Step 2: Acylation of the Hemiaminal

  • Action: Treat the crude 2-hydroxypiperidinone with acetic anhydride (Ac₂O), K₂CO₃, and a catalytic amount of DMAP in toluene.

  • Causality: The native hydroxyl group at the C2 position is a poor leaving group. Converting it to an acetate creates a highly reactive electrophilic center, which is an absolute prerequisite for the subsequent cross-coupling step 2.

  • Self-Validation: TLC analysis (Hexane/EtOAc) must show a complete shift to a less polar spot. ¹H NMR validates the step via the appearance of a sharp singlet at ~2.1 ppm (acetate methyl group).

Step 3: Palladium-Catalyzed Arylation

  • Action: Add 3,5-difluorophenylboronic acid (2.0 equiv), Pd₂(dba)₃ (precatalyst), and K₂CO₃ to the toluene solution. Heat to 80 °C.

  • Causality: The use of a non-phosphine-ligand palladium precatalyst is critical here. Phosphine ligands can overly stabilize the Pd-intermediate, hindering the transmetalation step with the sterically demanding and electron-deficient 3,5-difluorophenylboronic acid. The K₂CO₃ base activates the boronic acid by forming a reactive boronate complex 2.

  • Self-Validation: LC-MS monitoring must confirm the displacement of the acetate group by the 3,5-difluorophenyl moiety. The isotopic pattern must reflect the presence of the two fluorine atoms.

Step 4: Asymmetric Reduction and Deprotection

  • Action: Subject the resulting 2-aryldihydropyridinone to Noyori asymmetric transfer hydrogenation using RuCl(p-cymene)[(R,R)-Ts-DPEN], followed by global reduction (Pd/C, H₂) and deprotection.

  • Causality: The Noyori catalyst provides dynamic kinetic resolution, setting the (S)-stereocenter at the C2 position. The piperidine ring's conformational preferences dictate the stereochemical outcome, ensuring high enantiomeric excess.

  • Self-Validation: Chiral HPLC is mandatory. The protocol is validated only when the chromatogram shows an enantiomeric ratio (er) of >98:2 favoring the (S)-enantiomer.

G Furfural Furfurylamine Precursor AzaAch Aza-Achmatowicz Rearrangement Furfural->AzaAch Oxone Oxidation LCMS1 In-Process Control: LC-MS / TLC AzaAch->LCMS1 Validation PdCatalysis Pd-Catalyzed Arylation (3,5-Difluorophenylboronic) AzaAch->PdCatalysis Acylation & Coupling LCMS2 In-Process Control: NMR / LC-MS PdCatalysis->LCMS2 Validation Resolution Asymmetric Hydrogenation (Noyori Catalyst) PdCatalysis->Resolution Stereocenter Formation FinalProduct Enantiopure (S)-2-(3,5- Difluorophenyl)piperidine Resolution->FinalProduct Chiral HPLC Validation

Self-Validating Synthetic Workflow for Enantiopure 2-Arylpiperidines.

Conclusion

The 2-(3,5-difluorophenyl)piperidine scaffold is a masterclass in rational chemical design, balancing metabolic stability, optimal lipophilicity, and precise target engagement geometries. By employing advanced, self-validating synthetic routes such as Pd-catalyzed arylation of Aza-Achmatowicz products, researchers can efficiently access enantiopure batches of this critical building block, accelerating the discovery of next-generation CNS therapeutics and targeted inhibitors.

References

Sources

Foundational

Form Selection in Chiral Building Blocks: A Technical Guide to (S)-2-(3,5-Difluorophenyl)piperidine

Executive Summary The strategic incorporation of fluorine atoms into organic molecules is a foundational principle in modern medicinal chemistry. The 3,5-difluorophenyl moiety is a highly privileged building block that i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine atoms into organic molecules is a foundational principle in modern medicinal chemistry. The 3,5-difluorophenyl moiety is a highly privileged building block that imparts unique physicochemical properties to target compounds, including enhanced metabolic stability against cytochrome P450 oxidation, modulated lipophilicity, and improved binding affinity through non-covalent interactions [1]. When this moiety is coupled with a chiral piperidine ring—yielding (S)-2-(3,5-Difluorophenyl)piperidine —the resulting scaffold becomes an invaluable precursor for CNS therapeutics, kinase inhibitors, and GPCR modulators.

However, a critical decision in both early-stage API (Active Pharmaceutical Ingredient) synthesis and late-stage formulation is selecting the correct physical form of this scaffold: the Free Base versus the Hydrochloride (HCl) Salt . This whitepaper provides an in-depth mechanistic analysis of both forms, detailing their physicochemical profiles, synthetic utilities, and field-validated protocols for interconversion.

Physicochemical Profiling: The Core Comparison

The decision to utilize the free base or the HCl salt is governed by the thermodynamic and kinetic requirements of your specific workflow. The table below summarizes the critical quantitative data for both forms [2][3].

Property(S)-2-(3,5-Difluorophenyl)piperidine (Free Base)(S)-2-(3,5-Difluorophenyl)piperidine HCl (Salt)
CAS Number 1212946-48-92256054-78-9
Molecular Formula C₁₁H₁₃F₂NC₁₁H₁₄ClF₂N
Molecular Weight 197.22 g/mol 233.69 g/mol
Physical State Pale yellow oil to low-melting solidWhite to off-white crystalline powder
pKa (Conjugate Acid) ~9.5 – 10.2N/A (Nitrogen is fully protonated)
Solubility Profile Highly soluble in DCM, EtOAc, Et₂O, HexanesSoluble in H₂O, MeOH, DMSO; Insoluble in Hexanes
Stability & Storage Prone to oxidation/CO₂ absorption; store under N₂/ArHighly stable crystal lattice; store at 2-8°C

Mechanistic Insights: Why the Form Matters

As an application scientist, I frequently observe reaction failures stemming from an improper understanding of the amine's protonation state. The causality behind these failures lies in the availability of the nitrogen's lone pair.

The Case for the Hydrochloride Salt (Stability & Handling)

Secondary aliphatic amines like piperidines are inherently nucleophilic and basic. When left as a free base, they readily absorb atmospheric carbon dioxide to form carbamate salts, and they are susceptible to oxidative degradation. By treating the free base with hydrochloric acid, the nitrogen lone pair is neutralized (


).

The resulting ionic interactions between the piperidinium cation and the chloride anion establish a highly ordered, thermodynamically stable crystal lattice. This lattice energy drastically increases the melting point, transforming a difficult-to-handle oil into a free-flowing, weighable powder. For long-term inventory storage, formulation, or precise stoichiometric additions, the HCl salt is strictly superior.

The Case for the Free Base (Synthetic Utility)

Despite the handling advantages of the salt, the free base is mandatory for downstream synthetic functionalizations. If the piperidine nitrogen is slated for a Buchwald-Hartwig cross-coupling, an


 reaction, or an amidation, the nitrogen lone pair must be available to act as a nucleophile.

Attempting to use the HCl salt directly in a catalytic organometallic reaction introduces an acidic proton into the system. This proton will prematurely quench the transition-metal catalyst or require the addition of super-stoichiometric amounts of an exogenous base (e.g.,


 or 

). Excess base alters the ionic strength of the reaction medium, often precipitating the active catalyst species and leading to sluggish reaction kinetics or complete failure [4].

FormSelection Start Scaffold: (S)-2-(3,5-Difluorophenyl)piperidine Q1 Primary Application? Start->Q1 Storage Long-term Storage, Weighing & Formulation Q1->Storage Stability Needed Synthesis Downstream Synthesis (N-alkylation/Coupling) Q1->Synthesis Reactivity Needed Salt Use HCl Salt (High Stability, Solid) Storage->Salt FreeBase Use Free Base (Nucleophilic, Soluble) Synthesis->FreeBase

Decision tree for selecting the appropriate physical form based on workflow requirements.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific mechanistic checks to confirm that the transformation has occurred successfully without compromising the chiral integrity of the (S)-enantiomer.

Protocol A: Controlled Freebasing of the HCl Salt

Objective: To generate the highly nucleophilic free base immediately prior to a sensitive coupling reaction, avoiding prolonged atmospheric exposure.

  • Biphasic Setup: Suspend 1.0 equivalent of (S)-2-(3,5-Difluorophenyl)piperidine HCl in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous

    
     (1:1 v/v).
    
    • Causality:

      
       (pKa ~10.3) is sufficiently basic to deprotonate the piperidinium ion but mild enough to prevent base-catalyzed epimerization at the chiral alpha-carbon.
      
  • Phase Transfer: Stir vigorously for 30 minutes at ambient temperature. The suspension will clarify as the newly formed, lipophilic free base migrates entirely into the DCM layer.

  • Extraction: Separate the organic phase. Extract the remaining aqueous phase twice more with fresh DCM to ensure quantitative recovery.

  • Purification: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry over anhydrous

    
    .
    
  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath strictly below 35°C to prevent volatilization of the free base.

    • Validation Check: The resulting product must be a clear to pale yellow oil.

      
      -NMR (
      
      
      
      ) will show the disappearance of the broad downfield
      
      
      signal and the appearance of a sharp
      
      
      singlet integrating to 1H.
Protocol B: Anhydrous Salt Formation

Objective: To isolate and thermodynamically stabilize the free base after a chiral resolution or purification step.

  • Solvation: Dissolve the free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.5 M.

  • Thermal Control: Cool the solution to 0°C in an ice bath under an argon atmosphere.

  • Protonation: Dropwise, add 1.1 equivalents of a standardized solution of HCl in 1,4-dioxane (4.0 M).

    • Causality: Utilizing anhydrous HCl in dioxane prevents the introduction of water. Aqueous HCl would solubilize the resulting salt, drastically reducing the isolated yield and requiring tedious lyophilization.

  • Crystallization: A white precipitate will form immediately upon addition. Continue stirring for 15 minutes at 0°C to maximize the crystal lattice formation and ensure complete precipitation.

  • Filtration: Filter the suspension rapidly through a sintered glass funnel, washing the filter cake with cold anhydrous ether to remove any unreacted starting material or dioxane.

  • Drying: Dry the white crystalline solid under high vacuum for 12 hours.

    • Validation Check: Melting point determination should yield a sharp, reproducible value. Elemental analysis (CHN) will confirm the stoichiometric presence of the chloride counterion.

ConversionCycle FB Free Base (Oil) Active N-H Lone Pair Process1 Anhydrous HCl in Dioxane (Exothermic Protonation) FB->Process1 Salt HCl Salt (Crystal) Protonated N-H2+ Process2 Aqueous NaHCO3 / DCM (Biphasic Deprotonation) Salt->Process2 Process1->Salt Process2->FB

Thermodynamic cycle illustrating the reversible interconversion between the Free Base and HCl Salt.

Conclusion

The successful deployment of (S)-2-(3,5-Difluorophenyl)piperidine in drug discovery hinges on a rigorous understanding of its physical chemistry. By defaulting to the HCl salt for storage and utilizing precisely controlled biphasic freebasing protocols immediately prior to synthesis, researchers can bypass the degradation issues inherent to secondary amines while maintaining peak catalytic efficiency in downstream cross-coupling reactions.

References

  • 2,3-Diarylcyclopentenones as Orally Active, Highly Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of (R)-2-(3,5-Difluorophenyl)piperidine

Executive Summary In modern medicinal chemistry, the incorporation of chiral, fluorine-substituted saturated heterocycles is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (R)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of chiral, fluorine-substituted saturated heterocycles is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (R)-2-(3,5-Difluorophenyl)piperidine represents a privileged chiral building block. This whitepaper details its core physicochemical properties—specifically its molecular weight and formula—alongside the mechanistic rationale behind its structural features and a self-validating enantioselective synthesis workflow designed for drug development professionals.

Core Physicochemical Properties

Understanding the baseline metrics of (R)-2-(3,5-Difluorophenyl)piperidine is critical for downstream formulation and synthetic planning. The free base is a lipophilic amine, while its hydrochloride (HCl) salt is commonly utilized to enhance aqueous solubility and solid-state stability[1].

PropertyValueCausality / Significance
Molecular Formula C11H13F2NCore composition dictating exact mass and elemental analysis.
Molecular Weight (Free Base) 197.22 g/mol Low molecular weight ensures high ligand efficiency[2].
Molecular Weight (HCl Salt) 233.69 g/mol Salt formation improves handling, stability, and dissolution[3].
CAS Number (R-enantiomer) 1213079-50-5Unique identifier for the specific (R)-stereoisomer[4].
CAS Number (S-enantiomer) 1212946-48-9Reference for the opposite enantiomer (often tracked as an impurity)[2].

Structural Causality and Pharmacological Impact

The design of 2-arylpiperidines with a 3,5-difluoro substitution pattern is highly intentional and solves several common hurdles in drug discovery:

  • Metabolic Blockade: Cytochrome P450 enzymes frequently oxidize aromatic rings at electron-rich or sterically accessible positions. The highly electronegative fluorine atoms at the meta positions (3 and 5) withdraw electron density from the ring, deactivating it toward electrophilic aromatic oxidation[5].

  • Lipophilicity and Permeability: Fluorine substitution increases the overall lipophilicity (LogP) of the molecule without significantly increasing its van der Waals volume. This enhances cellular permeability and blood-brain barrier (BBB) penetration, a critical factor in the development of CNS-active agents such as FAAH or CHK1 inhibitors[6].

  • Conformational Bias: The chiral (R)-center at the C2 position of the piperidine ring dictates the spatial vector of the basic nitrogen relative to the aromatic ring. This stereochemistry is essential for highly specific hydrogen-bonding interactions within the binding pockets of target kinases or hydrolases[5].

FluorineEffects F_Sub 3,5-Difluoro Substitution Lipophilicity Increased Lipophilicity (LogP) F_Sub->Lipophilicity Metabolism Metabolic Blockade (CYP450 Resistance) F_Sub->Metabolism Conformation Steric/Electronic Conformational Bias F_Sub->Conformation PK Enhanced PK/PD Profile Lipophilicity->PK Metabolism->PK Conformation->PK

Logical pathway illustrating the pharmacological impact of 3,5-difluoro substitution.

Enantioselective Synthesis Workflow

While racemic synthesis followed by chiral resolution (e.g., via diastereomeric salt formation with tartaric acid) is possible, it is inherently inefficient, yielding a maximum of 50% of the desired enantiomer. To ensure high yield and stereochemical purity, an enantioselective approach utilizing chiral auxiliaries is recommended to establish the (R)-stereocenter with high fidelity.

The following protocol adapts a highly efficient cyclodehydration methodology utilizing (R)-phenylglycinol[7].

EnantioselectiveSynthesis Start 5-(3,5-Difluorophenyl)-5-oxopentanoic acid + (R)-Phenylglycinol Lactam Chiral Bicyclic Lactam (Stereoselective Cyclodehydration) Start->Lactam Condensation & Cyclization Reduction Stereoselective Reduction (AlH3 or BH3) Lactam->Reduction Carbonyl Reduction Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H2) Reduction->Hydrogenolysis Auxiliary Removal Product (R)-2-(3,5-Difluorophenyl)piperidine (Enantiopure Product) Hydrogenolysis->Product Isolation

Enantioselective synthesis workflow utilizing a chiral lactam intermediate.

Step-by-Step Methodology:
  • Cyclodehydration (Chiral Auxiliary Attachment):

    • Action: React 5-(3,5-difluorophenyl)-5-oxopentanoic acid with (R)-phenylglycinol in refluxing toluene under Dean-Stark conditions.

    • Causality: The condensation forms a chiral bicyclic lactam. The bulky phenyl group of the (R)-phenylglycinol auxiliary sterically shields one face of the molecule, dictating the stereochemical outcome of the newly formed C-N bond[8].

  • Stereoselective Reduction:

    • Action: Treat the isolated bicyclic lactam with a strong reducing agent such as AlH3 or BH3·THF complex at 0°C, gradually warming to room temperature.

    • Causality: The reducing agent attacks the carbonyl group from the less sterically hindered face (directed by the auxiliary), reducing the lactam to a substituted piperidine while locking in the (R)-configuration at the C2 position.

  • Auxiliary Cleavage (Hydrogenolysis):

    • Action: Subject the intermediate to catalytic hydrogenolysis using 10% Pd/C under an H2 atmosphere (balloon pressure) in methanol.

    • Causality: The benzylic C-N bond of the chiral auxiliary is selectively cleaved by the palladium catalyst, releasing the enantiopure (R)-2-(3,5-difluorophenyl)piperidine free base[8].

Analytical Validation (Self-Validating System)

A protocol is only scientifically sound if it operates as a self-validating system. To ensure the integrity of the (R)-2-(3,5-difluorophenyl)piperidine product and validate the causality of the chiral auxiliary, the following feedback loops must be executed:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase. The (R) and (S) enantiomers will exhibit distinct retention times. An enantiomeric excess (ee) of >99% validates the stereoselectivity of the reduction step.

  • 19F and 1H NMR Spectroscopy: 19F NMR will show a distinct multiplet for the two equivalent fluorine atoms, confirming the integrity of the aromatic ring. 1H NMR will confirm the piperidine ring conformation; the coupling constants (J-values) of the C2 proton will verify its axial or equatorial position, confirming the structural integrity of the heterocycle.

References

  • [1] NIH PubChem. "2-(3,5-Difluorophenyl)piperidine hydrochloride". 1

  • [4] Sinfoo Biotech. "(R)-2-(3,5-difluorophenyl)piperidine,(CAS ...)". 4

  • [5] ACS Publications. "Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas | Journal of Medicinal Chemistry". 5

  • [6] NIH PMC. "Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies". 6

  • [7] PubMed. "Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine". 7

  • [8] Chemical Communications. "Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine". 8

  • [2] ChemScene. "1212946-48-9 | (S)-2-(3,5-difluorophenyl)piperidine". 2

  • [3] NIH PubChem. "2-(3,5-Difluorophenyl)piperidine hydrochloride". 3

Sources

Foundational

Engineering the 3,5-Difluorophenyl Piperidine Scaffold: A Technical Guide to Modulating Pharmacokinetics and Target Engagement

Executive Summary As an application scientist in medicinal chemistry, I frequently encounter the challenge of balancing target affinity with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist in medicinal chemistry, I frequently encounter the challenge of balancing target affinity with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The naive addition of lipophilic groups during lead optimization often results in "molecular obesity," leading to high clearance and poor solubility. The 3,5-difluorophenyl piperidine scaffold elegantly circumvents this trap. By marrying the


-rich, three-dimensional character of a piperidine ring with the precise electronic and steric tuning of a 3,5-difluorophenyl moiety, drug developers can simultaneously enhance metabolic stability, modulate basicity, and drive potent receptor engagement.

This whitepaper dissects the physicochemical rationale behind this privileged scaffold, analyzes its translational success across diverse therapeutic targets, and provides field-proven, self-validating protocols for its synthesis and evaluation.

Structural Rationale: The Physics and Chemistry of the Scaffold

The 4-(3,5-difluorophenyl)piperidine building block 1 is not merely a structural variation; it is a calculated maneuver to tune molecular properties. Unsubstituted piperidines often suffer from high basicity (pKa ~ 10–11), which limits passive membrane permeability and increases the risk of hERG channel blockade.

Appending a 3,5-difluorophenyl group introduces three critical physicochemical upgrades:

  • Metabolic Shielding : The fluorine atoms at the meta positions block the primary sites of CYP450-mediated aromatic hydroxylation without adding the excessive steric bulk associated with methyl or chloro groups.

  • pKa Modulation : The strong inductive electron-withdrawing effect of the difluorophenyl group lowers the pKa of the basic piperidine nitrogen. This increases the fraction of un-ionized drug at physiological pH, directly enhancing passive cellular permeability.

  • Conformational Control & Halogen Bonding : The steric presence of the fluorines restricts the rotatable bond between the aryl and piperidine rings, pre-organizing the molecule into a bioactive conformation. Furthermore, the polarized carbon-fluorine bonds can participate in orthogonal multipolar interactions within hydrophobic binding pockets.

G Scaffold 3,5-Difluorophenyl Piperidine Scaffold Piperidine Piperidine Ring (Basic Amine) Scaffold->Piperidine Difluoro 3,5-Difluorophenyl (Electron Withdrawing) Scaffold->Difluoro Hbond Salt Bridge / H-Bond with Target (e.g., Aspartate) Piperidine->Hbond Protonation at physiological pH Lipophilic Hydrophobic Pocket Binding Difluoro->Lipophilic F-pi interactions Metabolism CYP450 Oxidation Blockade Difluoro->Metabolism Steric/Electronic shielding

Pharmacophore logic of the 3,5-difluorophenyl piperidine scaffold.

Translational Case Studies: SAR and Efficacy

The versatility of this scaffold is evident across multiple distinct therapeutic areas, proving its utility as a foundational pharmacophore.

Neuropsychiatry: TAAR1 Agonists

In the pursuit of novel schizophrenia treatments lacking the metabolic and motor side effects of D2 receptor blockade, researchers developed a series of Trace Amine-Associated Receptor 1 (TAAR1) agonists. The incorporation of the 3,5-difluorophenyl motif into a 4-(2-aminoethyl)piperidine core yielded Compound 14, a highly active agonist 2. The difluoro substitution was critical for maintaining high agonistic activity while ensuring sufficient lipophilicity for blood-brain barrier penetration.

Migraine: CGRP Antagonists

During the optimization of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, poor oral bioavailability was a major hurdle. The integration of a 3,5-difluorophenyl spiro-piperidine derivative led to the clinical candidate MK-3207 3. The difluorophenyl moiety provided essential hydrophobic interactions within the receptor pocket, while the piperidine-derived spirocycle improved aqueous solubility at acidic pH, resulting in an exceptional oral bioavailability profile.

Oncology: CHK1 Inhibitors

In the thiophenecarboxamide urea (TCU) class of Checkpoint Kinase 1 (CHK1) inhibitors, structure-based drug design revealed that the 5-thienyl position projects into the kinase solvent channel. Appending a 3,5-difluorophenyl group at this vector (Compound 11e) allowed for the fine-tuning of physicochemical properties without disrupting the critical hinge-binding interactions of the piperidine nitrogen, yielding sub-nanomolar potency 4.

Target Specificity: When the Scaffold Fails

Scientific integrity demands acknowledging that no scaffold is a universal magic bullet. In the development of mGluR4 Positive Allosteric Modulators (PAMs), SAR analysis showed that while certain cyclohexene carboxamides were highly active, the specific 3,5-difluorophenyl analog was completely inactive 5. This highlights that the scaffold's rigid geometry must sterically complement the target's specific allosteric pocket.

Quantitative SAR Summary
TargetCompound / SeriesRole of 3,5-Difluorophenyl PiperidineQuantitative Activity
TAAR1 Compound 14 (Carboxamide)Agonist; replaces D2 binding, drives BBB penetranceEC50: 0.033 – 0.112 μM
CGRP MK-3207Antagonist; improves acidic solubility and oral bioavailabilityIC50: ~0.25 nM
CHK1 3-TCU Series (Compound 11e)Kinase Inhibitor; projects into solvent channelIC50: < 10 nM
mGluR4 Cyclohexene carboxamidePAM; steric clash in the allosteric binding pocketInactive (> 10 μM)

Experimental Workflows & Methodologies

To successfully leverage this scaffold, rigorous synthetic and analytical protocols are required. Below are field-proven methodologies for synthesizing the core and validating its metabolic stability.

Workflow 3.1: Synthesis of 4-(3,5-Difluorophenyl)piperidine

Synth Step1 1. Suzuki-Miyaura Coupling (Enol Triflate + Boronic Acid) Step2 2. Catalytic Hydrogenation (Pd/C, H2) Step1->Step2 Yields tetrahydropyridine Step3 3. Acidic Deprotection (TFA or HCl) Step2->Step3 Yields N-Boc piperidine Product 4-(3,5-Difluorophenyl) piperidine Step3->Product Cleaves Boc group

Step-by-step synthetic workflow for the 3,5-difluorophenyl piperidine core.

Protocol 1: Step-by-Step Synthesis

  • Causality & Rationale : Direct Grignard addition to N-Boc-4-piperidone followed by dehydration often leads to unwanted side reactions and poor regiocontrol. A Suzuki-Miyaura coupling utilizing a vinyl triflate provides superior yields and scalability.

  • Step 1 (Coupling) : Charge a flask with N-Boc-4-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and K2CO3 (3.0 eq) in 1,4-dioxane/water (4:1). Degas with N2. Add Pd(dppf)Cl2 (0.05 eq). Heat at 80°C for 4 hours. The biphasic system and dppf ligand ensure rapid transmetalation, preventing protodeboronation of the electron-deficient boronic acid.

  • Step 2 (Reduction) : Isolate the coupled intermediate. Dissolve in methanol, add 10% Pd/C (0.1 eq by weight), and stir under H2 (1 atm) for 6 hours. Critical Control: Strictly monitor reaction time via LC-MS. Prolonged exposure to Pd/C under H2 can trigger hydrodefluorination of the electron-deficient aromatic ring.

  • Step 3 (Deprotection) : Treat the resulting N-Boc-4-(3,5-difluorophenyl)piperidine with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature. Concentrate and neutralize with saturated NaHCO3 to yield the free base.

Workflow 3.2: Self-Validating Microsomal Stability Assay ( )

Protocol 2: In Vitro Metabolic Shielding Validation

  • Causality & Rationale : To empirically prove that the difluoro motif blocks CYP450 oxidation, we measure intrinsic clearance (

    
    ) against a non-fluorinated control. The system must be self-validating to rule out inactive microsomes or chemical degradation.
    
  • Step 1 (Preparation) : Prepare 1 μM solutions of the test compound, a non-fluorinated control, and Verapamil (positive control for CYP3A4 activity) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Step 2 (Incubation) : Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Step 3 (Initiation) : Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Self-Validation: CYP450 enzymes are strictly NADPH-dependent. Omitting NADPH in a parallel negative control well validates that any observed degradation is enzymatically mediated and not due to buffer instability.

  • Step 4 (Quenching & Analysis) : At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and quench in 150 μL of ice-cold acetonitrile containing Tolbutamide as an internal standard. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

  • Step 5 (Validation Check) : The assay is only deemed valid if the Verapamil positive control exhibits a

    
     minutes, confirming the metabolic competence of the HLM batch.
    

References

  • Title : Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders Source : NIH / PMC URL :[Link]

  • Title : Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) Source : NIH / PMC URL :[Link]

  • Title : Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist Source : NIH / PMC URL :[Link]

  • Title : Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

Sources

Exploratory

Bioactivity Profile of 2-Arylpiperidine Derivatives

The is a critical subject in medicinal chemistry, representing a privileged scaffold where the direct attachment of an aromatic ring to the C2 position of the piperidine heterocycle creates a unique chiral environment.[1...

Author: BenchChem Technical Support Team. Date: March 2026

The is a critical subject in medicinal chemistry, representing a privileged scaffold where the direct attachment of an aromatic ring to the C2 position of the piperidine heterocycle creates a unique chiral environment.[1] This structural motif is the cornerstone of high-affinity Neurokinin-1 (NK1) antagonists and a gateway to novel CNS modulators.

Below is the in-depth technical guide.

Pharmacophores, Asymmetric Synthesis, and Therapeutic Applications

Executive Technical Synthesis

The 2-arylpiperidine scaffold (Figure 1) is a nitrogen-containing heterocycle characterized by an aromatic substituent directly bonded to the


-carbon (C2) relative to the nitrogen. This motif is distinct from its homologated cousins (e.g., methylphenidate, where the aryl is on the 

-carbon of a side chain) and its regioisomers (e.g., 4-arylpiperidines like pethidine).

Core Bioactivity Drivers:

  • Chirality is Deterministic: The C2 stereocenter dictates the vector of the nitrogen lone pair and the spatial arrangement of the aryl "anchor." For NK1 antagonists, the

    
     configuration is often obligate for nanomolar affinity.
    
  • Rigidification of Pharmacophores: The piperidine ring locks the aryl group and the basic nitrogen into a specific dihedral angle, reducing the entropic penalty of binding to G-Protein Coupled Receptors (GPCRs), specifically the Neurokinin-1 (NK1) receptor.

  • Metabolic Stability: Substitution at C2 sterically hinders

    
    -oxidation by cytochrome P450 enzymes at that position, although the ring nitrogen remains a metabolic handle.
    

Primary Therapeutic Class: NK1 Receptor Antagonists[2][3][4]

The most commercially and scientifically significant application of the 2-arylpiperidine scaffold is in the antagonism of the Neurokinin-1 (NK1) receptor , the target for Substance P.

The CP-99,994 Benchmark

Compound: CP-99,994 (Pfizer) Structure: (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine Mechanism: Competitive antagonist of Substance P.

Structure-Activity Relationship (SAR) Deep Dive:

  • C2-Aryl Anchor: The C2-phenyl ring occupies a hydrophobic pocket deep within the NK1 transmembrane domain. Ortho-substitution on this ring often reduces affinity due to steric clash, whereas the unsubstituted phenyl is optimal in this specific series.

  • C3-Amino Substituent: The introduction of a substituent at C3 creates a cis-2,3-disubstituted system. This "cis" relationship is critical. It forces the bulky C3-benzylamino group and the C2-phenyl group to adopt a specific conformation that mimics the turn structure of Substance P.

  • Basic Nitrogen: The piperidine nitrogen (pKa ~9-10) forms a salt bridge with a conserved aspartate or glutamate residue in the receptor binding pocket.

Evolution to L-733,060

Compound: L-733,060 (Merck) Structure: (2S,3S)-2-phenyl-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]piperidine Innovation: [2]

  • Replaced the C3-amino linker with an ether linkage .

  • Incorporated electron-withdrawing trifluoromethyl groups on the benzyl ring.

  • Result: Enhanced metabolic stability (resistance to N-dealkylation at the exocyclic amine) and improved CNS penetration due to high lipophilicity driven by the

    
     groups.
    
Bioactivity Data Comparison
CompoundTargetIC50 / Ki (nM)Functional EffectKey SAR Feature
CP-99,994 hNK10.25 (Ki)Inhibits Ca2+ fluxcis-2,3-diamine motif
L-733,060 hNK10.80 (IC50)Antiemetic / Antitumor3,5-bis(

) benzyl ether
Anabasine nAChR~50-200AgonistPyridine ring at C2 (Natural Product)
2-Bz-Pip hDAT~500Reuptake InhibitorKetone linker (Synthetic Cathinone analog)

Note: "2-Bz-Pip" refers to 2-benzoylpiperidine derivatives, which show emerging activity at the Dopamine Transporter (DAT), bridging the gap between methylphenidate and cathinones.

Mechanistic Visualization

The following diagram illustrates the signal transduction pathway blocked by 2-arylpiperidine NK1 antagonists and the SAR logic.

NK1_Pathway SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Gq Gq Protein NK1R->Gq Couples CP99994 2-Arylpiperidine (Antagonist) CP99994->NK1R Blocks (Competitive) PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis CaRelease Ca2+ Release (ER) IP3->CaRelease Triggers Response Pain / Emesis / Inflammation CaRelease->Response Downstream Effect

Figure 2: Mechanism of Action for NK1 Antagonism. 2-Arylpiperidines competitively inhibit the Substance P binding site, preventing Gq-mediated Calcium release.

Synthetic Access & Protocols

The synthesis of 2-arylpiperidines is non-trivial due to the difficulty of installing the aryl group at the unactivated C2 position while controlling stereochemistry.

Protocol A: Asymmetric Synthesis via Negishi Coupling

Rationale: Traditional hydrogenation of 2-arylpyridines yields racemates. The catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine allows for high enantioselectivity.[3]

Materials:

  • N-Boc-piperidine[3]

  • s-BuLi / TMEDA

  • Zinc Chloride (

    
    )
    
  • Aryl Bromide (e.g., Bromobenzene)

  • Pd(OAc)2 / Ligand (e.g., S-Phos or chiral ligand)

Step-by-Step Workflow:

  • Lithiation: Dissolve N-Boc-piperidine (1.0 eq) in dry ether at -78°C. Add s-BuLi (1.2 eq) and TMEDA (1.2 eq) dropwise. Stir for 1-2 hours to generate the racemic 2-lithio species.

  • Transmetallation: Add a solution of

    
     (1.3 eq) in THF. The lithium species transmetallates to the organozinc intermediate. Crucial: This step often involves a dynamic equilibrium that allows for chiral resolution if a chiral ligand is used in the next step.
    
  • Coupling: Add the Aryl Bromide (1.0 eq) and the Palladium catalyst system (5 mol%). Warm to room temperature and stir for 12-24 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
    
  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: NK1 Receptor Radioligand Binding Assay

Rationale: To determine the affinity (


) of the synthesized derivative.[4]

Materials:

  • Membrane Source: CHO cells stably expressing human NK1 receptor.

  • Radioligand:

    
    -Substance P (Specific Activity ~135 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.02% BSA (to prevent ligand sticking), Protease Inhibitors (Bacitracin).
    

Procedure:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to ~10 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 25 µL Test Compound (variable concentration,

      
       to 
      
      
      
      M).
    • 25 µL

      
      -Substance P (Final conc. 0.5 nM).[1]
      
    • 200 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes . (Equilibrium is slower at 4°C; 25°C is standard for NK1).

  • Termination: Harvest rapidly onto GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold saline (0.9% NaCl).

  • Quantification: Dry filters, add scintillation cocktail, and count in a Liquid Scintillation Counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Future Outlook: Emerging Classes

While NK1 remains the dominant class, recent literature suggests the 2-arylpiperidine scaffold is being revisited for:

  • Dual NK1/NK2 Antagonists: For broader efficacy in IBS (Irritable Bowel Syndrome).

  • DAT Modulators: 2-Benzoylpiperidines (structurally intermediate between methylphenidate and cathinones) are showing promise as research tools for probing the dopamine transporter with different kinetic profiles than cocaine.

References

  • Pfizer Central Research. (1993). CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor.[5] Regulatory Peptides.

  • Merck Research Laboratories. (1996). L-733,060, a novel tachykinin NK1 receptor antagonist.[6] British Journal of Pharmacology.

  • Coldham, I., et al. (2010).[3] Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl Piperidines. Organic Letters.

  • National Institutes of Health. (2015). Synthetic Cathinone Analogs Structurally Related to the Central Stimulant Methylphenidate as Dopamine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry.[1][7][5][8][9][10][11][12]

  • Yokoshima, S., et al. (2014).[10] Asymmetric synthesis of 2-arylpiperazines.[3][10] Bioorganic & Medicinal Chemistry Letters.[8][10]

Sources

Foundational

An In-depth Technical Guide to 2-(3,5-Difluorophenyl)piperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(3,5-Difluorophenyl)piperidine, a fluorinated piperidine derivative of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3,5-Difluorophenyl)piperidine, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto the phenyl ring can profoundly influence the compound's physicochemical properties, metabolic stability, and biological activity. This document delves into its chemical identity, synthesis methodologies, spectroscopic characterization, and potential applications, offering a valuable resource for researchers in the field.

Chemical Identity and Properties

Table 1: Chemical Identifiers for 2-(3,5-Difluorophenyl)piperidine

IdentifierValueSource
SMILES FC1=CC(=CC(F)=C1)C2NCCCC2 (racemic) FC1=CC(=CC(F)=C1)[C@H]2NCCCC2 ((S)-enantiomer)ChemScene[1]
InChIKey KSFLWCHHRHMYGP-UHFFFAOYSA-N (racemic) KSFLWCHHRHMYGP-MERQFXBCSA-N ((S)-enantiomer hydrochloride)

The introduction of two fluorine atoms at the 3 and 5 positions of the phenyl ring significantly impacts the molecule's electronic properties and lipophilicity. These modifications can enhance binding affinity to biological targets and improve metabolic stability by blocking potential sites of oxidation.

Synthesis of 2-(3,5-Difluorophenyl)piperidine

The synthesis of 2-arylpiperidines, including 2-(3,5-Difluorophenyl)piperidine, can be achieved through various synthetic strategies. A common and effective method involves the catalytic hydrogenation of the corresponding substituted pyridine precursor.

General Synthesis Workflow: Catalytic Hydrogenation

The synthesis of 2-arylpiperidines from their pyridine analogues is a well-established transformation. This process typically involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a metal catalyst and a hydrogen source.

Synthesis_Workflow A 3,5-Difluorophenylpyridine B Catalytic Hydrogenation A->B H₂, Catalyst C 2-(3,5-Difluorophenyl)piperidine B->C

Caption: General workflow for the synthesis of 2-(3,5-Difluorophenyl)piperidine via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

The following protocol is a generalized procedure for the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine, which can be adapted for the synthesis of 2-(3,5-Difluorophenyl)piperidine.

Materials:

  • Substituted pyridine (e.g., 2-(3,5-Difluorophenyl)pyridine)

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Solvent (e.g., glacial acetic acid, ethanol, or methanol)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the substituted pyridine in a suitable solvent.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi, but can be higher) and stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • If an acidic solvent was used, neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired 2-arylpiperidine.

Note: The choice of catalyst, solvent, pressure, and temperature can significantly influence the reaction's efficiency and selectivity. Optimization of these parameters may be necessary for specific substrates.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperidine and the difluorophenyl rings.

  • Aromatic Region (approx. 6.5-7.5 ppm): The protons on the difluorophenyl ring will appear in this region. Due to the fluorine substitution pattern, complex splitting patterns (multiplets) are expected.

  • Piperidine Ring Protons (approx. 1.5-3.5 ppm): The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region. The proton at the C2 position, being adjacent to both the nitrogen and the aromatic ring, will likely be shifted downfield compared to the other piperidine protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (approx. 110-165 ppm): The carbons of the difluorophenyl ring will resonate in this region. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

  • Piperidine Carbons (approx. 20-60 ppm): The carbons of the piperidine ring will appear in the upfield region of the spectrum. The C2 carbon, attached to the aromatic ring, will be the most downfield of the piperidine carbons.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. For 2-(3,5-Difluorophenyl)piperidine (Molecular Formula: C₁₁H₁₃F₂N), the expected nominal mass is 197 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the fragmentation of 2-arylpiperidines is often characterized by:

  • α-cleavage: The cleavage of the bond between the C2 carbon of the piperidine ring and the phenyl group, or the C2-C3 bond within the piperidine ring.

  • Loss of the phenyl group: A fragment corresponding to the piperidine ring.

  • Ring opening of the piperidine moiety.

Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 198.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2][3] The introduction of a difluorophenyl group at the 2-position can impart desirable properties for drug development.

Central Nervous System (CNS) Targets

Arylpiperidine derivatives are known to interact with a variety of CNS targets, including dopamine, serotonin, and norepinephrine transporters, as well as various G-protein coupled receptors (GPCRs).[4][5] The specific substitution pattern on the phenyl ring, such as the 3,5-difluoro motif, can fine-tune the selectivity and affinity for these targets. This makes 2-(3,5-Difluorophenyl)piperidine and its analogs promising starting points for the development of novel therapeutics for neurological and psychiatric disorders.

Other Therapeutic Areas

The versatility of the piperidine scaffold extends beyond CNS applications. Piperidine derivatives have been investigated for a wide range of therapeutic indications, including as antibacterial, antiviral, and anticancer agents.[6][7] The unique electronic and steric properties conferred by the difluorophenyl group may lead to novel interactions with biological targets in these disease areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(3,5-Difluorophenyl)piperidine and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][11]

Conclusion

2-(3,5-Difluorophenyl)piperidine represents a valuable building block for the design and synthesis of novel bioactive molecules. Its unique structural features, arising from the combination of the privileged piperidine scaffold and the electron-withdrawing difluorophenyl group, make it an attractive candidate for exploration in various drug discovery programs. This guide has provided a foundational understanding of its chemical properties, synthesis, and potential applications, aiming to support researchers in their efforts to develop the next generation of therapeutics.

References

[8] Aaron Chemistry GmbH. (2024). Safety Data Sheet. MilliporeSigma. (2025). Safety Data Sheet. [10] Aaronchem. (2024). Safety Data Sheet. [9] Fisher Scientific. (n.d.). Safety Data Sheet. [12] MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. [13] NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [11] Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [14] ChemicalBook. (n.d.). Piperidine(110-89-4) 1 H NMR. [15] Sigma-Aldrich. (n.d.). 2-(3,5-Difluorophenyl)piperazine. [1] ChemScene. (n.d.). 1212946-48-9 | (S)-2-(3,5-difluorophenyl)piperidine. Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. [16] Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [2] Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines. [4] PubMed. (2001, September 3). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. [3] MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [17] Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [18] Thieme. (n.d.). 13C NMR Spectroscopy. [19] Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [20] ChemicalBook. (n.d.). 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum. [21] ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum. [6] PMC. (2006, December 12). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. [22] Mass Spectrometry: Fragmentation. (n.d.). [7] Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [23] PMC. (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives. [24] Thomas Hermann. (2006, December 12). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. [5] ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. [25] White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [26] ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [27] Organic Chemistry Portal. (2005, July 5). Convergent and Fast Route to Piperazines via IMCR. [28] ResearchGate. (n.d.). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. [29] Google Patents. (n.d.). CN109627207A - A kind of preparation method of 3- (difluoro-methoxy) piperidine hydrochlorate.

Sources

Exploratory

Fluorinated Piperidine Building Blocks in Drug Discovery: Physicochemical Modulation and Synthetic Integration

The Physicochemical Rationale: Why Fluorinate Piperidines? Piperidine rings are among the most ubiquitous nitrogen heterocycles found in FDA-approved small-molecule therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Rationale: Why Fluorinate Piperidines?

Piperidine rings are among the most ubiquitous nitrogen heterocycles found in FDA-approved small-molecule therapeutics. However, the high intrinsic basicity of the unsubstituted piperidine core (


) often introduces severe liabilities during lead optimization. At physiological pH (7.4), piperidines are nearly entirely protonated (>99.9%), which can lead to poor passive membrane permeability, high volumes of distribution, and off-target hERG channel inhibition (cardiotoxicity)[1].

The strategic incorporation of fluorine atoms into the piperidine scaffold acts as a precise molecular lever to modulate these properties. Due to fluorine's extreme electronegativity, it exerts a powerful inductive electron-withdrawing effect (-I effect) through the


-bond framework. This pulls electron density away from the basic nitrogen lone pair, lowering the amine's 

. Consequently, the fraction of the neutral, lipophilic species increases at physiological pH, causally improving passive membrane permeability and mitigating phospholipidosis risks[1].
Quantitative Data: and Lipophilicity Shifts

The table below summarizes the experimental


 values of key fluorinated piperidine building blocks, illustrating the magnitude of the inductive effect based on the proximity and number of fluorine atoms.
CompoundPosition of FluorineExperimental


vs Piperidine
Piperidine None11.2N/A
4-Fluoropiperidine

-position
9.4-1.8
3-Fluoropiperidine

-position
9.3-1.9
4,4-Difluoropiperidine

-position (geminal)
8.5-2.7
3,3-Difluoropiperidine

-position (geminal)
7.4-3.8

Data aggregated from predictive models and experimental literature[1][2][3].

Causality Insight: A purely additive inductive model would predict the


 of 3-fluoropiperidine to be significantly lower (

) than its measured value of 9.3[1]. This anomaly is rooted in conformational dynamics. In solution, protonated 3-fluoropiperidine preferentially adopts an axial conformation. In this state, the C-F bond dipole aligns antiparallel to the N-H

dipole. This creates a stabilizing charge-dipole interaction that partially offsets the inductive electron withdrawal, keeping the

higher than predicted[1].

Conformational Control: The Fluorine Gauche Effect

Beyond modulating basicity, fluorination dictates the 3D conformation of the piperidine ring. In classical cyclohexane systems, bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, fluorinated piperidines frequently defy this rule, exhibiting a pronounced preference for the axial conformation[4].

This phenomenon is driven by two stereoelectronic factors:

  • Charge-Dipole Stabilization: The highly electronegative fluorine atom creates a strong local dipole. When placed in the axial position, this dipole aligns favorably with the adjacent protonated nitrogen (N-H

    
    ), stabilizing the molecule electrostatically[4].
    
  • Hyperconjugation (The Gauche Effect): The polarized C-F bond possesses a low-lying

    
     antibonding orbital. When the C-F bond is axial, it allows for optimal orbital overlap with the adjacent electron-rich 
    
    
    
    or nitrogen lone pair orbitals, stabilizing the conformer through hyperconjugation[4].

ConformationalLogic Eq Equatorial 3-Fluoropiperidinium (Sterically Favored) Ax Axial 3-Fluoropiperidinium (Stereoelectronically Favored) Eq->Ax Conformational Equilibrium Hyper Hyperconjugation (σ C-H → σ* C-F) Hyper->Ax Stabilizes Dipole Charge-Dipole Stabilization (C-F antiparallel to N-H+) Dipole->Ax Stabilizes

Conformational equilibrium of 3-fluoropiperidinium driven by stereoelectronic stabilization.

Synthetic Methodologies: Accessing Fluorinated Piperidines

Historically, accessing stereodefined fluorinated piperidines required lengthy chiral pool syntheses or hazardous electrophilic fluorination reagents. Modern drug discovery relies on more efficient, self-validating catalytic systems. A breakthrough methodology is the Transition-Metal Catalyzed Dearomatization-Hydrogenation (DAH) of commercially available fluoropyridines[5].

Step-by-Step Methodology 1: Rh-Catalyzed Dearomatization-Hydrogenation (DAH)

Objective: Synthesize all-cis-(multi)fluorinated piperidines from fluoropyridines. Causality of Reagents: Rhodium catalysts (e.g., Rh-CAAC complexes) are chosen over Palladium because they are highly active for arene saturation but resist unwanted hydrodefluorination (C-F bond cleavage), preserving the integrity of the fluorinated building block[5].

Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vial with the fluoropyridine substrate (1.0 equiv), a Rhodium-CAAC (Cyclic (alkyl)(amino)carbene) catalyst (5 mol%), and an anhydrous hexane/isopropanol solvent mixture.

  • Activation: Seal the vial, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the system with

    
     gas three times to remove residual inert gas.
    
  • Hydrogenation: Pressurize the vessel to 50 bar

    
    . The high pressure is thermodynamically required to overcome the aromatic resonance energy of the pyridine ring.
    
  • Reaction: Stir the mixture at 60°C for 16-24 hours. The catalyst selectively hydrogenates the ring from one face, yielding the thermodynamically less stable but kinetically favored all-cis diastereomer[5].

  • Isolation: Vent the

    
     gas safely. Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate under reduced pressure and purify via flash column chromatography.
    

Application Workflow: Integration into Drug Scaffolds

Once synthesized, the fluorinated piperidine must be coupled to the core drug scaffold. The Buchwald-Hartwig amination is the gold standard for C-N bond formation in medicinal chemistry.

Step-by-Step Methodology 2: Buchwald-Hartwig Cross-Coupling

Objective: Couple a secondary fluorinated piperidine to an aryl bromide core. Causality of Reagents: The reduced nucleophilicity of fluorinated piperidines (due to the -I effect of fluorine) requires a highly active, electron-rich palladium ligand (e.g., RuPhos) to accelerate the reductive elimination step and prevent catalyst stalling.

Protocol:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), the fluorinated piperidine (1.2 equiv),

    
     (2 mol%), RuPhos ligand (4 mol%), and sodium tert-butoxide (
    
    
    
    , 1.5 equiv).
  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (0.2 M) via syringe. Toluene is selected for its high boiling point and non-polar nature, which stabilizes the Pd catalytic cycle.

  • Coupling: Heat the reaction mixture to 90°C in an oil bath for 8 hours. Monitor the conversion via LC-MS. The bulky RuPhos ligand prevents the formation of inactive bis(amine)palladium complexes, ensuring turnover despite the deactivated nature of the fluorinated amine.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over

    
    , concentrate, and purify via preparative HPLC.
    
  • Validation: Confirm the structure and fluorine conformation via

    
    , 
    
    
    
    , and
    
    
    NMR spectroscopy. The
    
    
    NMR shift and coupling constants are highly diagnostic of the axial/equatorial environment.

DrugDiscoveryWorkflow Design 1. Rational Design (Target pKa/LogP) Synth 2. Scaffold Synthesis (DAH of Fluoropyridines) Design->Synth Coupling 3. Late-Stage Integration (Buchwald-Hartwig) Synth->Coupling Assay 4. ADME Profiling (Clearance, Permeability) Coupling->Assay

End-to-end drug discovery workflow integrating fluorinated piperidine building blocks.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimiz
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference ResearchG
  • The formation of all-cis-(multi)
  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 PubChem (NIH)
  • 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 PubChem (NIH)

Sources

Foundational

The 3,5-Difluorophenyl Pharmacophore in Heterocyclic Drug Design: A Comprehensive Technical Guide

Executive Summary In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Among fluorinated motifs, the 3,5-difluorophenyl group has emerged as a privileged substituent f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Among fluorinated motifs, the 3,5-difluorophenyl group has emerged as a privileged substituent for heterocyclic scaffolds. This technical guide explores the mechanistic causality, structural biology, and synthetic methodologies behind 3,5-difluorophenyl substituted heterocycles, providing actionable insights for drug development professionals.

Mechanistic Rationale: The Causality of Fluorination

The selection of a 3,5-difluorophenyl group over an unsubstituted or mono-fluorinated phenyl ring is rarely arbitrary; it is driven by three distinct physicochemical and biological imperatives:

  • Metabolic Stability (CYP450 Resistance): Fluorine's high electronegativity and strong carbon-fluorine bond make it highly resistant to metabolic cleavage. Substituting hydrogens with fluorine at the 3 and 5 positions directly blocks cytochrome P450-mediated aromatic oxidation at these highly vulnerable meta sites. Furthermore, the strong inductive electron-withdrawing effect (-I) reduces the electron density of the entire aromatic system, indirectly protecting the para (4-) position from electrophilic attack[1].

  • Conformational Control & Binding Affinity: The C-F bond acts as a weak hydrogen bond acceptor, participating in multipolar interactions with protein backbones (e.g., C-F···H-N). In the development of the novel TRK inhibitor DZX19, docking studies revealed that the 3,5-difluorophenyl moiety forms critical halogen interactions with residues Asn-655, Cys-656, and Gly-667. This specific substitution significantly improved the molecule's insertion into the hydrophobic cavity adjacent to the DFG motif, yielding an IC50 of 1.32 nM—a near 4-fold improvement over its non-fluorinated counterpart[2].

  • Lipophilicity and Permeability: The addition of two fluorine atoms increases the overall lipophilicity (LogP) of the molecule. This drives better passive membrane permeability, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration in CNS-targeted therapies[1].

G A 3,5-Difluorophenyl Pharmacophore B Steric Shielding & Electronic Withdrawal A->B C C-F...H-N Halogen Bonding A->C D LogP / Lipophilicity Modulation A->D E CYP450 Resistance (Metabolic Stability) B->E F Enhanced Target Affinity (e.g., TRKA) C->F G Optimized Cellular Permeability D->G

Pharmacological impact pathway of 3,5-difluorophenyl substitution in heterocyclic drug design.

Case Studies: Clinical Integration of 3,5-Difluorophenyl Heterocycles

The translation of these mechanistic benefits into the clinic is evidenced by several recent FDA approvals and advanced clinical candidates:

  • Paltusotine (Palsonify®): Approved by the FDA in September 2025, paltusotine is a nonpeptide somatostatin receptor type 2 (SST2) agonist for the treatment of acromegaly[1]. Its core structure features a 3,5-difluorophenyl group attached to a quinoline heterocycle, which is essential for its potent and highly specific activation of the SST2 receptor, overcoming the poor oral bioavailability of traditional peptide therapeutics[3].

  • Lenacapavir (Sunlenca®): An FDA-approved HIV-1 capsid inhibitor. Lenacapavir utilizes a 3,5-difluorophenyl moiety linked to an indazole/pyridine heterocyclic system to optimize binding kinetics and maximize metabolic half-life, enabling an unprecedented 6-month subcutaneous dosing interval[4].

  • AZD8186: A potent and selective PI3Kβ/δ inhibitor featuring an 8-[(1R)-1-[(3,5-difluorophenyl)amino]ethyl] substitution on a chromene-4-one core. This compound demonstrates high oral efficacy and preferential activity in PTEN-deficient cancer models[5].

  • c-Met/RON Dual Inhibitors: Recent structural optimizations of quinoline-thiazolidinone derivatives utilizing a 3,5-difluorophenyl urea linkage achieved nanomolar IC50 values (4.32 nM for c-Met) and exceptional selectivity against human normal tissue cells[6].

Quantitative Data Summary

The following table summarizes the physicochemical and biological impact of the 3,5-difluorophenyl group across the discussed heterocyclic molecules.

CompoundTargetHeterocyclic CoreRole of 3,5-DifluorophenylKey Metric / Status
Paltusotine SST2 ReceptorQuinolineReceptor activation, oral bioavailabilityFDA Approved (2025)
Lenacapavir HIV-1 CapsidIndazole / PyridineExtended half-life, lipophilicityFDA Approved
DZX19 TRKAThiophene-3-carboxamideHalogen bonding (Asn-655, Cys-656)IC50 = 1.32 nM
AZD8186 PI3Kβ/δChromene-4-oneKinase pocket insertionIC50 = 3 nM (PI3Kβ)
Compound 8m c-Met / RONQuinoline-ThiazolidinoneBinding affinity, cytotoxicityIC50 = 4.32 nM (c-Met)

Synthetic Methodologies & Workflows

The construction of 3,5-difluorophenyl substituted heterocycles requires robust, high-yielding synthetic routes.

Multicomponent Reactions (MCRs)

Fluorinated benzaldehydes are highly sought after as precursors. The trifunctional nature of 4-amino-3,5-difluorobenzaldehyde allows for one-pot MCRs to synthesize highly substituted pyridines and pyrimidines with high atom economy, leveraging its reactive aldehyde group and electron-deficient aromatic ring[7].

The Suzuki-Miyaura Cross-Coupling Protocol

The synthesis of complex heterocycles like paltusotine heavily relies on the selective Suzuki coupling of halogenated heterocycles with (3,5-difluorophenyl)boronic acid[1]. Below is a self-validating, step-by-step protocol designed for high-fidelity cross-coupling.

G Step1 3-bromo-4,6-dichloroquinoline + N-BOC-piperazine Step2 Nucleophilic Substitution (Intermediate 100) Step1->Step2 Step3 Suzuki Coupling with (3,5-difluorophenyl)boronic acid Step2->Step3 Step4 Intermediate 102 (3,5-difluorophenyl incorporated) Step3->Step4 Step5 Suzuki Coupling with (3-cyano-2-hydroxyphenyl)boronic acid Step4->Step5 Step6 Acidic Deprotection (HCl) -> Paltusotine (97) Step5->Step6

Step-by-step synthetic workflow for the FDA-approved SST2 agonist Paltusotine.

Self-Validating Protocol: Selective Suzuki Coupling for 3,5-Difluorophenyl Incorporation

  • Step 1: Reagent Preparation & Catalyst Selection. In an oven-dried Schlenk flask, combine the halogenated heterocycle (1.0 equiv), (3,5-difluorophenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

    • Causality: Pd(dppf)Cl2 is chosen over Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents competitive dehalogenation of the electron-deficient heterocyclic core.

  • Step 2: Base Addition. Add K2CO3 (2.5 equiv) to the solid mixture.

    • Causality: The inorganic base coordinates with the boronic acid to form a tetrahedral boronate complex. This transformation increases the nucleophilicity of the organic group, which is an absolute prerequisite for facilitating the transmetalation step onto the palladium center.

  • Step 3: Solvent Degassing. Add a mixture of 1,4-dioxane/H2O (4:1 v/v). Degas the suspension via three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded. Residual oxygen will rapidly oxidize the Pd(0) active species into inactive Pd(II) complexes and promote the unwanted homocoupling of the (3,5-difluorophenyl)boronic acid.

  • Step 4: Reaction Execution. Heat the mixture to 90°C under a continuous nitrogen atmosphere for 12 hours. Monitor the consumption of the starting material via LC-MS. The reaction is self-validating when the mass of the desired cross-coupled product becomes the dominant peak without significant boronic acid homodimerization.

  • Step 5: Workup and Purification. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the 3,5-difluorophenyl substituted heterocycle.

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. 1

  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects. ACS Publications. 2

  • AZD 8186 (CAS Number: 1627494-13-6). Cayman Chemical. 5

  • SUNLENCA® (lenacapavir) tablets. FDA. 4

  • Application Notes: The Versatility of 4-Amino-3,5-difluorobenzaldehyde in Heterocyclic Synthesis. BenchChem. 7

  • 1-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)-3-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)urea as a potential anti-colorectal cancer agent. PubMed. 6

  • PALTUSOTINE | New Drug Approvals. New Drug Approvals. 3

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3,5-Difluorophenyl)piperidine from 3,5-difluorobromobenzene

Title: Scalable Synthesis of 2-(3,5-Difluorophenyl)piperidine: A Two-Stage Catalytic Protocol Abstract This application note details a robust, two-stage synthetic protocol for the preparation of 2-(3,5-difluorophenyl)pip...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scalable Synthesis of 2-(3,5-Difluorophenyl)piperidine: A Two-Stage Catalytic Protocol

Abstract This application note details a robust, two-stage synthetic protocol for the preparation of 2-(3,5-difluorophenyl)piperidine from 3,5-difluorobromobenzene. The method employs a Suzuki-Miyaura cross-coupling to construct the biaryl scaffold, followed by a heterogeneous catalytic hydrogenation to saturate the pyridine ring. Designed for medicinal chemistry applications, this guide emphasizes scalability, impurity control (specifically hydrodefluorination), and safety. The final product is isolated as a hydrochloride salt to ensure long-term stability.

Introduction

The 2-arylpiperidine scaffold is a privileged structural motif in drug discovery, serving as the pharmacophore in numerous NK1 receptor antagonists, antidepressants, and analgesics. The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.

This protocol outlines a convergent synthesis:

  • Suzuki-Miyaura Coupling: Connection of 3,5-difluorobromobenzene with a pyridine-2-boronate ester.

  • Catalytic Hydrogenation: Reduction of the pyridine ring using Platinum(IV) oxide (Adam's Catalyst) in acidic media to prevent defluorination while ensuring complete saturation.

Retrosynthetic Strategy

The synthesis is designed to minimize late-stage functional group manipulation. The biaryl bond is formed first, utilizing the robustness of palladium catalysis, followed by ring saturation.

Retrosynthesis Target 2-(3,5-Difluorophenyl)piperidine (Target Molecule) Intermediate 2-(3,5-Difluorophenyl)pyridine (Key Intermediate) Target->Intermediate Hydrogenation (PtO2, H2, AcOH) SM1 3,5-Difluorobromobenzene (Starting Material 1) Intermediate->SM1 Suzuki Coupling (Pd(dppf)Cl2, Base) SM2 2-Pyridineboronic acid pinacol ester (Starting Material 2) Intermediate->SM2

Figure 1: Retrosynthetic analysis showing the disconnection of the piperidine ring to a pyridine precursor via hydrogenation and subsequent C-C bond cleavage to the aryl halide and boronate ester.[1]

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(3,5-difluorophenyl)pyridine. Rationale: The electron-deficient nature of 3,5-difluorobromobenzene makes it an excellent electrophile for oxidative addition. We utilize Pd(dppf)Cl2 due to its resistance to defluorination side-reactions and high stability in aqueous biphasic systems compared to Pd(PPh3)4.

Materials
  • 3,5-Difluorobromobenzene (1.0 equiv)

  • 2-Pyridineboronic acid pinacol ester (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol
  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 3,5-difluorobromobenzene (e.g., 10.0 g) and 2-pyridineboronic acid pinacol ester (11.6 g) in 1,4-dioxane (100 mL).

  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the K2CO3 (dissolved in 25 mL water) and Pd(dppf)Cl2 (1.1 g) to the reaction mixture under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The starting bromide should be fully consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 80–90%

    • Appearance: Off-white solid or pale yellow oil.

Stage 2: Heterogeneous Catalytic Hydrogenation

Objective: Reduction of 2-(3,5-difluorophenyl)pyridine to 2-(3,5-difluorophenyl)piperidine. Rationale: Hydrogenation of pyridines is thermodynamically favorable but kinetically slow due to aromatic stabilization. PtO2 (Adam's Catalyst) in acetic acid is the preferred system. The acidic medium protonates the pyridine nitrogen, disrupting aromaticity and facilitating reduction. This system is milder than Pd/C, reducing the risk of hydrodefluorination (C-F bond cleavage).

Materials
  • 2-(3,5-Difluorophenyl)pyridine (Intermediate from Stage 1)

  • Platinum(IV) oxide (PtO2) (5 wt% loading)

  • Glacial Acetic Acid (AcOH) (0.5 M concentration relative to substrate)

  • Hydrogen Gas (H2)[2]

Protocol
  • Safety Check: Hydrogen gas is highly flammable. PtO2 is pyrophoric (ignites in air) after hydrogenation. Ensure all equipment is grounded and perform transfers under inert gas.

  • Loading: In a high-pressure hydrogenation vessel (Parr reactor or autoclave), dissolve the pyridine intermediate (e.g., 5.0 g) in glacial acetic acid (50 mL).

  • Catalyst Addition: Carefully add PtO2 (250 mg). Tip: Add the catalyst as a slurry in a small amount of acetic acid to minimize dust and ignition risk.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

    • Pressurize to 50 bar (approx. 725 psi) H2.

    • Stir vigorously at room temperature for 12–16 hours.

    • Note: Heating is generally not required and may promote defluorination.

  • Workup:

    • Vent the hydrogen and purge with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Caution: Keep the filter cake wet with water/solvent at all times to prevent ignition.

    • Concentrate the filtrate to remove most of the acetic acid.

  • Free Base Isolation: Dissolve the residue in EtOAc. Slowly add saturated aqueous NaHCO3 or 1M NaOH until the aqueous layer is basic (pH > 10). Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

Salt Formation (Hydrochloride)

To ensure stability and facilitate handling, convert the free base to the HCl salt.

  • Dissolve the crude oil in a minimum amount of diethyl ether or ethanol.

  • Add 2M HCl in diethyl ether (1.2 equiv) dropwise at 0°C.

  • A white precipitate will form. Filter, wash with cold ether, and dry under vacuum.

Experimental Workflow & Decision Logic

Workflow Start Start: 2-(3,5-Difluorophenyl)pyridine Reactor Load Reactor (AcOH, PtO2, 50 bar H2) Start->Reactor Monitor Monitor H2 Uptake / LCMS Reactor->Monitor Complete Reaction Complete? Monitor->Complete Filter Filter Catalyst (Celite) *Safety: Pyrophoric* Complete->Filter Yes Defluor Detected Defluorination? Complete->Defluor No (Stalled) Neutralize Neutralize with NaOH Extract Free Base Filter->Neutralize Salt HCl Salt Formation Neutralize->Salt Defluor->Reactor No (Continue) ReduceTemp Reduce Pressure/Temp Restart Defluor->ReduceTemp Yes (Impurity > 5%)

Figure 2: Operational workflow for the hydrogenation stage, including critical decision points for impurity control.

Quantitative Data & Specifications

ParameterStage 1 (Suzuki)Stage 2 (Hydrogenation)
Catalyst Pd(dppf)Cl2 (3 mol%)PtO2 (5 wt%)
Solvent Dioxane/Water (4:1)Glacial Acetic Acid
Temperature 90°C20–25°C (Room Temp)
Pressure Atmospheric (N2)50 bar (H2)
Typical Yield 85–92%75–85%
Major Impurity Homocoupling (Biaryl)Defluorinated analog (<2%)
Product Form Oil/SolidHCl Salt (White Solid)

Troubleshooting & Optimization

  • Defluorination: If LCMS shows mass peaks corresponding to [M-18] (loss of F) or [M-20] (loss of HF), lower the hydrogenation pressure to 20 bar and ensure the temperature does not exceed 25°C.

  • Incomplete Reduction: If the pyridine ring is not fully reduced, check the purity of the starting material. Sulfur traces (from sulfonyl chlorides or thiols in previous steps) poison Pt catalysts. Re-purify the intermediate if necessary.

  • Stereochemistry: This protocol yields a racemic mixture. If a single enantiomer is required, resolution via chiral HPLC or salt formation with a chiral acid (e.g., L-Tartaric acid) is necessary post-synthesis.

References

  • Suzuki-Miyaura Coupling of Pyridyl Boronates

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[1]

    • Source:Canadian Journal of Chemistry, 2018.
    • URL:[Link]

  • Hydrogenation of Pyridines (PtO2 Protocol)

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[2][3]

    • Source:Asian Journal of Chemistry, 2015.[3][4]

    • URL:[Link]

  • General Suzuki Mechanism & Catalysts

    • Title: Suzuki Coupling - Mechanism and recent developments.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Product Characterization (Analogous Data)

    • Title: (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride Product Page.[5]

    • Source:ChemScene.

Sources

Application

Application Note: Protocols for N-Alkylation of 2-(3,5-Difluorophenyl)piperidine

Abstract The N-alkylation of 2-(3,5-difluorophenyl)piperidine presents a unique set of synthetic challenges governed by two opposing forces: the steric hindrance of the ortho-benzylic environment and the electronic deact...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-alkylation of 2-(3,5-difluorophenyl)piperidine presents a unique set of synthetic challenges governed by two opposing forces: the steric hindrance of the ortho-benzylic environment and the electronic deactivation of the amine by the electron-deficient 3,5-difluorophenyl ring. This guide outlines two field-validated protocols—Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B).[1] Special emphasis is placed on preserving the integrity of the chiral center at C2, which is sensitized to racemization by the electron-withdrawing nature of the fluorine substituents.

Strategic Analysis & Chemical Context

The Substrate: 2-(3,5-Difluorophenyl)piperidine

Unlike simple piperidines, this scaffold possesses a "benzylic" C2 stereocenter.[1] The 3,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I effect).[1]

  • Decreased Nucleophilicity: The nitrogen lone pair is less available than in 2-phenylpiperidine, requiring optimized conditions (e.g., polar aprotic solvents, activated electrophiles) to drive conversion.[1]

  • Increased Acidity of C2-H: The electron-deficient ring stabilizes the benzylic carbanion. Consequently, strong bases (e.g., NaH, LDA) must be avoided to prevent deprotonation at C2, which would lead to instantaneous racemization.[1]

Pathway Selection Guide
FeatureMethod A: Reductive Amination Method B: Direct Alkylation (S_N2)
Primary Use Case Introduction of branched alkyl groups or when avoiding quaternary salts is critical.[1]Introduction of methyl, ethyl, or benzyl groups using highly reactive halides.
Stereochemical Risk Low. Conditions are mildly acidic/neutral.Moderate. Requires base; risk increases with base strength and temperature.
Kinetics Fast (Stepwise iminium formation + reduction).[1]Slow (Sterically hindered S_N2 approach).
Byproducts Minimal (Dialkylation impossible).Potential for quaternary ammonium salts (over-alkylation).[1][2]

Experimental Workflows (Graphviz)

The following diagram illustrates the decision logic and mechanistic flow for both protocols.

G cluster_0 Method A: Reductive Amination cluster_1 Method B: Direct Alkylation Start Start: 2-(3,5-Difluorophenyl)piperidine Aldehyde Add Aldehyde/Ketone (1.1 - 1.5 eq) Start->Aldehyde Branched Alkyl Halide Add Alkyl Halide (1.05 eq) Start->Halide Methyl/Primary Alkyl Imine Intermediate: Iminium Ion Aldehyde->Imine -H2O RedAgent Add NaBH(OAc)3 (DCE, pH 5-6) Imine->RedAgent ProductA Product: Secondary/Tertiary Amine RedAgent->ProductA Base Base Selection: K2CO3 (Safe) NaH (RISK: Racemization) Halide->Base Base->Start Racemization Risk (if pKa > 20) ProductB Product: N-Alkylated Amine Base->ProductB

Caption: Decision tree comparing Reductive Amination (Green) vs. Direct Alkylation (Red) pathways.[1]

Detailed Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Complex alkyl chains, preserving chirality, and high chemoselectivity.[1]

Mechanism: Formation of an iminium species followed by in situ reduction.[3] The use of Sodium Triacetoxyborohydride (STAB) is critical as it selectively reduces the iminium ion without reducing the aldehyde/ketone starting material.

Materials:

  • Substrate: 2-(3,5-difluorophenyl)piperidine (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5–2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][4]

  • Additive: Glacial Acetic Acid (catalytic, 1-2 drops)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N2, dissolve the piperidine derivative in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde/ketone.[3][4][5] If the reaction is sluggish (due to the electron-poor amine), add catalytic acetic acid to protonate the carbonyl oxygen and facilitate nucleophilic attack. Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)3 portion-wise over 10 minutes.

    • Note: Gas evolution (H2) may occur; ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine (m/z ~198).

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[6]

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: Direct Alkylation (Controlled S_N2)

Best for: Methylation, Benzylation, or simple primary alkyl halides.[1]

Critical Warning: Avoid strong bases like NaH or LiHMDS. The pKa of the benzylic proton in 2-(3,5-difluorophenyl)piperidine is lowered by the fluorine substituents. Strong bases will deprotonate C2, destroying the enantiomeric excess (ee).[1]

Materials:

  • Substrate: 2-(3,5-difluorophenyl)piperidine (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (R-X, where X=I, Br) (1.05–1.1 equiv)[1]

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv) or DIPEA (Hunig's Base)[1]

  • Solvent: Acetonitrile (MeCN) (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the piperidine substrate in anhydrous MeCN (0.1 M).

  • Base Addition: Add K2CO3 (powdered, anhydrous).

    • Why K2CO3? It is mild enough to neutralize the HX byproduct but too weak to deprotonate the benzylic C2-H.

  • Alkylation: Add the alkyl halide dropwise via syringe pump over 30 minutes.

    • Control: Slow addition keeps the concentration of electrophile low, favoring mono-alkylation over quaternization.

  • Temperature: Stir at RT. Only heat to 50°C if the reaction stalls after 24 hours.

    • Caution: Heating increases the risk of racemization and over-alkylation.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine, and purify.[6]

Data Summary & Optimization

ParameterOptimization Strategy
Solvent DCE (Method A) is superior for solubility. MeCN (Method B) balances polarity without being basic. Avoid DMF if possible (hard to remove, can promote racemization at high T).[1]
Stoichiometry Use slight excess of Electrophile (1.1 eq). Large excess (>2.0 eq) leads to quaternary salts.[1]
Monitoring LC-MS is preferred.[6] The difluorophenyl ring gives a distinct UV signature. Look for M+R (Product) vs M+2R (Quaternary).
Chirality Check Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) to verify ee% post-reaction.[1]

Troubleshooting "The Scientist's Notebook"

Issue 1: Reaction is stalled (Low Conversion).

  • Cause: The 3,5-difluorophenyl group pulls electron density from the nitrogen, making it a poor nucleophile.

  • Fix: Switch to Method A (Reductive Amination) and use a stronger Lewis Acid catalyst (e.g., Ti(OiPr)4) to activate the imine formation, OR use a more reactive electrophile (Iodide > Bromide) in Method B.[1]

Issue 2: Loss of Optical Activity (Racemization). [1]

  • Cause: Base was too strong or temperature too high.

  • Fix: Switch base to NaHCO3 or K2CO3.[3] Ensure temperature stays < 60°C. If using Method A, ensure the reaction doesn't sit for days in acidic media, although this is generally safer.

Issue 3: Formation of Quaternary Salt.

  • Cause: "Runaway" alkylation. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to relief of N-H strain, though sterics usually counter this.[1]

  • Fix: Use Method A . Reductive amination stops chemically at the tertiary amine stage.

References

  • BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem Technical Library, 2025. Link[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • O'Brien, P., et al. "Kinetic Resolution of 2-Substituted Piperidines."[7] Organic Letters, vol. 12, no.[1] 21, 2010. (Context on racemization/lithiation of 2-arylpiperidines). Link[1]

  • Carreira, E. M., et al. "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties."[1][8] ChemMedChem, 2016. (Context on fluorinated piperidine properties). Link

Sources

Method

Using 2-(3,5-Difluorophenyl)piperidine in peptidomimetic synthesis

Application Note: High-Fidelity Incorporation of 2-(3,5-Difluorophenyl)piperidine in Peptidomimetic Scaffolds Part 1: Strategic Rationale & Structural Logic 1.1 The Pharmacophore: Beyond Simple Bioisosterism 2-(3,5-Diflu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of 2-(3,5-Difluorophenyl)piperidine in Peptidomimetic Scaffolds

Part 1: Strategic Rationale & Structural Logic

1.1 The Pharmacophore: Beyond Simple Bioisosterism 2-(3,5-Difluorophenyl)piperidine (CAS: 1212946-48-9) is not merely a building block; it is a privileged scaffold in modern peptidomimetic design. It serves as a conformationally constrained mimetic of N-terminal amino acids, specifically Phenylalanine (Phe) or Phenylglycine (Phg), often found in bioactive peptides targeting GPCRs (e.g., NK1, CGRP receptors).

  • Conformational Locking: Unlike a flexible Phe residue, the piperidine ring locks the

    
     (phi) and 
    
    
    
    (psi) torsion angles, reducing the entropic penalty upon receptor binding.
  • The Fluorine Effect: The 3,5-difluoro substitution pattern is deliberate. It accomplishes three critical medicinal chemistry goals:

    • Metabolic Blocking: It blocks the metabolically vulnerable para- and ortho-positions of the phenyl ring, extending half-life (

      
      ).
      
    • Lipophilicity Modulation: It increases

      
       without significantly increasing molecular weight, improving blood-brain barrier (BBB) permeability—crucial for CNS targets like NK1.
      
    • Quadrupole Interactions: The electron-withdrawing fluorines create a polarized

      
      -system, enabling unique orthogonal interactions with receptor residues (e.g., amide backbone NH).
      

1.2 The Synthetic Challenge The secondary amine of the 2-arylpiperidine is sterically encumbered . The adjacent bulky 3,5-difluorophenyl group creates significant steric clash during acylation reactions (peptide coupling). Standard protocols (e.g., EDC/NHS) often fail or result in low yields/epimerization. This guide provides an optimized protocol for this specific "difficult coupling."

Part 2: Experimental Protocols

Protocol A: Preparation and Salt Break

Rationale: The commercial building block is typically supplied as the HCl salt to ensure stability. Freebasing in situ during coupling can lead to variable effective pH. A distinct salt-break step is recommended for consistent kinetics.

Materials:

  • (S)-2-(3,5-Difluorophenyl)piperidine HCl[1][2]

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated aq. NaHCO

    
     or 1M NaOH
    

Workflow:

  • Suspend the HCl salt (1.0 equiv) in DCM (10 mL/g).

  • Add Sat. NaHCO

    
     (10 mL/g) and stir vigorously for 20 minutes at Room Temperature (RT).
    
  • Separate the organic layer. Extract aqueous layer 2x with DCM.

  • Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Critical Step: Azeotrope the residue 2x with anhydrous toluene to remove trace water and amines. Use immediately.

Protocol B: High-Efficiency Coupling (The "Difficult Amide" Protocol)

Rationale: Due to steric hindrance, highly reactive coupling agents are required. HATU is the gold standard, but for extremely difficult cases, T3P (Propylphosphonic anhydride) offers lower epimerization risks and higher conversions.

Reagents:

  • Amine: Freebased 2-(3,5-Difluorophenyl)piperidine (1.0 equiv).

  • Acid: N-protected amino acid or carboxylic acid core (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.1 M concentration].

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF under Nitrogen.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 5–10 minutes. Note: Solution should turn yellow (HATU activation).

  • Coupling: Add the solution of freebased Piperidine (1.0 equiv) in minimal DMF to the activated acid mixture.

  • Scavenging: Add the remaining DIPEA (1.0 equiv).

  • Incubation: Stir at RT for 12–18 hours.

    • Troubleshooting: If conversion is <50% by LCMS after 4h, heat to 40°C. Avoid higher temps to prevent racemization of the chiral center at C2.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 1M HCl, then Sat. NaHCO

    
    .
    

Data: Coupling Reagent Screening Comparative yields for coupling Boc-Phe-OH to (S)-2-(3,5-difluorophenyl)piperidine.

Coupling AgentBaseSolventTempYield (Isolated)Epimerization (% D-isomer)
EDC / HOBt DIPEADCMRT35%< 1%
HBTU DIPEADMFRT62%2-3%
HATU DIPEADMFRT91% 1.5%
T3P PyridineEtOAc50°C88%< 0.5%
COMU TMPDMFRT85%1.0%

Insight: HATU provides the best raw yield, but T3P is superior if the chiral integrity of the piperidine C2 center is critical and sensitive to base.

Part 3: Visualization & Pathway Logic

Diagram 1: Peptidomimetic Design Logic

This diagram illustrates how the 2-arylpiperidine scaffold mimics the "turn" conformation of a bioactive peptide, locking the phenyl group in a specific vector relative to the backbone.

Peptidomimetic_Design NativePeptide Native Peptide Sequence (e.g., -Phe-Pro-) Instability Issues: 1. Proteolytic Cleavage 2. High Conformational Entropy 3. Low BBB Permeability NativePeptide->Instability In vivo limitations DesignStep Rational Design: Scaffold Hopping Instability->DesignStep Needs Optimization Mimetic 2-Arylpiperidine Scaffold (S)-2-(3,5-Difluorophenyl)piperidine DesignStep->Mimetic Incorporation of Privileged Structure Mechanism Mechanistic Gains: 1. C2-Constraint (Locks Phi/Psi) 2. 3,5-F2 (Metabolic Block) 3. Lipophilicity (LogD > 2.5) Mimetic->Mechanism Structural Effects Target High Affinity Ligand (NK1 / CGRP / Protease) Mechanism->Target Result

Caption: Transformation of a labile peptide sequence into a robust peptidomimetic utilizing the 2-(3,5-difluorophenyl)piperidine scaffold to improve stability and binding affinity.

Diagram 2: Synthesis & Coupling Workflow

A visual guide to the synthesis of the building block (via Asymmetric Hydrogenation) and its subsequent coupling.

Synthesis_Workflow Start Precursor: 2-(3,5-difluorophenyl)pyridine Hydrogenation Asymmetric Hydrogenation (Enantioselective Reduction) Start->Hydrogenation Cat Catalyst System: [Rh(cod)Cl]2 + (S)-Josiphos H2 (50 bar) Cat->Hydrogenation Intermediate (S)-2-(3,5-Difluorophenyl)piperidine (Chiral Building Block) Hydrogenation->Intermediate >96% ee Coupling Coupling Reaction: Sterically Hindered Amide Bond Formation Intermediate->Coupling Acid Partner: N-Boc-Amino Acid / Acid Core Activation Activation Step: HATU / DIPEA / DMF (Formation of O-At ester) Acid->Activation Activation->Coupling Product Final Peptidomimetic (Protected) Coupling->Product Yield > 85%

Caption: Workflow for the asymmetric synthesis of the piperidine core and its subsequent incorporation into a peptidomimetic scaffold via activated ester coupling.

Part 4: References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[3][4] Journal of the American Chemical Society, 145(26), 14221–14226.[4] [Link]

  • Katritzky, A. R., et al. (2007).[5] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[5][6] The Journal of Organic Chemistry, 72(15), 5794-5801.[7] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Glorius, F. (2004). Chiral Piperidines: Synthesis and Applications. Organic & Biomolecular Chemistry. (General Reference for 2-arylpiperidine utility in NK1 antagonists). [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[8] (Reference for Fluorine effect on Lipophilicity/Metabolic Stability). [Link]

Sources

Application

Reductive amination conditions for 2-arylpiperidines

Executive Summary 2-Arylpiperidines are privileged pharmacophores found in numerous bioactive molecules, including NK1 antagonists (e.g., CP-99,994), substance P inhibitors, and stimulant therapeutics (e.g., Methylphenid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Arylpiperidines are privileged pharmacophores found in numerous bioactive molecules, including NK1 antagonists (e.g., CP-99,994), substance P inhibitors, and stimulant therapeutics (e.g., Methylphenidate derivatives). Their synthesis and functionalization via reductive amination present unique challenges due to the steric hindrance imposed by the C2-aryl group and the critical need for diastereocontrol (cis/trans selectivity).

This guide details optimized protocols for two distinct workflows:

  • Ring Construction: Intramolecular reductive amination to synthesize the 2-arylpiperidine core.

  • N-Functionalization: Intermolecular reductive alkylation of existing 2-arylpiperidines.

Mechanistic & Stereochemical Considerations

The success of reductive amination in this scaffold relies on controlling the iminium ion intermediate .

  • Steric Gating: The bulky aryl group at C2 creates significant steric strain. In N-functionalization, this hinders the approach of electrophiles (aldehydes/ketones) and the subsequent hydride donor.

  • Stereoelectronics: During ring closure or reduction of a cyclic imine, the hydride typically attacks from the less hindered face (axial attack), often favoring the cis-2,6-disubstituted isomer (if a C6 substituent is present) or the cis-2,3 isomer, depending on ring conformation.

  • Reagent Selection:

    • Sodium Triacetoxyborohydride (STAB): The gold standard. Mild, compatible with acid-sensitive groups, and does not reduce aldehydes/ketones directly, minimizing side reactions.

    • Titanium(IV) Isopropoxide [Ti(OiPr)4]: A crucial Lewis acid additive for hindered substrates. It acts as a water scavenger and activates the carbonyl, forcing imine formation where equilibrium is otherwise unfavorable.

Pathway Visualization: Mechanism & Stereocontrol

ReductiveAmination Start Precursor (Amino-Ketone or Amine + Carbonyl) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Key Intermediate) Hemiaminal->Iminium -H2O (Acid/Ti(OiPr)4 Promoted) Transition Transition State (Aryl Group Directs Hydride Attack) Iminium->Transition Coordination Product 2-Arylpiperidine Product Transition->Product Hydride Transfer (NaBH(OAc)3)

Figure 1: Mechanistic pathway highlighting the critical iminium formation step, which is the rate-determining bottleneck in hindered 2-aryl systems.

Protocol A: Ring Synthesis (Intramolecular Cyclization)

This protocol describes the synthesis of the piperidine ring from a


-amino ketone  precursor. This precursor is often generated in situ from a protected form (e.g., N-Boc deprotection or nitro-ketone reduction).

Target: Synthesis of 2-phenylpiperidine from 5-amino-1-phenylpentan-1-one.

Reagents & Equipment
  • Substrate: 5-(tert-butoxycarbonylamino)-1-phenylpentan-1-one (or equivalent).

  • Acid: Trifluoroacetic acid (TFA) or HCl (4M in dioxane).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3).[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Equipment: Round-bottom flask, inert gas (Ar/N2) line.

Step-by-Step Methodology
  • Deprotection (In-situ Amine Generation):

    • Dissolve the N-Boc amino ketone (1.0 equiv) in DCM (0.1 M).

    • Add TFA (10-20 equiv) at 0°C. Stir at RT until TLC indicates consumption of starting material (~1-2 h).

    • Critical: Remove excess TFA and solvent under vacuum. Azeotrope with toluene 2x to ensure removal of residual acid, which can consume the hydride reagent later.

  • Cyclization & Reduction:

    • Redissolve the crude amine salt in DCE (0.1 M).

    • Add Et3N (1.0 - 1.5 equiv) to neutralize the salt and liberate the free amine. Caution: Do not use a large excess of base; pH 5-6 is optimal for imine formation.

    • Stir for 30 min to allow intramolecular imine (2-phenyl-3,4,5,6-tetrahydropyridine) formation.

    • Add NaBH(OAc)3 (1.5 - 2.0 equiv) in one portion.

    • Stir at RT for 12-16 h under Argon.

  • Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x).

    • Dry combined organics over Na2SO4 and concentrate.[2]

    • Purification: Flash chromatography (typically MeOH/DCM with 1% NH4OH additive to prevent streaking of the amine).

Key Insight: If the cyclization is slow, adding catalytic acetic acid (AcOH, 1-2 equiv) during the reduction step can accelerate iminium ion formation without quenching the borohydride.

Protocol B: N-Functionalization (Intermolecular)

This protocol addresses the challenge of attaching alkyl groups to the hindered nitrogen of an existing 2-arylpiperidine.

Target: N-Alkylation of 2-phenylpiperidine with Cyclohexanone (Secondary alkylation).

Reagents & Equipment
  • Amine: 2-Phenylpiperidine (HCl salt or free base).

  • Carbonyl: Cyclohexanone (1.2 equiv).

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)4] (Pure).

  • Reducing Agent: Sodium Borohydride (NaBH4) or NaBH(OAc)3.[1]

  • Solvent: Ethanol (absolute) or THF.

Step-by-Step Methodology
  • Lewis Acid Activation (The "Titanium" Method):

    • In a dry vial, combine 2-phenylpiperidine (1.0 equiv) and Cyclohexanone (1.2 equiv).

    • Do not add solvent yet (or use minimal THF if solid).

    • Add Ti(OiPr)4 (1.5 - 2.0 equiv) neat.

    • Stir the viscous mixture at RT for 1-4 h.

    • Observation: The mixture may turn slightly yellow/orange, indicating titanium-amine complexation and water scavenging.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (0.5 M concentration relative to amine).

    • Safety: The reaction is exothermic.

    • Add NaBH4 (2.0 equiv) cautiously in portions (or NaCNBH3 if acid sensitivity is a concern, though NaBH4 is usually sufficient with Ti).

    • Stir at RT for 8-12 h.

  • Hydrolysis & Workup (Critical Step):

    • The reaction will contain titanium salts that form a gel upon adding water.

    • Quench by adding 2M NaOH or saturated Rochelle’s salt solution.

    • Stir vigorously for 1 h until the white titanium precipitate becomes granular and the layers separate clearly.

    • Filter through a Celite pad if necessary.

    • Extract aqueous layer with EtOAc.[2]

Comparison of Conditions:

ParameterStandard ConditionsTi(OiPr)4 Enhanced Conditions
Use Case Aldehydes (Formaldehyde, Benzaldehyde)Ketones, Hindered Aldehydes
Reagents NaBH(OAc)3, DCE, AcOHTi(OiPr)4, NaBH4, EtOH
Time 1 - 4 hours8 - 16 hours
Yield (Typical) 85 - 95%70 - 90%
Advantage Mild, simple workupOvercomes steric hindrance, drives equilibrium

Troubleshooting & Optimization Decision Tree

Use this logic flow to select the correct experimental conditions for your specific substrate.

OptimizationTree Q1 Is the Carbonyl an Aldehyde or Ketone? Aldehyde Aldehyde Q1->Aldehyde Ketone Ketone Q1->Ketone MethodA Method A: NaBH(OAc)3, DCE (Standard) Aldehyde->MethodA Usually sufficient Q2 Is the Amine Sterically Hindered? Ketone->Q2 Q2->MethodA No (Unlikely for 2-aryl) MethodB Method B: Ti(OiPr)4, then NaBH4 (Activation) Q2->MethodB Yes (2-Arylpiperidine) MethodC Method C: Dean-Stark Reflux then Reduction MethodB->MethodC If Ti fails

Figure 2: Decision matrix for selecting reductive amination conditions based on steric and electronic factors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[1] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Larsen, M. A., et al. (2019).[4] A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Journal of the American Chemical Society. Link

  • Tang, F., et al. (2013). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry. Link

Sources

Method

Technical Application Note: Resolution of Racemic 2-(3,5-Difluorophenyl)piperidine

Executive Summary & Scientific Context The 2-arylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold in Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 2-arylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold in Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs), CGRP antagonists, and various CNS-active agents. The specific introduction of the 3,5-difluorophenyl group is a bioisosteric strategy to enhance metabolic stability by blocking oxidative metabolism at the phenyl ring while modulating lipophilicity.

As the biological activity of 2-arylpiperidines is strictly governed by the absolute configuration at the C2 position (typically the S-enantiomer for NK1 activity, though target-dependent), the resolution of the racemic intermediate is a critical process step.

This Application Note outlines a robust workflow for the Optical Resolution of 2-(3,5-Difluorophenyl)piperidine . While specific industrial process data for this exact difluoro-derivative is proprietary, this guide synthesizes established protocols for homologous 2-arylpiperidines, utilizing Diastereomeric Salt Crystallization as the primary scalable method and Chiral HPLC for process control.

Pre-Resolution Characterization[1]

Before initiating resolution, the racemic starting material must be characterized to ensure it is free of regioisomers (e.g., 3-arylpiperidines) or pyridine precursors.

Analytical Method: Chiral HPLC

To monitor the efficiency of the resolution (Enantiomeric Excess,


), a robust chiral method is required.[1]

Table 1: Recommended Chiral HPLC Parameters

ParameterCondition
Column Daicel Chiralpak® AD-H or OD-H (Amylose/Cellulose based)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (or 210 nm for higher sensitivity)
Temperature 25°C
Expected

Enantiomer 1 (~8-10 min), Enantiomer 2 (~12-15 min)

Note: The addition of 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with residual silanols.

Method A: Classical Chemical Resolution (Protocol)

This is the preferred method for multi-gram to kilogram scale production. The principle relies on the formation of diastereomeric salts using a chiral acid, creating a solubility difference between the


 and 

salts.[1][2][3]
Resolving Agent Screening Strategy

For 2-arylpiperidines, the following resolving agents are historically most effective. The 3,5-difluoro substitution increases the acidity of the phenyl ring but generally does not disrupt the crystal packing favored by tartaric acid derivatives.

Primary Candidate: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) Rationale: The bulky toluoyl groups facilitate "molecular recognition" via


-

stacking with the difluorophenyl ring, often yielding higher selectivity (

values) than unsubstituted tartaric acid.

Secondary Candidates:

  • (+)-Dibenzoyl-D-tartaric acid (D-DBTA)

  • N-Acetyl-L-leucine (Effective for many secondary amines)

  • (S)-(+)-Mandelic acid

Detailed Experimental Protocol (L-DTTA Route)

Objective: Isolation of (S)-2-(3,5-Difluorophenyl)piperidine (Target configuration assumed for illustration; confirm via X-ray).

Step 1: Salt Formation & Crystallization[3][4][5]
  • Preparation: Charge 10.0 g (50.7 mmol) of racemic 2-(3,5-difluorophenyl)piperidine into a 250 mL round-bottom flask.

  • Dissolution: Add 100 mL of Ethanol (95%) . Heat to 60°C to ensure complete dissolution.

  • Acid Addition: In a separate beaker, dissolve 19.6 g (50.7 mmol, 1.0 eq) of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) in 50 mL of Ethanol .

    • Note: Using 0.5 eq of acid ("Method of Half-Quantities") is an alternative strategy if the 1.0 eq salt is too soluble, but 1.0 eq is standard for initial attempts to maximize yield.

  • Mixing: Add the hot acid solution to the amine solution slowly over 10 minutes.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (approx. 20°C) over 4 hours with gentle stirring.

    • Critical: If no precipitate forms, scratch the glass or add a seed crystal of the salt (if available). If still clear, reduce volume by 30% via rotary evaporation or add Diisopropyl ether (IPE) as an anti-solvent until turbidity persists.

    • Age the slurry at 0-5°C for 2 hours.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold Ethanol/IPE (1:1, 20 mL).

    • Solid A (Enriched Salt): Contains the less soluble diastereomer.

    • Liquor B: Contains the more soluble diastereomer.

Step 2: Recrystallization (Optical Purification)

The initial salt typically has an


 of 60-80%. Recrystallization is required to reach >98% 

.[1]
  • Suspend Solid A in minimal boiling Methanol (approx. 10-15 mL/g).

  • Heat to reflux until clear.

  • Cool to RT and then 0°C.

  • Filter and dry.[3][4]

  • QC Check: Take a small aliquot (~20 mg), neutralize (see Step 3), and run Chiral HPLC. If

    
    , repeat recrystallization.
    
Step 3: Free-Basing (Liberation of the Amine)
  • Suspend the purified salt in Dichloromethane (DCM) and Water (1:1 ratio).

  • Add 2M NaOH or 10% Na₂CO₃ dropwise with vigorous stirring until the aqueous layer pH > 12.

  • Separate the organic layer.[3] Extract the aqueous layer twice with DCM.

  • Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Colorless to pale yellow oil/solid of chiral 2-(3,5-difluorophenyl)piperidine.

Method B: Enzymatic Kinetic Resolution (Alternative)

If chemical resolution fails, lipase-catalyzed acylation is a powerful alternative for 2-substituted piperidines.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Acyl Donor: Ethyl acetate or Vinyl acetate.

  • Mechanism: The enzyme selectively acylates one enantiomer (usually R) to the amide, leaving the S-amine unreacted.

  • Separation: The resulting Amide and Amine are easily separated by standard silica flash chromatography or acid/base extraction.

Process Visualization

Decision Tree for Resolution Strategy

ResolutionStrategy Start Racemic 2-(3,5-Difluorophenyl)piperidine Screen Screen Resolving Agents (L-DTTA, L-Tartaric, N-Ac-Leu) Start->Screen Cryst Crystallization in EtOH/MeOH Screen->Cryst Check Check ee% of Solid Cryst->Check Recryst Recrystallize Salt (MeOH or EtOH/H2O) Check->Recryst ee < 95% FreeBase Free-Base (NaOH/DCM) Check->FreeBase ee > 98% Alt Switch to Method B: Kinetic Resolution (CAL-B) Check->Alt No crystals / Low yield Recryst->Check

Caption: Logic flow for selecting and optimizing the resolution pathway.

Classical Resolution Workflow

ResolutionWorkflow cluster_0 Phase 1: Salt Formation cluster_1 Phase 2: Separation cluster_2 Phase 3: Purification Racemate Racemate (Amine) Mix Reflux in EtOH Racemate->Mix Acid Chiral Acid (L-DTTA) Acid->Mix Precip Precipitation (Cooling) Mix->Precip Filter Filtration Precip->Filter MotherLiq Mother Liquor (Enriched in Wrong Enantiomer) Filter->MotherLiq SolidSalt Solid Salt (Enriched in Target) Filter->SolidSalt Recryst Recrystallization (MeOH) SolidSalt->Recryst Base Biphasic Workup (NaOH / DCM) Recryst->Base Final Pure (S)-Enantiomer Base->Final

Caption: Step-by-step unit operations for the chemical resolution of the piperidine derivative.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Precipitation Salt is too soluble in EtOH.Switch solvent to Isopropanol or Acetone . Add anti-solvent (Hexane/IPE).
Oil formation Impurities or too rapid cooling.Re-heat to reflux, add seed crystals, and cool at 5°C/hour.
Low Yield (<20%) Eutectic composition reached.Use "Method of Half-Quantities" (0.5 eq acid) to precipitate only the less soluble salt.
Low ee% (<50%) Co-crystallization.Change resolving agent (Try D-Tartaric or N-Acetyl-Leucine ). Increase solvent volume.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on diastereomeric salt resolution).
  • Kolla, S. R., et al. (2009).[1] "Industrial Application of Chiral Separation Through Diastereomeric Salt Formation." Chemical Reviews. Link (Describes resolution of NK1 antagonist intermediates using DTTA).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for resolving agent selection for amines).
  • Patent Application WO2010077798A2 . "Stereoselective synthesis of piperidine derivatives." Link (Describes resolution of analogous 2-substituted piperidines).

  • Patent Application US20080269268 . "Process for resolving chiral piperidine alcohol." Link (Protocol for Camphorsulfonic acid resolution of piperidine derivatives).

Sources

Application

Precision Synthesis of 2-Arylpiperidines: Comparative Protocols for Direct C-H Arylation and Lactam Cross-Coupling

Executive Summary The 2-arylpiperidine scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., anabasine) and blockbuster therapeutics (e.g., methylphenidate derivatives, NK1 antagonists). Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylpiperidine scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., anabasine) and blockbuster therapeutics (e.g., methylphenidate derivatives, NK1 antagonists). While classical ring-closing methods (e.g., intramolecular reductive amination) are reliable, they often lack modularity.

This Application Note details two orthogonal Palladium-catalyzed strategies for the rapid assembly of 2-arylpiperidines:

  • Direct

    
    -C(sp³)–H Arylation (Negishi Coupling):  A high atom-economy route utilizing directed lithiation/transmetallation of 
    
    
    
    -Boc-piperidine.
  • Lactam Activation/Suzuki Coupling: A scalable, robust sequence involving enol triflate intermediates, ideal for accessing chiral derivatives via subsequent asymmetric hydrogenation.

Strategic Analysis: Method Selection

FeatureMethod A: Direct Negishi Coupling Method B: Lactam Enol-Triflate Suzuki
Starting Material

-Boc-piperidine (Commodity chemical)

-Boc-2-piperidone (Commercially available)
Key Intermediate 2-Piperidylzinc reagent (Air/Moisture Sensitive)Enol Triflate (Isolable, moderately stable)
Step Count 1 (One-pot Lithiation/Transmetallation/Coupling)3 (Activation

Coupling

Reduction)
Scalability Moderate (Cryogenic lithiation required)High (Standard batch conditions)
Stereocontrol Difficult (Racemic standard; chiral ligands complex)Excellent (Via asymmetric hydrogenation of intermediate)
Best For... Rapid analog generation (SAR exploration)Process development & Chiral synthesis

Method A: Direct -Arylation via Negishi Coupling

Principle: The


-Boc group directs 

-lithiation using

-BuLi/TMEDA. The resulting unstable 2-lithio species is transmetallated to a robust organozinc intermediate, which undergoes Pd-catalyzed Negishi coupling.
Mechanistic Pathway

The reaction relies on the Coldham/Leonori protocol. Unlike pyrrolidines, which are easily enantioselected using sparteine, piperidines typically yield racemic products in this direct sequence due to the lack of rigid chelation in the 6-membered lithio-species.

NegishiCycle cluster_0 Reagent Generation cluster_1 Catalytic Cycle NBoc N-Boc-Piperidine LiInter 2-Lithio-N-Boc (Unstable) NBoc->LiInter s-BuLi / TMEDA -78°C ZnInter 2-Zinc-N-Boc (Active Nucleophile) LiInter->ZnInter ZnCl2 Transmetallation Pd0 Pd(0)Ln PdII_Ox Ar-Pd(II)-X Pd0->PdII_Ox Ar-X (Oxidative Add) PdII_Trans Ar-Pd(II)-Pip PdII_Ox->PdII_Trans + ZnInter (Transmetallation) PdII_Trans->Pd0 Reductive Elim Product 2-Arylpiperidine PdII_Trans->Product

Figure 1: Mechanistic flow for the generation of 2-piperidylzinc reagents and subsequent Negishi cross-coupling.

Detailed Protocol

Reagents:

  • 
    -Boc-piperidine (1.0 equiv)
    
  • 
    -BuLi (1.2 equiv, 1.4 M in cyclohexane)
    
  • 
    -Tetramethylethylenediamine (TMEDA) (1.2 equiv)
    
  • 
     (1.3 equiv, 1.0 M in THF)
    
  • Aryl Bromide (0.8 equiv)

  • 
     (5 mol%)
    
  • 
     (10 mol%)
    

Procedure:

  • Lithiation: In a flame-dried Schlenk flask under Argon, dissolve

    
    -Boc-piperidine (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous 
    
    
    
    (5 mL). Cool to -78 °C .[1]
  • Deprotonation: Dropwise add

    
    -BuLi (1.2 mmol) over 10 minutes. Stir at -78 °C for 4-5 hours. Critical: Shorter times lead to incomplete lithiation; the C-H bond is less acidic than in pyrrolidine.
    
  • Transmetallation: Add the

    
     solution (1.3 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. The solution typically turns slightly cloudy.
    
  • Catalyst Preparation: In a separate vial, mix

    
     and 
    
    
    
    in THF (1 mL) with a trace of base or pre-activate to form the active Pd(0) species.
  • Coupling: Add the Aryl Bromide (0.8 mmol) and the catalyst solution to the organozinc mixture.

  • Reaction: Stir at RT for 12-16 hours. (Heating to 40-50 °C may be required for electron-rich aryl bromides).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Purify via flash chromatography.
    

Expected Yield: 50–75% (Substrate dependent).

Method B: Lactam Activation & Suzuki Coupling

Principle: Conversion of a lactam to an enol triflate creates a reactive electrophile that couples efficiently with boronic acids. The resulting enecarbamate is then hydrogenated.

Workflow Diagram

SuzukiRoute Lactam N-Boc-2-Piperidone Activation Activation Step (LiHMDS / PhNTf2) Lactam->Activation Triflate Enol Triflate Intermediate Activation->Triflate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd-Cat) Triflate->Suzuki Enecarbamate 2-Aryl-Tetrahydropyridine Suzuki->Enecarbamate Reduction Hydrogenation (H2 / Pd/C or Rh*) Enecarbamate->Reduction Final 2-Arylpiperidine (Chiral or Racemic) Reduction->Final

Figure 2: Stepwise synthesis via the lactam activation route, enabling access to chiral products via asymmetric reduction.

Detailed Protocol
Step 1: Synthesis of Enol Triflate
  • Setup: Flame-dried flask,

    
     atmosphere. Dissolve 
    
    
    
    -Boc-2-piperidone (1.0 equiv) in THF (0.2 M). Cool to -78 °C .[1]
  • Enolization: Add LiHMDS (1.1 equiv) dropwise. Stir for 1 hour to generate the lithium enolate.

  • Trapping: Add a solution of

    
    -phenyl-bis(trifluoromethanesulfonimide) (
    
    
    
    , 1.1 equiv) in THF.
  • Warming: Allow to warm to 0 °C and stir for 2-3 hours.

  • Workup: Aqueous quench, extraction. Note: Enol triflates are moderately stable on silica but should be used promptly.

Step 2: Suzuki-Miyaura Coupling[2]
  • Reagents: Enol Triflate (1.0 equiv), Arylboronic Acid (1.5 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Conditions: Reflux in DME/

    
     (3:1) or THF/
    
    
    
    for 4-12 hours.
  • Product: This yields the 2-aryl-1,2,3,4-tetrahydropyridine (enecarbamate).

Step 3: Hydrogenation (Stereoselective)[3]
  • Racemic: H2 (1 atm), Pd/C (10 wt%), MeOH, RT.

  • Chiral: Use Rhodium-catalyzed asymmetric hydrogenation (e.g.,

    
     + Josiphos ligand) to set the C2 stereocenter with high ee (typically >90%).
    

Troubleshooting & Expert Insights

Handling Organozinc Reagents (Method A)
  • Moisture Sensitivity: The 2-lithio intermediate is highly basic. Any trace moisture will protonate it back to the starting material. Use fresh

    
    -BuLi (titrate before use).
    
  • Transmetallation: Ensure

    
     is anhydrous. Commercial solutions in ether/THF are convenient, but fusing solid 
    
    
    
    under vacuum is superior for critical applications.
  • Isomerization: Unlike 2-lithiopyrrolidines, 2-lithiopiperidines are configurationally unstable at temperatures > -50 °C. Maintain strict cryogenic control until Zn addition is complete.

Enol Triflate Stability (Method B)
  • Purification: Enol triflates can hydrolyze on acidic silica. Pre-treat the column with 1%

    
     in hexanes to neutralize acidity.
    
  • Boronic Acid Choice: Electron-poor boronic acids react slower. For these, switch to "ligand-free" conditions using

    
     or use Buchwald precatalysts (e.g., XPhos Pd G2).
    

References

  • Coldham, I., & Leonori, D. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine.[4] Organic Letters, 10(17), 3923–3925. Link

  • Campos, K. R., et al. (2006).

    
    -Arylation of 
    
    
    
    -Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. Link
  • Occhiato, E. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Lactam-Derived Enol Triflates and Phosphates. Journal of Organic Chemistry, 70(11), 4542–4545. Link

  • Knochel, P., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. Link

  • Glorius, F. (2010). Chiral Piperidines from Pyridines: A Highly Enantioselective Hydrogenation Protocol.

Sources

Method

Preparation of 2-(3,5-Difluorophenyl)piperidine HCl salt

Application Note: High-Purity Preparation of 2-(3,5-Difluorophenyl)piperidine HCl Salt Abstract This application note details a robust, scalable protocol for the synthesis of 2-(3,5-difluorophenyl)piperidine hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Preparation of 2-(3,5-Difluorophenyl)piperidine HCl Salt

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(3,5-difluorophenyl)piperidine hydrochloride, a critical pharmacophore found in poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib. The method utilizes a convergent synthetic strategy involving a Suzuki-Miyaura cross-coupling followed by a chemoselective heterogeneous catalytic hydrogenation. Special emphasis is placed on catalyst selection to prevent hydrodefluorination and ensure high yield. This guide includes step-by-step experimental procedures, critical process parameters (CPPs), and quality control specifications.

Introduction & Retrosynthetic Analysis

The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry. The target compound, 2-(3,5-difluorophenyl)piperidine, presents specific synthetic challenges:

  • Regiocontrol: Establishing the C2-aryl bond efficiently.

  • Chemoselectivity: Reducing the pyridine ring while preserving the labile C-F bonds on the aromatic ring.

  • Salt Stoichiometry: Forming a stable, non-hygroscopic hydrochloride salt for pharmaceutical formulation.

Retrosynthetic Logic: The most reliable disconnection involves constructing the biaryl axis first (Suzuki) followed by saturation of the heterocyclic ring (Hydrogenation). This avoids the use of unstable organometallic piperidine reagents.

Retrosynthesis Target 2-(3,5-Difluorophenyl)piperidine HCl (Target Salt) FreeBase 2-(3,5-Difluorophenyl)piperidine (Free Base) FreeBase->Target HCl Salt Formation (EtOAc/Dioxane) PyridineInt 2-(3,5-Difluorophenyl)pyridine (Key Intermediate) PyridineInt->FreeBase Selective Hydrogenation (PtO2, H2, AcOH) SM1 2-Bromopyridine SM1->PyridineInt Suzuki Coupling (Pd(dppf)Cl2, K2CO3) SM2 3,5-Difluorophenylboronic acid SM2->PyridineInt

Figure 1: Retrosynthetic strategy prioritizing the preservation of aryl-fluorine bonds.

Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(3,5-difluorophenyl)pyridine.

Rationale: We utilize Pd(dppf)Cl₂ as the catalyst due to its high stability and efficiency in coupling electron-deficient pyridines with arylboronic acids.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 3,5-Difluorophenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.03 equiv)

  • Potassium Carbonate (2.0 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane (Reaction Solvent)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2-bromopyridine (100 mmol, 15.8 g), 3,5-difluorophenylboronic acid (110 mmol, 17.4 g), and Pd(dppf)Cl₂ (3 mmol, 2.45 g).

  • Inertion: Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (300 mL) and 2.0 M K₂CO₃ (150 mL).

  • Reaction: Heat the mixture to reflux (approx. 100°C) under N₂ for 4–6 hours. Monitor by HPLC/TLC until 2-bromopyridine is <1%.

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate (EtOAc).[4]

  • Extraction: Dilute filtrate with water and extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to yield the pyridine intermediate as a white/off-white solid.

    • Target Yield: 85–92%

Phase 2: Chemoselective Hydrogenation

Objective: Reduction of pyridine to piperidine without defluorination.

Critical Insight: Standard Pd/C hydrogenation can lead to hydrodefluorination (loss of F atoms). Platinum(IV) Oxide (Adams' Catalyst) in acidic media is the "Gold Standard" for reducing pyridines while preserving halogenated aryl substituents [1].

Materials:

  • 2-(3,5-Difluorophenyl)pyridine (from Phase 1)

  • PtO₂ (Adams' Catalyst) (5 wt% loading relative to substrate)

  • Glacial Acetic Acid (Solvent)[5]

  • Conc. HCl (1.0 equiv, optional accelerator)

Procedure:

  • Dissolution: Dissolve the pyridine intermediate (10 g) in Glacial Acetic Acid (100 mL).

  • Catalyst Loading: Carefully add PtO₂ (0.5 g) under an inert atmosphere (Caution: Dry catalyst can ignite solvent vapors).

  • Hydrogenation: Transfer to a Parr shaker or high-pressure autoclave. Pressurize with Hydrogen (H₂) to 50 psi (3.4 bar).

  • Reaction: Agitate at RT for 12–16 hours.

    • Checkpoint: Monitor H₂ uptake. If stalled, repressurize.

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through Celite to remove Pt catalyst.[5] (Note: Keep catalyst wet to prevent fire hazard).

  • Neutralization: Concentrate the acetic acid filtrate to ~20% volume. Dilute with water and basify with 50% NaOH solution to pH > 12 (keep temperature < 20°C with an ice bath).

  • Isolation: Extract the free base piperidine with Dichloromethane (DCM) (3 x 50 mL). Dry over Na₂SO₄ and concentrate to a pale yellow oil.

Phase 3: HCl Salt Formation

Objective: Isolation of the stable crystalline salt.

Procedure:

  • Solvation: Dissolve the crude free base oil (approx. 9 g) in anhydrous Ethyl Acetate (45 mL).

  • Acidification: Cool to 0–5°C. Dropwise add 4M HCl in 1,4-Dioxane (1.2 equiv) with vigorous stirring. A white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 1 hour.

  • Filtration: Filter the white solid under N₂ protection (hygroscopic precaution).

  • Washing: Wash the cake with cold, anhydrous diethyl ether or pentane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Catalyst Type (Step 2) PtO₂ (Adams)Pd/C causes 5-15% defluorination impurity. PtO₂ ensures <0.1% defluorination.
H₂ Pressure 40–60 psi<40 psi leads to incomplete reduction (partially reduced tetrahydropyridines).
pH during Workup > pH 12Essential to fully liberate the piperidine free base from the acetate salt before extraction.
Temperature (Salt formation) < 10°CControls crystal growth rate and prevents oiling out of the salt.

Quality Control & Characterization

Expected Analytical Data:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.5% (Area %).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.5-9.0 (br s, 2H, NH₂⁺), 7.2-7.0 (m, 3H, Ar-H), 4.2 (m, 1H, CH-N), 3.2 (d, 1H), 2.9 (t, 1H), 1.9-1.5 (m, 6H, Piperidine ring).

  • MS (ESI): [M+H]⁺ calc. for C₁₁H₁₃F₂N = 198.1; found 198.1.

Impurity Profile:

  • Impurity A (Defluorinated): 2-(3-fluorophenyl)piperidine. (Control via PtO₂).

  • Impurity B (Over-reduced): 2-cyclohexylpiperidine. (Control via reaction time/temp).

Troubleshooting Guide

Issue 1: Incomplete Hydrogenation (Stalled Reaction)

  • Cause: Poisoning of catalyst by trace sulfur or pyridine concentration too high.

  • Solution: Filter the mixture, add fresh catalyst (2.5 wt%), and repressurize. Ensure starting material purity (remove sulfur traces from boronic acid synthesis).

Issue 2: "Oiling Out" during Salt Formation

  • Cause: Presence of residual water or alcohol.

  • Solution: Ensure EtOAc is anhydrous. If oil forms, reheat to dissolve, add seed crystals, and cool very slowly.

Issue 3: Low Yield in Suzuki Coupling

  • Cause: Protodeboronation of 3,5-difluorophenylboronic acid.

  • Solution: Use a slight excess of boronic acid (1.2 equiv) and ensure temperature does not exceed 100°C.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Primary source for PtO₂ selectivity in halo-pyridine reduction).
  • Jones, P., et al. (2009).[6] Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[5] Catalytic Hydrogenation of Pyridine to Piperidine Protocols. Link

  • Sigma-Aldrich. (2023). Product Specification: (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride. Link

  • Rueda-Espinosa, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Canadian Journal of Chemistry. Link

Sources

Application

Asymmetric hydrogenation methods for 2-substituted piperidines

Application Note: Asymmetric Hydrogenation of 2-Substituted Piperidines Executive Summary Chiral 2-substituted piperidines are ubiquitous pharmacophores, constituting the core scaffold of numerous blockbuster drugs (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Hydrogenation of 2-Substituted Piperidines

Executive Summary

Chiral 2-substituted piperidines are ubiquitous pharmacophores, constituting the core scaffold of numerous blockbuster drugs (e.g., Ritalin, Concerta) and alkaloids (e.g., Coniine, Anabasine). Historically, accessing these structures required lengthy chiral pool synthesis or resolution of racemates.[1]

This guide details direct asymmetric hydrogenation (AH) methods, which offer the highest atom economy and scalability. We focus on two dominant strategies that overcome the inherent challenges of pyridine reduction—aromatic stability and catalyst poisoning:

  • Iridium-Catalyzed Hydrogenation of Pyridinium Salts (The Zhou Method): The industry standard for direct conversion.

  • Hydrogenation of N-Acyliminopyridinium Ylides (The Charette Method): A robust alternative for difficult substrates.

Strategic Analysis & Mechanism

The Challenge: Aromaticity & Poisoning

Reducing pyridines is thermodynamically difficult due to their high resonance energy (~29 kcal/mol) and kinetically challenging because the basic nitrogen atom coordinates strongly to metal centers, poisoning the catalyst.[2]

The Solution: Activation Strategies

Successful protocols utilize "Activation-Chelation" strategies. By converting the pyridine to a pyridinium salt or an ylide, we:

  • Disrupt Aromaticity: Lowering the activation energy for hydride transfer.

  • Block Catalyst Poisoning: Occupying the nitrogen lone pair.

Mechanism Visualization: Iridium-Catalyzed Cycle

The following diagram illustrates the mechanism of the Iodine-promoted Iridium system (Zhou Catalyst), highlighting the critical role of the halogen additive in forming the active catalytic species.

ZhouMechanism PreCat Pre-Catalyst [Ir(COD)Cl]2 + (S)-MeO-Biphep Active Active Species [Ir(H)2(L*)(I)]+ PreCat->Active + I2, H2 Activation Complex Outer-Sphere Complex Ir-H ... Pyridinium Active->Complex + Substrate Substrate Substrate 2-Alkyl Pyridinium Salt Substrate->Complex Hydride 1,2-Hydride Transfer (Enantio-determining) Complex->Hydride Intermed Dihydropyridine Intermediate Hydride->Intermed - H+ Product Chiral Piperidine Salt Intermed->Product + 2 H2 (Fast Steps) Product->Active Release

Caption: Mechanism of Ir-catalyzed asymmetric hydrogenation of pyridinium salts. Iodine (I2) acts as a critical additive to form the active hydrido-iodo-iridium species.

Comparative Analysis of Methods

FeatureMethod A: Pyridinium Salts (Zhou) Method B: N-Acyl Ylides (Charette) Method C: Cyclic Imines
Substrate Scope 2-Alkyl, 2-Aryl, 2,3-Disubstituted2-Substituted, FunctionalizedTetrahydropyridines
Catalyst System [Ir(COD)Cl]₂ / (S)-MeO-Biphep / I₂[Ir(COD)Cl]₂ / Phosphite-OxazolineIr-Spiro-P,N
Pressure (H₂) High (600 psi / 40 bar)Medium (100-300 psi)Low (50-100 psi)
Enantioselectivity Excellent (90-99% ee)Excellent (90-98% ee)Good to Excellent
Atom Economy High (Direct salt reduction)Moderate (Requires auxiliary removal)Moderate (Pre-synthesis required)
Primary Use Case General Purpose / Scalable Complex/Sensitive Substrates Specific Intermediates

Detailed Protocols

Protocol A: Iridium-Catalyzed Hydrogenation of Pyridinium Salts

Based on the breakthrough work by Zhou et al. [1]

Objective: Synthesis of (S)-2-phenylpiperidine from 2-phenylpyridine.

Materials:

  • Substrate: 2-Phenylpyridine (1.0 mmol)

  • Activator: Benzyl bromide (BnBr) or HCl (ether)

  • Catalyst Precursor: [Ir(COD)Cl]₂ (1 mol%)[3]

  • Ligand: (S)-MeO-Biphep (2.2 mol%)

  • Additive: Iodine (I₂) (5-10 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Gas: Hydrogen (H₂) (Ultra-high purity)

Workflow:

  • Substrate Activation (Salt Formation):

    • Dissolve 2-phenylpyridine (155 mg, 1.0 mmol) in acetone.

    • Add benzyl bromide (1.1 equiv) dropwise. Stir at reflux for 2 hours.

    • Cool, filter the precipitate, and dry under vacuum to obtain N-benzyl-2-phenylpyridinium bromide.

    • Note: For HCl salts, treat with HCl/Ether and isolate the hygroscopic solid quickly.

  • Catalyst Preparation (Glovebox Recommended):

    • In a vial, mix [Ir(COD)Cl]₂ (6.7 mg, 0.01 mmol) and (S)-MeO-Biphep (13 mg, 0.022 mmol) in anhydrous DCM (2 mL).

    • Stir for 30 minutes at RT. The solution should turn clear orange/red.

    • CRITICAL STEP: Add Iodine (I₂) (12.7 mg, 0.05 mmol). Stir for another 10 minutes. The color will darken.

  • Hydrogenation:

    • Transfer the catalyst solution via syringe to a stainless steel autoclave containing the pyridinium salt (1.0 mmol) dissolved in DCM (3 mL).

    • Seal the autoclave. Purge with H₂ three times (pressurize to 10 bar, vent).

    • Pressurize to 50 bar (725 psi) .

    • Stir at room temperature (25-30°C) for 12-24 hours.

  • Workup & Purification:

    • Carefully vent H₂ (fume hood).

    • Concentrate the solvent.

    • Deprotection (if N-Benzyl used): Dissolve residue in MeOH, add Pd/C (10%), and hydrogenate at 1 atm H₂ (balloon) to remove the benzyl group.

    • Basify with aq.[3] NaOH (2M) to pH > 12. Extract with Et₂O (3x).

    • Dry over Na₂SO₄ and concentrate.[3][4]

    • Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Hydrogenation of Cyclic Imines (Enamides)

For substrates where the pyridine ring is already partially reduced or for 2-substituted tetrahydropyridines. [2]

Workflow Visualization:

ImineWorkflow Start Cyclic Imine/Enamide Reaction Hydrogenation (50 bar H2, EtOH) Start->Reaction + Cat Cat Ir-Spiro Catalyst (1 mol%) End Chiral Piperidine (>95% ee) Reaction->End

Caption: Simplified workflow for the asymmetric hydrogenation of cyclic imines.

Procedure:

  • Catalyst: Use [Ir(COD)Cl]₂ with a Spiro-phosphoramidite ligand (e.g., (S)-SpiroPAP).

  • Conditions: Ethanol is the preferred solvent. Pressure can be lower (10-50 bar).

  • Benefit: No additives (I₂) required; milder conditions than pyridines.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion Catalyst poisoning by productEnsure full salt formation (HCl/BnBr). Increase H₂ pressure to 60-80 bar.
Low Enantioselectivity Solvent effect / TemperatureSwitch solvent (DCM

Toluene/THF mixture). Lower temperature to 0°C (requires longer time).
Catalyst Deactivation O₂/Moisture contaminationUse strict glovebox techniques. Ensure solvents are degassed and anhydrous.[3]
Incomplete Benzyl Removal Poisoned Pd/CUse fresh Pd(OH)₂ (Pearlman's catalyst) and add a drop of acetic acid.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: Ye, Z.-S., et al. (2012). Angewandte Chemie International Edition.

  • Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Iridium Complexes. Source: Zhu, S.-F., et al. (2015).[5] Journal of the American Chemical Society.[5]

  • Synthesis of Chiral Piperidines via Asymmetric Hydrogenation of Pyridines. Source: Glorius, F., et al. (2004). Organic Letters.

  • Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Source: Legault, C. Y., & Charette, A. B. (2005). Journal of the American Chemical Society.[5]

  • Recent Advances in Asymmetric Hydrogenation of Heteroarenes. Source: Kuwano, R. (2008). Heterocycles.

Sources

Method

Application Note: Efficient N-Boc Protection of Sterically Hindered 2-(3,5-Difluorophenyl)piperidine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Validated Experimental Protocols Introduction & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Validated Experimental Protocols

Introduction & Mechanistic Rationale

2-(3,5-Difluorophenyl)piperidine is a highly valuable chiral building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors. To facilitate downstream cross-coupling or functionalization, the secondary amine of the piperidine ring must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robustness against nucleophiles and bases, and its facile orthogonal cleavage under mild acidic conditions[1].

However, the N-Boc protection of this specific substrate presents two distinct chemical challenges that necessitate a highly optimized protocol:

  • Steric Hindrance: The bulky 3,5-difluorophenyl group at the

    
    -position (C2) of the piperidine ring creates a significant steric shield around the nucleophilic nitrogen. This impedes the direct trajectory of the bulky di-tert-butyl dicarbonate (Boc₂O) electrophile[2].
    
  • Electronic Deactivation: The strong inductive electron-withdrawing effect of the two fluorine atoms on the aromatic ring slightly diminishes the basicity and nucleophilicity of the adjacent piperidine nitrogen compared to an unsubstituted piperidine.

Furthermore, this building block is commercially supplied primarily as a highly stable hydrochloride salt (e.g., CAS: 1203685-51-1 or 2256054-78-9)[3][4]. Therefore, the protocol must incorporate an efficient in situ free-basing step. To overcome the kinetic barriers imposed by sterics and electronics, a hypernucleophilic acyl transfer catalyst, 4-Dimethylaminopyridine (DMAP), is strategically employed to accelerate the reaction[5].

Reaction Pathway Visualization

The following diagram illustrates the logical flow and transition states of the catalyzed protection workflow.

G Substrate 2-(3,5-Difluorophenyl)piperidine HCl (Sterically Hindered Salt) Base DIPEA (Base) Free-basing Substrate->Base FreeAmine Free Secondary Amine (Nucleophile) Base->FreeAmine Intermediate Tetrahedral Intermediate (Rate-Limiting Step) FreeAmine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride + DMAP (Electrophile & Catalyst) Boc2O->Intermediate Acyl Transfer Product N-Boc-2-(3,5-Difluorophenyl)piperidine (Target Product) Intermediate->Product Elimination Byproducts tert-Butanol + CO2 ↑ (Gas Evolution) Intermediate->Byproducts Leaving Group

Caption: Mechanistic workflow for the Boc-protection of sterically hindered 2-arylpiperidine salts.

Experimental Design & Optimization

To establish a self-validating and high-yielding protocol, several parameters were evaluated. The causality behind the optimized choices is detailed below:

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, while its sufficient basicity ensures complete neutralization of the piperidine hydrochloride salt.

  • Catalyst Intervention: The addition of 5 mol% DMAP generates a highly reactive N-Boc-pyridinium intermediate. This activated species is far more susceptible to attack by the hindered piperidine than the parent Boc₂O anhydride, effectively bypassing the steric barrier[5].

  • Solvent Dynamics: Dichloromethane (DCM) provides excellent solubility for both the polar starting salt and the highly lipophilic product, while adequately supporting the polar transition state of the DMAP-catalyzed pathway.

Table 1: Optimization of Reaction Conditions
EntrySolventBase (Equiv)Catalyst (mol%)Time (h)Conversion / Yield (%)
1DCMTEA (2.5)None1668% (Incomplete)
2DCMDIPEA (2.5)None1674% (Incomplete)
3THF/H₂ONa₂CO₃ (2.5)None2462% (Biphasic limitation)
4 DCM DIPEA (2.5) DMAP (5%) 4 >98% (Optimal)

Detailed Step-by-Step Protocol

Scale: 10.0 mmol Target: N-Boc-2-(3,5-difluorophenyl)piperidine

Materials & Reagents
  • 2-(3,5-Difluorophenyl)piperidine hydrochloride: 2.34 g (10.0 mmol)[4]

  • Di-tert-butyl dicarbonate (Boc₂O): 2.62 g (12.0 mmol, 1.2 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA): 4.35 mL (25.0 mmol, 2.5 equiv)

  • 4-Dimethylaminopyridine (DMAP): 61 mg (0.5 mmol, 5 mol%)[5]

  • Dichloromethane (DCM): 25 mL (Anhydrous)

Step 1: Free-Basing and Catalyst Activation
  • Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and seal with a rubber septum. Pierce the septum with a 20-gauge needle to allow for the venting of CO₂ gas generated during the reaction[6].

  • Suspend the 2-(3,5-Difluorophenyl)piperidine hydrochloride (2.34 g) in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Add DIPEA (4.35 mL) dropwise via syringe over 5 minutes at ambient temperature.

    • Causality: The opaque suspension will gradually clear into a homogeneous, pale-yellow solution as the insoluble hydrochloride salt is neutralized into the highly soluble free amine.

  • Add DMAP (61 mg) in one single portion.

Step 2: Electrophilic Addition
  • Dissolve Boc₂O (2.62 g) in 5 mL of anhydrous DCM in a separate vial.

  • Cool the main reaction vessel to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the exothermic nature of the anhydride cleavage and prevents the thermal degradation of the transient, highly reactive DMAP-Boc intermediate.

  • Add the Boc₂O solution dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

Step 3: Reaction Monitoring (Self-Validation)
  • Visual Cue: Observe the reaction for gas evolution. The cessation of CO₂ bubbling serves as a reliable macroscopic indicator that the consumption of the Boc anhydride is nearing completion[6].

  • TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 4:1). Visualize using a Ninhydrin stain.

    • Validation: The starting free amine will stain strongly (pink/purple), while the fully protected N-Boc product will be UV-active (due to the aryl ring) but Ninhydrin-negative (due to the lack of a free N-H bond). Stir for a total of 4 hours until the starting material spot is completely consumed.

Step 4: Workup and Isolation
  • Dilute the reaction mixture with an additional 25 mL of DCM to prevent emulsion formation.

  • Transfer the mixture to a separatory funnel and wash with 1N aqueous NaHSO₄ (2 x 25 mL).

    • Causality: The mildly acidic sodium bisulfate wash selectively protonates and extracts the DMAP catalyst and excess DIPEA into the aqueous layer without risking the cleavage of the acid-sensitive Boc protecting group (which could occur if stronger acids like HCl were used)[5].

  • Wash the organic layer with saturated aqueous NaHCO₃ (25 mL) to neutralize any residual acid, followed by a final wash with brine (25 mL) to remove bulk water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, 30 °C water bath) to yield the crude product.

  • Optional Polish: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to obtain pure N-Boc-2-(3,5-difluorophenyl)piperidine as a colorless to pale yellow viscous oil.

References

  • Enantioselective Synthesis of α- and β-Boc-protected 6-Hydroxy-pyranones Source: Organic Syntheses URL:[Link]

  • New Routes to α-Arylated N-Boc Heterocycles Source: White Rose Research Online URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Fluorinated Phenyl Piperidine Intermediates

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Focus: Kilogram-scale continuous/batch processing, exotherm control, and stereoselective thermodynamic equilibration. Strategic Overv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Focus: Kilogram-scale continuous/batch processing, exotherm control, and stereoselective thermodynamic equilibration.

Strategic Overview & Mechanistic Causality

Fluorinated phenyl piperidines are privileged pharmacophores found in numerous active pharmaceutical ingredients (APIs), including SSRI antidepressants (e.g., paroxetine), KRAS inhibitors, and NK1 receptor antagonists. The transition of these molecules from medicinal chemistry (milligram scale) to process manufacturing (kilogram/metric ton scale) presents significant chemical engineering challenges.

In early-stage development, the synthesis of the 4-(4-fluorophenyl)piperidine core is often achieved via the 1,4-conjugate addition of 4-fluorophenylmagnesium bromide to an


-unsaturated piperidine derivative (such as an arecoline ester). While effective in the laboratory, the traditional use of diethyl ether (

) as a solvent leads to catastrophic mass transfer failures on scale-up. The intermediate magnesium enolate forms highly cross-linked, viscous polymeric gels in non-coordinating solvents, rendering mechanical stirring impossible and creating severe localized thermal hazards [1].

As a self-validating process strategy, modern scale-up protocols replace ethereal solvents with a carefully balanced Tetrahydrofuran (THF)/Toluene mixture. THF provides sufficient Lewis basicity to disrupt the magnesium enolate polymer network, while Toluene acts as a thermal sink and moderates the nucleophilicity of the Grignard reagent, kinetically suppressing unwanted 1,2-carbonyl addition [1, 2].

Process Control Logic & Visualization

The successful scale-up of this workflow relies on Quality by Design (QbD) principles, linking Critical Process Parameters (CPPs) directly to their mechanistic outcomes.

SyntheticPathway N1 4-Fluorobromobenzene + Mg Turnings N2 4-Fluorophenylmagnesium Bromide N1->N2 THF/Toluene Initiation N4 Magnesium Enolate Intermediate N2->N4 1,4-Addition N3 (-)-Menthyl Arecoline (Electrophile) N3->N4 Dosing at -15°C N5 cis/trans-Piperidine Mixture N4->N5 NH4Cl Quench N6 trans-4-(4-Fluorophenyl) piperidine N5->N6 KOtBu (cat.) Epimerization

Fig 1. Synthetic workflow for the scale-up of fluorinated phenyl piperidine intermediates.

ProcessLogic CPP1 Solvent: THF/Toluene Mech1 Disrupts Mg-enolate polymer network CPP1->Mech1 CPP2 Temp: -15°C to -10°C Mech2 Kinetically suppresses 1,2-carbonyl addition CPP2->Mech2 CPP3 Base: KOtBu (0.15 eq) Mech3 Thermodynamic equilibration to trans-isomer CPP3->Mech3 Out High-Purity API Intermediate (No Gelation) Mech1->Out Mech2->Out Mech3->Out

Fig 2. Quality by Design (QbD) causality linking process parameters to chemical mechanisms.

Quantitative Data & Optimization Metrics

To validate the solvent selection and process parameters, high-throughput experimentation (HTE) data was aggregated to compare the scalability of various reaction environments [2, 3].

Table 1: Solvent Evaluation for 1,4-Conjugate Addition Scale-up

Solvent SystemConcentration (M)Gel Formation1,4-Addition Yield (%)Scalability Rating
Diethyl Ether (

)
1.0Severe65%Poor (Unsafe for >1 kg)
Tetrahydrofuran (THF)1.0None72%Moderate (High 1,2-addition)
THF / Toluene (1:2) 1.5 None 88% Excellent
2-Methyltetrahydrofuran1.2Mild81%Good

Table 2: Critical Process Parameters (CPPs) and In-Process Controls (IPCs)

Process StepParameterTarget RangeMechanistic Rationale & IPC
Grignard Initiation Temperature40–45 °CEnsures rapid consumption of halide to prevent accumulation and delayed runaway exotherm. IPC: Verify

T > 5 °C spike before continuous dosing.
Conjugate Addition Dosing Temp-15 to -10 °CSuppresses 1,2-addition to the ester carbonyl; favors the softer 1,4-conjugate addition pathway. IPC: Real-time FTIR monitoring of carbonyl stretch.
Epimerization Base Equivalents0.15 eq KOtBuCatalytic thermodynamic equilibration converts the kinetic cis product to the stable trans isomer. IPC: HPLC monitoring for cis/trans ratio < 5:95.

Experimental Protocol: Kilogram-Scale Synthesis

The following protocol details the synthesis of (-)-menthyl (3S,4R)-trans-4-(4-fluorophenyl)-N-methylnipecotinate, a highly versatile intermediate. Every step is designed as a self-validating system, ensuring that progression only occurs when specific thermodynamic or kinetic milestones are met.

Step 1: Preparation of 4-Fluorophenylmagnesium Bromide
  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with

    
    . Charge with magnesium turnings (1.05 kg, 43.2 mol) and anhydrous THF (5.0 L).
    
  • Initiation (Self-Validating Step): Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF, 50 mL) to activate the magnesium surface. Dose 5% of the total 4-fluorobromobenzene (0.35 kg) in Toluene (1.0 L).

    • Causality Note: Do not proceed until an internal temperature spike of at least 5 °C is observed. This confirms Grignard initiation and prevents the dangerous accumulation of unreacted halide.

  • Continuous Dosing: Once initiated, continuously dose the remaining 4-fluorobromobenzene (6.65 kg, total 40.0 mol) dissolved in Toluene (15.0 L) over 3 hours. Maintain the internal temperature between 40 °C and 45 °C via jacket cooling.

  • Maturation: Stir for an additional 1 hour at 40 °C. IPC: GC analysis must show < 1% residual 4-fluorobromobenzene.

Step 2: 1,4-Conjugate Addition
  • Cooling: Cool the Grignard reagent solution to -15 °C.

  • Electrophile Dosing: Prepare a solution of (-)-menthyl arecoline (8.37 kg, 30.0 mol) in Toluene (10.0 L). Dose this solution into the reactor over 2.5 hours, maintaining the internal temperature strictly below -10 °C.

    • Causality Note: High-shear agitation is critical here. The THF/Toluene solvent blend prevents the magnesium enolate from cross-linking, ensuring the mixture remains a low-viscosity solution rather than an unstirrable gel [1].

  • Quench: Transfer the reaction mixture carefully into a secondary 100 L reactor containing pre-chilled (5 °C) 20% aqueous

    
     (25 L) to protonate the enolate. Separate the aqueous layer.
    
Step 3: Epimerization and Isolation
  • Solvent Swap: Subject the organic layer to vacuum distillation (40 °C, 50 mbar) to remove THF, replacing it continuously with Toluene until the THF content is < 2% by

    
     NMR.
    
  • Thermodynamic Equilibration: The current mixture contains a ~1:1 ratio of cis and trans isomers. Add Potassium tert-butoxide (KOtBu, 0.50 kg, 4.5 mol) to the toluene solution at 20 °C. Stir for 4 hours.

    • Causality Note: The base reversibly deprotonates the

      
      -position of the ester. Because the trans diequatorial conformation is thermodynamically favored, the equilibrium shifts entirely to the (3S,4R)-trans isomer.
      
  • Crystallization: Wash the organic layer with water (2 x 10 L) to remove the base. Concentrate the toluene solution to 15 L and cool to 0 °C at a rate of 5 °C/hour. Seed crystals can be added at 10 °C.

  • Filtration: Filter the resulting white crystalline slurry and wash with cold heptane (5 L). Dry under vacuum at 45 °C to yield the pure trans-fluorophenyl piperidine intermediate.

References

  • Title: Preparation of 4-(4-fluorophenyl)-N-alkylnipecotinate esters, 4-(4-fluorophenyl)-N-arylnipecotinate esters and 4-(4-fluorophenyl)
  • Title: Developing a Commercially Viable Process for an Active Pharmaceutical Ingredient, Challenges, Myths and Reality in the Art of Process Chemistry Source: Bentham Open Archives (The Open Process Chemistry Journal) URL: [Link]

  • Title: Organic Process Research & Development Vol. 17 No. 1 (Highlights from the Literature / Process Research) Source: ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-arylpiperidine synthesis

Welcome to the Reaction Optimization & Support Portal . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most persistent bottlenecks in the synthesis of 2-arylpiperidines—a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization & Support Portal . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most persistent bottlenecks in the synthesis of 2-arylpiperidines—a privileged pharmacophore prevalent in CNS therapeutics, NK1 receptor antagonists, and complex alkaloid natural products.

Rather than relying on generic advice, this guide deconstructs the physical and chemical causality behind reaction failures across the three most robust synthetic strategies: Photoredox/Nickel Dual Catalysis, Transition Metal-Catalyzed Cross-Coupling, and Organometallic Addition to Pyridinium/Pyridone scaffolds.

Module 1: Photoredox & Dual Catalysis ( -Arylation)

The direct


-C(sp³)–H arylation of N-Boc piperidines via visible-light photoredox catalysis has revolutionized late-stage functionalization. However, synchronizing the photoredox cycle with the transition metal cross-coupling cycle is kinetically demanding.

Q: My photoredox ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-arylation of N-Boc piperidine stalls at 30% conversion, and I observe unreacted aryl bromide. What is causing the catalytic collapse? 
A:  This is a classic kinetic mismatch between the Iridium photoredox cycle and the Nickel cross-coupling cycle. If the oxidative addition of your aryl bromide to the Ni(0) species is too slow (common with electron-rich or sterically hindered aryl bromides), the generated 

-amino radical builds up in solution. This excess radical can either dimerize or prematurely reduce the excited *Ir(III) state, effectively quenching the photocatalyst. Corrective Action: Increase the electron density on the Nickel catalyst by using a more strongly donating ligand like 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbbpy). Additionally, ensure uniform photon flux; transitioning from a batch flask to a continuous-flow photoreactor often resolves radical-pooling issues by maintaining a steady, low steady-state concentration of reactive intermediates.

Q: I am seeing over-oxidation and ring-opened byproducts instead of the desired 2-arylpiperidine. How do I stabilize the intermediate? A: Over-oxidation occurs when the


-amino radical is further oxidized to an iminium ion before it can be intercepted by the Ni(II) intermediate. This is highly dependent on the redox potential of your photocatalyst and the protecting group on the piperidine. N-Boc is specifically chosen because the electron-withdrawing carbamate raises the oxidation potential of the 

-amino radical, preventing its over-oxidation to the iminium species. Ensure your N-Boc starting material is highly pure and free of residual acid that could cause premature deprotection.

Photoredox Ir3 Ir(III) Catalyst Ir3_star *Ir(III) Excited State Ir3->Ir3_star Visible Light Ir2 Ir(II) Reduced State Ir3_star->Ir2 Amine Oxidation Ir2->Ir3 SET to Ni Amine N-Boc Piperidine Radical α-Amino Radical Amine->Radical -e-, -H+ Ni_Cycle Ni Cross-Coupling Cycle Radical->Ni_Cycle Radical Capture Product 2-Arylpiperidine Ni_Cycle->Product Reductive Elimination

Photoredox/Ni dual catalysis cycle for α-arylation of N-Boc piperidines.

Module 2: Transition Metal Cross-Coupling (Suzuki-Miyaura)

Synthesizing 2-arylpiperidines via the Suzuki-Miyaura cross-coupling of piperidine enol triflates or lactam derivatives is a highly reliable route, provided the catalytic cycle is protected from competing side reactions[1].

Q: During the Suzuki coupling of my piperidine enol triflate, I observe massive protodeboronation of the arylboronic acid. How do I push the reaction to completion? A: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, accelerated by the presence of water and strong, hard bases (like NaOH or Na₂CO₃) at elevated temperatures. To mitigate this, you must shift to strictly anhydrous conditions. Corrective Action: Replace aqueous base systems with anhydrous K₃PO₄ or Cs₂CO₃ suspended in dry 1,4-dioxane or toluene. If the boronic acid is inherently unstable (e.g., 2-pyridylboronic acids), switch to the corresponding MIDA boronate or perform a slow syringe-pump addition of the boronic acid to keep its steady-state concentration low[2].

Q: The cross-coupling works, but the subsequent hydrogenation to reduce the enamine double bond is failing or over-reducing the aryl ring. What is the optimal catalyst? A: Enamines derived from piperidines can be surprisingly sterically hindered, and residual palladium or phosphine ligands from the cross-coupling step act as severe poisons to standard hydrogenation catalysts like Pd/C. Corrective Action: First, rigorously purify the cross-coupled intermediate using a metal scavenger (e.g., QuadraSil AP or SiliaMetS Thiol). For the hydrogenation, switch from Pd/C to Adam's Catalyst (PtO₂). PtO₂ is highly active for hindered enamines and operates efficiently at lower pressures (1-2 atm H₂), which minimizes the risk of over-reducing the newly installed aryl ring.

SuzukiTroubleshooting Start Low Yield in Suzuki Coupling LCMS Analyze Crude via LC-MS Start->LCMS Proto High Protodeboronation LCMS->Proto Unreacted Unreacted Starting Material LCMS->Unreacted Homo Aryl Homocoupling LCMS->Homo Sol1 Use anhydrous conditions & K3PO4 Proto->Sol1 Sol2 Check Pd viability & increase temp Unreacted->Sol2 Sol3 Slow addition of boronic acid Homo->Sol3

Diagnostic decision tree for troubleshooting Suzuki-Miyaura cross-coupling failures.

Module 3: Organometallic Addition to Pyridones

The asymmetric 1,4-addition of organometallic reagents to 2,3-dihydro-4-pyridones is a powerful method for generating chiral 2-arylpiperidines[3].

Q: My addition of a Grignard reagent to the pyridinium salt yields a messy mixture of 2-aryl and 4-aryl regioisomers. How do I control regioselectivity? A: Highly reactive, "hard" nucleophiles like Grignard reagents (RMgX) or organolithiums often suffer from poor regiocontrol when attacking pyridinium species, as the charge distribution allows for both 1,2- and 1,4-attack. Corrective Action: Transmetalate your Grignard to a "softer" organozinc reagent (ArZnCl) and employ a Rhodium-based catalyst (e.g., [RhCl((R)-binap)]₂). The Rhodium catalyst directs the nucleophile strictly via a 1,4-addition pathway, ensuring exquisite regioselectivity and allowing for enantioselective control if a chiral ligand is used[4].

Quantitative Data Summary: Strategic Comparison

Synthetic StrategyTypical YieldsPrimary Failure ModeDiagnostic IndicatorRecommended Corrective Action
Photoredox

-Arylation
65% - 85%Catalyst quenching / Radical poolingUnreacted aryl halide; high dimer formationUse flow chemistry; switch to electron-rich Ni ligands (dtbbpy).
Suzuki Cross-Coupling 70% - 95%Protodeboronation of boronic acidLC-MS shows Ar-H mass instead of Ar-B(OH)₂Switch to anhydrous conditions (K₃PO₄ in dioxane) or MIDA boronates.
Rh-Catalyzed 1,4-Addition 80% - 99%Poor regioselectivity / Phase separationMixture of 2-aryl and 4-aryl isomersUse softer Arylzinc reagents; ensure complete pentane removal during prep.

Validated Protocol: Visible-Light-Mediated -Arylation of N-Boc Piperidine

This self-validating protocol utilizes dual Iridium/Nickel catalysis. The visual color changes serve as built-in diagnostic checkpoints for the integrity of the catalytic cycle[5].

Reagents & Materials:

  • N-Boc Piperidine (3.0 equiv, rigorously degassed)

  • Aryl Bromide (1.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 equiv)

  • NiCl₂•glyme (0.1 equiv)

  • 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbbpy) (0.15 equiv)

  • Cs₂CO₃ (3.0 equiv, oven-dried)

  • Anhydrous DMF (0.05 M relative to Aryl Bromide)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In an oven-dried 40 mL vial equipped with a Teflon septum, combine NiCl₂•glyme and dtbbpy in 5 mL of anhydrous DMF. Stir for 15 minutes until the solution turns a pale, homogeneous green. Diagnostic Check: If the solution remains cloudy or turns brown, moisture has compromised the Nickel catalyst. Discard and restart.

  • Reagent Addition: To the vial, add the Ir photocatalyst, Aryl Bromide, N-Boc Piperidine, and Cs₂CO₃. Add the remaining 15 mL of DMF.

  • Degassing (Critical Step): Submerge a long needle into the solution and bubble a vigorous stream of Argon through the mixture for exactly 20 minutes. Causality: Oxygen is a potent triplet quencher that will immediately deactivate the *Ir(III) excited state.

  • Irradiation: Seal the vial and place it approximately 2 cm away from two 26 W compact fluorescent lamps (or a dedicated 450 nm blue LED reactor). Stir vigorously for 24 hours.

  • Reaction Monitoring: Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via GC-MS. You should observe the consumption of the aryl bromide.

  • Workup: Dilute the mixture with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography (10% EtOAc/Hexanes).

References

  • MacMillan, D. W. C., et al. "Supplementary Materials for Photoredox activation for the direct β-arylation of ketones and aldehydes." Science, 2013.[Link]

  • Hayashi, T., & Shintani, R. "Preparation of Arylzinc Reagents and Their Use in The Rhodium-Catalyzed Asymmetric 1,4-Addition For The Synthesis of 2-Aryl-4-Piperidones." Nature Protocols, 2007.[Link]

  • Martin, S. F., & Hardy, S. "Multicomponent Assembly and Diversification of Novel Heterocyclic Scaffolds Derived from 2-Arylpiperidines." Organic Letters, 2011.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Impurity Removal in Piperidine Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges of removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges of removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) containing piperidine moieties.

Piperidine derivatives are ubiquitous in drug discovery, frequently synthesized via Pd-catalyzed cross-couplings such as Buchwald-Hartwig aminations or Suzuki-Miyaura reactions. However, the very chemical nature of piperidine makes downstream metal purification notoriously difficult. This guide provides the mechanistic causality behind these challenges, quantitative data for scavenger selection, and self-validating protocols to ensure your product meets stringent regulatory limits (<10 ppm Pd).

Part 1: The Causality of Palladium Entrapment

Q: Why is palladium so difficult to remove from my piperidine-containing product compared to other substrates?

A: The difficulty stems from competitive coordination chemistry. Piperidine is a cyclic amine with a highly accessible nitrogen lone pair, making it an excellent


-donor ligand. During a cross-coupling reaction, as the native phosphine ligands dissociate or oxidize, the newly formed piperidine-API can outcompete them to coordinate directly with the Pd(II) resting state[1].

This forms a highly stable, soluble thermodynamic sink (an API-Pd complex). Because this complex is highly soluble in organic solvents, standard aqueous workups, phase separations, or simple crystallizations fail to partition the metal into the waste stream[2]. To successfully strip the palladium, you must introduce a scavenger with a thermodynamically superior binding affinity for Pd than your piperidine product.

G API Piperidine API (Strong N-Donor) Complex API-Pd Complex (Trapped Impurity) API->Complex Coordinates Pd Residual Pd(II) Catalyst Pd->Complex Binds Purified Free Piperidine API (Purified Product) Complex->Purified Scavenger Addition Waste Scavenger-Pd Complex (Filtered Waste) Complex->Waste Chemisorption Scavenger Thiol/TMT Scavenger (Superior Affinity) Scavenger->Waste Traps Pd

Fig 1: Competitive binding mechanism between Piperidine API and Metal Scavengers.

Part 2: Scavenger Selection & Quantitative Comparison

Q: Should I use activated carbon or functionalized scavengers to purify my piperidine coupling product?

A: Functionalized scavengers are vastly superior. Activated carbon relies on physisorption, which is non-specific. It requires massive equivalents (consuming up to 30% of your reactor volume), frequently causes 8–15% API loss due to product adsorption, and rarely achieves the <10 ppm regulatory threshold[3][4].

Conversely, functionalized scavengers (such as macroporous polystyrene-bound trimercaptotriazine[MP-TMT] or silica-bound thiourea) operate via chemisorption. They contain functional groups with an exceptionally high affinity for Pd, allowing them to effectively strip the metal from the piperidine nitrogen while leaving the API untouched[1][5].

Quantitative Scavenger Performance Data
Scavenger TypeSupport MatrixBinding MechanismTypical LoadingAPI RecoveryResidual Pd
MP-TMT Macroporous PolystyreneChemisorption (Triazine)3–5 eq>95%<1 ppm
Silica-Thiourea Functionalized SilicaChemisorption (Thiourea)4–8 eq>90%<5 ppm
Silica-Thiol Functionalized SilicaChemisorption (Thiol)4–8 eq>90%<5 ppm
Activated Carbon Carbon NetworkPhysisorption (Porous)>50 eq80–85%20–50 ppm

Data synthesized from comparative scavenger studies and manufacturer specifications[3][4][6][7].

Part 3: Troubleshooting & Advanced FAQs

Q: I treated my reaction with a silica-thiol scavenger, but my API purity dropped due to new impurities. What happened?

A: Silica-based scavengers possess a silanol backbone that can exhibit mild Lewis acidity. In certain sensitive piperidine derivatives, this acidic microenvironment can catalyze undesired side reactions (e.g., hydrolysis or degradation)[1].

  • The Fix: Switch to a polystyrene-bound scavenger like MP-TMT. Its highly cross-linked macroporous poly(styrene-co-divinylbenzene) backbone is chemically inert, preventing the formation of novel impurities while maintaining excellent scavenging kinetics[6].

Q: My palladium levels are still at 150 ppm after scavenging. How do I optimize the process?

A: Incomplete scavenging usually results from poor solvent swelling or insufficient thermodynamics. Ensure your solvent is compatible with the scavenger matrix (e.g., polystyrene swells best in THF, DCM, or Toluene)[6]. If the piperidine-Pd bond is exceptionally strong, increase the incubation temperature to 60 °C to provide the activation energy required to break the API-Pd coordination complex, allowing the scavenger to capture the metal[5].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for implementing a functionalized Pd scavenger. This protocol includes built-in validation steps to prevent downstream failures.

Step-by-Step Methodology: Functionalized Scavenging Workflow
  • Dissolution: Dissolve the crude piperidine coupling product in a compatible organic solvent (e.g., THF, Ethyl Acetate, or Toluene). Ensure complete dissolution; suspended solids will trap Pd and prevent scavenger access[5].

  • Scavenger Addition: Add 3 to 5 molar equivalents of the selected scavenger (e.g., MP-TMT) relative to the initial amount of palladium catalyst used in the reaction[5][6].

  • Incubation & Agitation: Stir the heterogeneous mixture at an elevated temperature (40–60 °C) for 4 to 16 hours.

    • Self-Validation Step: At the 4-hour mark, extract a 1 mL aliquot, filter it through a syringe filter, and run a rapid colorimetric Pd test or ICP-MS. If Pd levels remain above target, extend the incubation time or increase the temperature before processing the entire batch.

  • Filtration: Filter the mixture through a pad of Celite or a specialized filter cartridge to remove the solid-supported scavenger (which now contains the trapped Pd)[1].

  • Washing: Wash the filter cake with 2–3 bed volumes of the reaction solvent. This is critical to recover any residual API physically trapped in the interstitial spaces of the scavenger beads[5].

  • Isolation: Concentrate the combined filtrate and washings under reduced pressure to yield the purified piperidine API.

Workflow Step1 1. Dissolve Crude API (Ensure complete solubility) Step2 2. Add Scavenger (3-5 eq relative to Pd) Step1->Step2 Step3 3. Agitate & Heat (40-60°C, 4-16 hrs) Step2->Step3 Validation Self-Validation: Test 1 mL Aliquot via ICP-MS Step3->Validation At 4 hrs Validation->Step3 If Pd > 10 ppm Step4 4. Filter & Wash (Remove solid support) Validation->Step4 If Pd < 10 ppm Step5 5. Isolate Product (<10 ppm Pd achieved) Step4->Step5

Fig 2: Self-validating experimental workflow for palladium scavenging.

References

  • Organic Process Research & Development Vol. 12 No. 4 - ACS Publications: Organic Solvent Nanofiltration and Adsorbents. acs.org. 8

  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. apolloscientific.co.uk. 3

  • Biotage® MP-TMT | Palladium scavenger. biotage.com. 6

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. acs.org. 1

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. biotage.com. 4

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS - FUJIFILM Wako Chemicals. fujifilm.com. 7

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736. acs.org. 2

  • Workup procedures to remove residual palladium from oxazole reactions - Benchchem. benchchem.com. 5

Sources

Troubleshooting

Technical Support Center: Optimization of Chiral Separation for 2-(3,5-Difluorophenyl)piperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral separation of 2-(3,5-Difluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral separation of 2-(3,5-Difluorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for developing and optimizing the enantioselective separation of this compound. Drawing from established chromatographic principles and field experience, this resource offers troubleshooting guides and frequently asked questions to navigate the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chiral separation of 2-(3,5-Difluorophenyl)piperidine, providing the essential knowledge needed to build a successful separation method.

Q1: What are the key structural features of 2-(3,5-Difluorophenyl)piperidine that influence its chiral separation?

A1: The molecular structure presents three key features that are critical for designing a separation strategy:

  • Basic Piperidine Nitrogen: The secondary amine in the piperidine ring is a basic site. This allows for strong interactions with acidic sites on a chiral stationary phase (CSP) and makes the chromatography highly sensitive to acidic or basic mobile phase additives. These additives are often required to prevent peak tailing and improve selectivity.[1][2]

  • Aromatic Phenyl Ring: The phenyl group can participate in π-π stacking interactions, which is a primary mechanism for chiral recognition on many CSPs, particularly those with aromatic functionalities like phenylcarbamate derivatives of polysaccharides.[3]

  • Difluoro-Substitution: The two fluorine atoms are strong electron-withdrawing groups, modifying the electronic properties of the phenyl ring. This can alter the strength of π-π interactions. Furthermore, these fluorine atoms can participate in unique interactions (e.g., dipole-dipole, hydrogen bonding with the CSP) that can be exploited for separation, sometimes making fluorinated CSPs a viable option.[4][5][6]

Q2: Which types of Chiral Stationary Phases (CSPs) are recommended as a starting point for this compound?

A2: For piperidine derivatives, polysaccharide-based CSPs are the most versatile and successful class of columns.[7] It is highly recommended to begin your screening with columns from this family. Specifically:

  • Amylose-based CSPs: Columns like Chiralpak® AD and Chiralpak® IA are excellent starting points. The helical structure of amylose derivatives creates chiral grooves that facilitate enantioselective interactions.[3]

  • Cellulose-based CSPs: Columns such as Chiralcel® OD and Chiralcel® OJ have also demonstrated broad applicability for resolving piperidine-containing racemates and should be included in an initial screen.[8]

Screening a small, diverse set of these columns is the most efficient path to finding a successful separation.

Q3: What are the typical mobile phase systems for separating a basic compound like this on polysaccharide CSPs?

A3: The choice of mobile phase mode is critical and depends on the specific CSP and desired outcome (e.g., analytical vs. preparative scale, LC-MS compatibility).

  • Normal Phase (NP): This is often the most successful mode for polysaccharide CSPs. A typical mobile phase consists of a non-polar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol).[7] The ratio of these solvents controls retention and selectivity.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful, "greener" alternative to normal phase HPLC.[5] It uses supercritical CO2 as the main mobile phase component with an alcohol co-solvent (e.g., methanol).[4][5] SFC often provides faster and more efficient separations.[5]

  • Reversed-Phase (RP): While sometimes less selective for this type of compound on polysaccharide CSPs, RP mode (using mobile phases like acetonitrile/water or methanol/water with buffers) can be advantageous, especially for LC-MS applications where aqueous mobile phases are preferred.[9]

Q4: Why are mobile phase additives essential for this separation, and which ones should I use?

A4: Due to the basic nature of the piperidine nitrogen, additives are almost always necessary to achieve good peak shape and reproducible results. The basic analyte can interact strongly with residual acidic silanol groups on the silica gel support of the CSP, causing significant peak tailing.

A basic additive competes for these active sites, freeing the analyte to interact primarily with the chiral selector.[2]

  • For Normal Phase and SFC: A small amount (typically 0.1-0.5%) of a basic additive is used. Diethylamine (DEA) is the most common choice.[2] Other options like butylamine or ethanolamine can sometimes offer improved resolution or peak shape.[2]

  • For Reversed-Phase: Buffers (e.g., ammonium acetate) or acidic additives (e.g., formic acid, trifluoroacetic acid - TFA) are used to control the pH and the ionization state of the analyte.[9] For MS-compatibility, volatile additives like formic acid or ammonium acetate are preferred.[9]

Troubleshooting and Optimization Guide

This section is structured to help you diagnose and solve specific problems encountered during method development.

Problem 1: No Enantiomeric Separation or Poor Resolution (Rs < 1.5)

Poor or non-existent separation is the most common initial challenge. The key is to systematically evaluate the three core components of the separation: the CSP, the mobile phase, and the additives.

Logical Flow for Troubleshooting Poor Resolution

Caption: Troubleshooting logic for poor enantiomeric resolution.

Potential CauseTroubleshooting Steps & Scientific Rationale
Inappropriate CSP Selection Solution: Screen a set of at least 3-4 different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, Chiralcel OD, OJ). Rationale: Chiral recognition is highly specific. A successful separation depends on forming transient diastereomeric complexes between the enantiomers and the CSP.[10] No single CSP is universal, and screening is the only way to empirically determine which chiral selector provides the necessary complementary interactions (π-π, hydrogen bonding, steric effects) for your molecule.[3][11]
Suboptimal Mobile Phase Composition Solution (NP/SFC): Systematically vary the percentage of the alcohol modifier/co-solvent. For example, in a hexane/isopropanol system, test compositions like 95:5, 90:10, 80:20, and 70:30. Also, test a different alcohol (e.g., switch from isopropanol to ethanol). Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Changing its concentration and type directly modulates the retention and can reveal or enhance enantioselectivity.[12] Stronger modifiers (like ethanol) generally reduce retention time but may alter selectivity compared to bulkier modifiers (like isopropanol).
Incorrect or Missing Additive Solution: Ensure a basic additive (e.g., 0.1% Diethylamine, DEA) is present in the mobile phase for NP or SFC analysis. Rationale: As a basic amine, 2-(3,5-Difluorophenyl)piperidine will interact non-specifically with acidic silanol groups on the CSP support, leading to poor peak shape and potentially masking the chiral separation. The basic additive neutralizes these sites, promoting focused interaction with the chiral selector itself.[1][2]
Suboptimal Temperature Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Rationale: Chiral separations can be sensitive to temperature. Lowering the temperature often increases resolution by enhancing the stability difference between the diastereomeric complexes, though it will also increase retention time and pressure. Conversely, increasing temperature can sometimes improve peak efficiency.[7][11]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential CauseTroubleshooting Steps & Scientific Rationale
Secondary Silanol Interactions Solution: Increase the concentration of the basic additive slightly (e.g., from 0.1% to 0.2% DEA) or try a different basic additive like ethanolamine.[2] Rationale: This is the most common cause of peak tailing for basic analytes. The additive passivates active sites on the silica surface. If tailing persists, the chosen additive may not be effective enough, or its concentration is too low.
Column Overload Solution: Reduce the sample concentration by a factor of 5 or 10 and re-inject. Alternatively, reduce the injection volume. Rationale: Injecting too much mass can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape. This is particularly true for highly efficient columns or compounds with low solubility in the mobile phase.
Mismatched Sample Solvent Solution: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible (e.g., 1-2 µL). Rationale: Injecting a sample in a solvent significantly stronger than the mobile phase causes the local mobile phase strength at the column inlet to be too high. This prevents proper partitioning onto the stationary phase, leading to peak distortion and band broadening.

Experimental Protocols & Data

Protocol 1: Initial CSP and Mobile Phase Screening

This protocol outlines a systematic approach to quickly identify promising starting conditions.

General Workflow for Chiral Method Development

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization A 1. Prepare Analyte Stock (1 mg/mL in Ethanol) B 2. Select CSPs (e.g., Chiralpak IA, Chiralcel OD) A->B C 3. Screen Mobile Phases (NP/SFC) - Low % Alcohol (e.g., 10% IPA) - High % Alcohol (e.g., 30% IPA) - Always include 0.1% DEA B->C D 4. Identify 'Hit' Conditions (Any sign of separation) C->D E 5. Fine-tune Alcohol % (e.g., 10%, 15%, 20%) D->E Promising lead found F 6. Test Different Alcohols (IPA vs. EtOH vs. MeOH) E->F G 7. Optimize Temperature & Flow Rate F->G H 8. Finalize Method (Rs > 2.0) G->H

Caption: General workflow for developing a chiral HPLC/SFC separation method.

  • Instrumentation: HPLC or SFC system with UV detector.

  • Chiral Stationary Phases: Screen the following columns (250 x 4.6 mm, 5 µm):

    • Chiralpak® IA

    • Chiralpak® AD-H

    • Chiralcel® OD-H

  • Mobile Phase Preparation: Prepare two mobile phases for screening:

    • MP-A (Low Elution Strength): n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

    • MP-B (High Elution Strength): n-Hexane / Isopropanol / DEA (70:30:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm (or wavelength of maximum absorbance)

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-(3,5-Difluorophenyl)piperidine in mobile phase or ethanol.

  • Injection: Inject 5 µL.

  • Evaluation: Analyze the chromatograms from all column/mobile phase combinations. Look for any system that shows partial or baseline separation. This "hit" will be the starting point for optimization.

Data Presentation: Optimization Example

The following table illustrates a hypothetical but typical optimization process after identifying Chiralpak® IA with a Hexane/Isopropanol/DEA mobile phase as a promising system.

Table 1: Optimization of Isopropanol (IPA) Concentration

ConditionMobile Phase (Hexane:IPA:DEA)Retention Time (k1 / k2)Selectivity (α)Resolution (Rs)Observations
190:10:0.18.5 / 9.91.181.45Partial separation, long run time.
285:15:0.16.2 / 7.11.201.85Good separation, baseline achieved.
3 (Optimal) 80:20:0.1 4.5 / 5.1 1.21 2.10 Excellent, robust separation with good run time.
470:30:0.12.8 / 3.11.151.30Resolution decreased, peaks too close to void.

This data is illustrative to demonstrate chromatographic principles.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. PubMed. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Astec.us.com. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution. ResearchGate. [Link]

  • A generic approach for chiral separations in supercritical fluid chromatography. afmps.be. [Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. chromatographyonline.com. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Royal Society of Chemistry. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Today. [Link]

Sources

Optimization

Technical Support Center: Handling 2-(3,5-Difluorophenyl)piperidine

[1] Subject: Stability Profile & Handling of 2-(3,5-Difluorophenyl)piperidine (Free Base) Ticket ID: CHEM-SUP-2024-DFPP Assigned Specialist: Senior Application Scientist Status: Active[1] Executive Summary You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Subject: Stability Profile & Handling of 2-(3,5-Difluorophenyl)piperidine (Free Base) Ticket ID: CHEM-SUP-2024-DFPP Assigned Specialist: Senior Application Scientist Status: Active[1]

Executive Summary

You are likely observing instability because 2-(3,5-difluorophenyl)piperidine free base is thermodynamically unstable in an open atmosphere.[1] Unlike its hydrochloride salt (which is a stable solid), the free base is a secondary benzylic amine that acts as a nucleophile toward atmospheric components.[1]

If your clear oil has turned into a white crusty solid or a yellow gum , it has undergone Atmospheric Carbamylation or Benzylic Oxidation , respectively.[1] This guide details why this happens, how to prevent it, and how to recover your material.[1]

Module 1: The Degradation Mechanism (The "Why")

The instability of this molecule stems from two competing pathways driven by its chemical structure:

  • Atmospheric Carbamylation (Rapid): The secondary amine nitrogen is a strong nucleophile. It attacks atmospheric Carbon Dioxide (

    
    ) to form a carbamic acid, which instantly reacts with another equivalent of amine to form a piperidinium carbamate salt.[1] This is often mistaken for "freezing" or "crystallizing," but it is actually a chemical transformation.[1]
    
  • Benzylic Oxidation (Slow): The C2 position (benzylic carbon) is activated by the adjacent nitrogen and the phenyl ring. Over time, oxygen exposure leads to the formation of imines or N-oxides, typically indicated by a yellow/orange discoloration.[1]

Visualizing the Degradation Pathway

DegradationPathway FreeBase Pure Free Base (Clear Oil) Air Atmospheric Exposure (CO2 + O2) FreeBase->Air Exposure Carbamate Piperidinium Carbamate (White Solid/Crust) Air->Carbamate Rapid Reaction (with CO2) Imine Imine/N-Oxide (Yellow Impurity) Air->Imine Slow Oxidation (with O2)

Figure 1: The dual degradation pathway. The formation of carbamate salts (white solid) is the kinetic product, while oxidation (yellowing) is the thermodynamic product.[1]

Module 2: Troubleshooting & Diagnostics (FAQ)

Q1: My sample was a clear oil yesterday, but today it looks like a white solid. Did it crystallize?

  • Diagnosis: Likely False Crystallization .

  • Technical Explanation: You are likely observing the formation of the piperidinium carbamate salt due to

    
     absorption. This is not a polymorph of your product; it is a chemically distinct salt species.
    
  • Verification: Run an NMR in

    
    . If it is a carbamate, you may see broad peaks or shifts in the alpha-proton signals, and the solid may effervesce slightly if treated with dilute acid.[1]
    

Q2: The oil has turned yellow/orange but is still liquid. Is it usable?

  • Diagnosis: Oxidative Degradation .

  • Technical Explanation: The color comes from conjugated imine species or N-oxides formed at the benzylic position. Even 1-2% impurity can cause intense coloration.

  • Action: Purify immediately. These impurities can act as radical initiators, accelerating further degradation.[1]

Q3: Can I store the free base in the fridge in a glass vial?

  • Diagnosis: Insufficient Protection .

  • Technical Explanation: Standard screw-cap vials are not gas-tight over long periods. Moisture and

    
     can diffuse through the septa or threads.
    
  • Recommendation: Store under Argon/Nitrogen atmosphere, preferably taped with Parafilm or in a desiccator.[1]

Module 3: Recovery Protocol (Remediation)

If your sample has "crusted" (carbonated) or "yellowed" (oxidized), use this Self-Validating Acid/Base Recovery System to regenerate the pure free base.[1]

Workflow Diagram

RecoveryWorkflow Degraded Degraded Sample (Solid/Yellow Oil) Dissolve 1. Dissolve in DCM (Dichloromethane) Degraded->Dissolve Wash 2. Wash with 1M NaOH (Breaks Carbamate) Dissolve->Wash Deprotonation PhaseSep 3. Phase Separation (Keep Organic Layer) Wash->PhaseSep Dry 4. Dry over Na2SO4 (Remove Water) PhaseSep->Dry Conc 5. Concentrate in Vacuo (Argon Backfill) Dry->Conc Pure Pure Free Base Conc->Pure

Figure 2: Remediation workflow to revert carbamate salts back to the active free base.

Step-by-Step Protocol
  • Dissolution: Dissolve the degraded material in Dichloromethane (DCM) or Ethyl Acetate.

  • The "Reset" (Base Wash): Wash the organic layer vigorously with 1M NaOH or saturated

    
     .
    
    • Why? The high pH forces the equilibrium back to the free amine, releasing the captured

      
       as soluble carbonate.
      
  • Drying: Separate the organic layer and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate the solvent under reduced pressure.

    • Critical Step: When breaking the vacuum on your rotavap, backfill with Nitrogen or Argon , not ambient air.[1]

Module 4: Stability Data & Storage Specifications

The following table summarizes the stability limits based on functional group analysis of 2-arylpiperidines.

ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Air Stability Poor (< 24 hours open air)Excellent (Indefinite)
Primary Failure Mode

absorption (Carbamate formation)
None (Non-nucleophilic)
Secondary Failure Mode Oxidation (Yellowing)Hygroscopicity (if impure)
Recommended Storage -20°C, Inert Gas (Ar/N2), DarkAmbient, Desiccated
Handling Window Use immediately upon dispensingStable on benchtop
Expert Recommendation

If you do not need the free base for a specific reaction (e.g., nucleophilic substitution where salt is detrimental), convert it to the HCl salt for storage .[1]

  • To Salt: Dissolve free base in diethyl ether, add 2M HCl in ether. Filter the white solid precipitate.

References

  • Reactivity of Amines with CO2: Aresta, M., & Dibenedetto, A. (2003).[1] The contribution of the utilization option to reducing the CO2 atmospheric loading: research needed to overcome existing barriers for a full exploitation of the potential of the chemical route. Dalton Transactions, (21), 3959-3963.[1]

  • Oxidation of Benzylic Amines: Gribble, G. W. (1990).[1] Oxidation of amines with neutral permanganate. The Journal of Organic Chemistry. (General reactivity of 2-substituted piperidines).

  • Handling of Piperidine Derivatives: Sigma-Aldrich Technical Bulletin. Storage and Stability of Secondary Amines.

  • Carbamate Formation Mechanism: Kortunov, P. V., et al. (2015).[1] "Amine–CO2 Interactions: The Role of Sterics and Basicity." Energy & Fuels, 29(9), 5919–5939.[1] [1]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Piperidines

Status: Operational Ticket ID: PIP-STERIC-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting reactivity profiles of sterically encumbered piperidine scaffolds. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PIP-STERIC-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting reactivity profiles of sterically encumbered piperidine scaffolds.

Executive Summary: The Mechanistic Bottleneck

You are likely reading this because your standard reductive amination or amide coupling protocol yielded <10% conversion with a 2-substituted piperidine, despite working perfectly for the unsubstituted analogue.

The Root Cause: The reactivity drop in 2-substituted piperidines is not purely electronic; it is a kinetic penalty driven by A(1,3) strain and lone-pair shielding .

  • Conformational Lock: The substituent at C2 preferentially adopts the equatorial position to minimize 1,3-diaxial interactions.

  • The Shielding Effect: This locks the ring conformation, often placing the nitrogen lone pair in a trajectory that is sterically crowded by the C2-substituent itself or the adjacent axial protons.

  • Nucleophilicity vs. Basicity: While the basicity (pKa ~11.[1]2) remains comparable to piperidine, the nucleophilicity (Mayr

    
     parameter) drops logarithmically with the size of the C2-group.
    

This guide provides the "break-glass" protocols we use in our high-throughput screening center when standard conditions fail.

Diagnostic Workflow

Before altering chemistry, visualize your steric clash. Use this decision matrix to select the correct remediation module.

PiperidineWorkflow cluster_Amide Amide Coupling cluster_Arylation N-Arylation cluster_Alkyl Alkylation Start Reaction Failure with 2-Substituted Piperidine CheckType Identify Reaction Class Start->CheckType AmideNode Amide Bond Formation CheckType->AmideNode ArylNode Pd-Catalyzed Arylation CheckType->ArylNode AlkylNode SN2 / Reductive Amination CheckType->AlkylNode AmideSol Switch to Acyl Fluoride or Ghosez's Reagent AmideNode->AmideSol Yield < 20% ArylSol Use RuPhos/BrettPhos & Strong Base (LHMDS) ArylNode->ArylSol No Conversion AlkylSol Force Axial Attack Use Ti(OiPr)4 Lewis Acid AlkylNode->AlkylSol Imine unstable

Caption: Figure 1. Triage workflow for selecting the appropriate optimization strategy based on reaction class.

Module A: Difficult Amide Couplings

The Problem: Standard carbodiimide (EDC) or uronium (HATU) coupling reagents create bulky active esters (OBt/OAt). A 2-substituted piperidine cannot approach these bulky intermediates due to severe steric clash at the transition state.

The Solution: Minimize the electrophile size. Switch to Acyl Chlorides or Acyl Fluorides . Acyl fluorides are particularly powerful as they are stable to chromatography yet highly reactive toward hindered amines due to the high strength of the C-F bond and the small atomic radius of fluorine.

Protocol: In-Situ Acyl Fluoride Coupling (The TFFH Method)

This protocol uses TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Substituted Piperidine (1.2 equiv)

  • TFFH (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Dichloromethane (DCM) or DMF (0.2 M)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DCM under

    
    .
    
  • Fluorination: Add TFFH in one portion at 0 °C. Stir for 30 minutes. Note: The formation of the acyl fluoride can be monitored by TLC (shift in Rf) or 19F NMR.

  • Coupling: Add the 2-substituted piperidine.

  • Optimization: Allow to warm to room temperature and stir for 4-12 hours.

    • Troubleshooting: If conversion stalls, add 10 mol% DMAP . The pyridinium intermediate is more reactive but also bulkier; however, DMAP can act as a "shuttle" catalyst.

Alternative: Ghosez’s Reagent For extremely acid-sensitive substrates where HCl generation (from oxalyl chloride) is unacceptable, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.

Module B: Sterically Demanding N-Arylation

The Problem: In Buchwald-Hartwig amination, the reductive elimination step is rate-limiting for hindered amines. The bulky 2-substituent prevents the amine from coordinating to the Palladium center, or promotes rapid


-hydride elimination before C-N bond formation.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically designed to create a "pocket" that accommodates the amine while preventing


-hydride elimination.
Ligand Selection Guide
LigandApplicationWhy it works
RuPhos First Choice for 2-sub-piperidinesBulky isopropoxy groups stabilize the Pd(0) species and facilitate reductive elimination of bulky amines.
BrettPhos Primary amines & some secondaryExcellent for weak nucleophiles, but RuPhos is generally superior for secondary cyclic amines.
DavePhos General purposeGood starting point, but often fails for 2,6-disubstituted systems.
P(tBu)3 Highly hindered systemsHigh electron density boosts oxidative addition, but can be too bulky for some substrates.
Protocol: RuPhos-Pd G4 Coupling

We recommend using the precatalyst (Pd G4) to ensure accurate stoichiometry and active species generation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Substituted Piperidine (1.2 equiv)

  • RuPhos Pd G4 (1–3 mol%)

  • RuPhos (free ligand, 1–3 mol% - optional but recommended for difficult cases)

  • Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv)

  • Solvent: THF or Toluene (anhydrous, degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solids: Add Aryl Halide (if solid), RuPhos Pd G4, and NaOtBu.

  • Liquids: Add the 2-substituted piperidine and solvent.

  • Temperature: Heat to 80–100 °C.

    • Critical Check: Do not use weak bases like Carbonates (

      
      ) initially. Hindered amines require the stronger driving force of alkoxides or hexamethyldisilazides to deprotonate the Pd-amine complex.
      
  • Workup: Filter through Celite/Silica plug to remove Pd residues before HPLC.

Self-Validating Check: If you observe the formation of the reduced arene (Ar-H) instead of the product, the reductive elimination is too slow. Switch to LHMDS as the base; the lithium cation can assist in the transmetallation/reductive elimination step.

Module C: Reductive Amination

The Problem: Formation of the iminium ion is slow, and the resulting iminium species is sterically crowded, making hydride attack difficult.

The Solution: Use a strong Lewis Acid to force imine formation and a small hydride source.

Protocol:

  • Imine Formation: Mix Ketone/Aldehyde (1.0 equiv) and Piperidine (1.2 equiv) with Titanium(IV) Isopropoxide (

    
    )  (1.5 equiv) neat or in minimal THF. Stir for 6-12 hours.
    
    • Why: Ti(IV) acts as a water scavenger and strong Lewis acid, driving the equilibrium toward the imine despite steric repulsion.

  • Reduction: Dilute with MeOH and add Sodium Borohydride (

    
    )  or Sodium Cyanoborohydride  at 0 °C.
    
    • Note: Avoid STAB (Sodium Triacetoxyborohydride) if possible; the acetoxy groups add unnecessary bulk. Use the smaller borohydride anion.

FAQ: Rapid Troubleshooting

Q: I am seeing no reaction in my amide coupling, just starting material. A: Your activated ester is likely hydrolyzing before the amine attacks. Switch to the Acyl Fluoride (Module A) method. If you are using DMF, ensure it is amine-free (freshly distilled or biotech grade), as dimethylamine impurities will outcompete your hindered piperidine.

Q: My Buchwald reaction gives me the de-halogenated aryl starting material. A: This is


-hydride elimination.[2] Your amine is coordinating, but C-N bond formation is slower than hydride transfer.
  • Increase catalyst loading to 5 mol%.

  • Switch ligand to RuPhos (if not already using).

  • Lower the temperature slightly (e.g., 80 °C instead of 100 °C) to disfavor the elimination pathway, though this may require longer reaction times.

Q: Can I use 2,6-disubstituted piperidines? A: These are "molecular rocks." Standard chemistry will fail. You almost exclusively need C-H activation methods or ring-closing metathesis (RCM) to build the ring with the substituents already in place, rather than functionalizing the nitrogen of an existing 2,6-ring.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Review of RuPhos utility).

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Peptides from Sterically Hindered Amino Acids." Journal of the American Chemical Society.

  • Bode, J. W. (2006). "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development. (Context on Acyl Fluorides).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Technical Guides. (2025). "Comparative Reactivity of 2-Ethyl-4-methylpiperidine."

Sources

Optimization

Purification of 2-(3,5-Difluorophenyl)piperidine by column chromatography

Technical Support Center: Purification of 2-(3,5-Difluorophenyl)piperidine Ticket ID: #PUR-2DFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Guide for C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(3,5-Difluorophenyl)piperidine

Ticket ID: #PUR-2DFP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Guide for Column Chromatography of 2-(3,5-Difluorophenyl)piperidine[1]

Overview: The Challenge

You are attempting to purify 2-(3,5-Difluorophenyl)piperidine , a secondary amine with a lipophilic, electron-deficient aromatic ring.

The Core Conflict:

  • The Amine Functionality: The secondary amine nitrogen is basic (pKa ~9-10).[1] Standard silica gel is acidic (pH ~5) due to surface silanol groups (Si-OH).[1]

  • The Interaction: The amine undergoes an acid-base reaction with the silanols, forming ionic bonds.[1]

  • The Result: "Streaking" or "tailing," where the compound elutes over a wide volume rather than a tight band. This leads to poor resolution, co-elution with impurities, and mass loss (irreversible adsorption).

This guide provides a self-validating protocol to neutralize this interaction and achieve high-purity isolation.

Phase 1: System Configuration (Method Development)

Q1: Should I use Standard Silica (SiO2) or Basic Alumina (Al2O3)?

Recommendation: Standard Silica with a Mobile Phase Modifier.

  • Why: While Basic Alumina naturally avoids the acid-base interaction, it has lower theoretical plate counts (lower resolution) than silica and is often more expensive.[1] Silica with a modifier is the industry standard for high-resolution amine purification.[1]

  • Exception: If your compound is acid-sensitive (unlikely for this fluorinated piperidine) or if you observe >20% mass loss on silica despite modifiers, switch to Basic Alumina (Activity Grade III).

Q2: What is the optimal mobile phase strategy?

You must use a Basic Modifier to deactivate the silica surface.[1][2]

ComponentRoleRecommended Concentration
Triethylamine (TEA) The Sacrificial Base. It binds to silanol sites preferentially, shielding your product.[1]1.0% - 2.0% (v/v)
Ammonia (7N in MeOH) The Stronger Alternative. Use if TEA fails.[1] It is more polar and suppresses ionization better for stronger bases.[1]1.0% - 5.0% (v/v)
Dichloromethane (DCM) The Carrier. Solubilizes the lipophilic difluorophenyl group.[1]Primary Solvent
Methanol (MeOH) The Eluent. Increases polarity to move the amine.Gradient Component

Q3: How do the fluorine atoms affect the chromatography? The 3,5-difluoro substitution increases the lipophilicity (LogP ~2.[1]8) compared to the non-fluorinated analog.[1]

  • Implication: This molecule will move faster in non-polar solvents (Hexane/EtOAc) than expected for a typical amine.

  • Risk: If you jump straight to high polarity (e.g., 10% MeOH/DCM), you may elute the product in the solvent front (Rf > 0.8), resulting in zero separation.

  • Adjustment: Start with a lower polarity gradient than you would for a piperidine without the fluorines.

Phase 2: Operational Protocol (Step-by-Step)

Protocol: Deactivated Silica Gel Chromatography

1. Slurry Packing (Crucial Step)

  • Do not dry pack.[1] Dry packing generates heat upon solvent addition, which can degrade the modifier or cause channeling.

  • Step A: Prepare the "Equilibration Solvent": Hexanes (or DCM) + 1% Triethylamine (TEA) .

  • Step B: Slurry the silica in this solvent.[1]

  • Step C: Pour into the column and flush with 2 Column Volumes (CV) of the Equilibration Solvent. This ensures the entire silica bed is pH-adjusted before the sample touches it.[1]

2. Sample Loading

  • Method: Wet loading is preferred if solubility allows.[1]

  • Solvent: Dissolve the crude oil in the minimum amount of DCM containing 1% TEA.

  • Warning: Do not load in pure MeOH or acidic solvents; this will disrupt the basic environment at the top of the column immediately.

3. Gradient Elution Strategy

  • Base Solvent: DCM (with 1% TEA).

  • Polar Solvent: MeOH (with 1% TEA).

  • Gradient:

    • 0% MeOH (5 CV): Elute non-polar impurities (e.g., starting material 3,5-difluorobromobenzene).

    • 0% → 5% MeOH (10 CV): The target amine typically elutes here.

    • 5% → 10% MeOH (5 CV): Flush highly polar byproducts.

4. Detection

  • UV: 254 nm (The 3,5-difluorophenyl ring has strong absorption).[1]

  • Stain: Ninhydrin (Primary/Secondary amines turn purple/red). The fluorines do not inhibit this reaction.[1]

Phase 3: Troubleshooting (FAQs)

Q: My compound is still streaking despite using 1% TEA. What now? Diagnosis: The silica activity is too high, or the amine is exceptionally basic. Solution:

  • Increase Modifier: Bump TEA to 3% or switch to 1% NH4OH (aq) in the mobile phase.

  • Switch to "Amine-Functionalized Silica": These cartridges (e.g., NH2-silica) are pre-capped and require no mobile phase modifier.[1] They behave like normal phase but without the acidic protons [1].[1]

Q: I see two spots with very similar Rf values. Is one an impurity? Diagnosis: This is likely Regioisomers or Rotamers , but for 2-substituted piperidines, it is often the Enantiomers separating if you are using a chiral environment (unlikely on standard silica) OR Diastereomers if you have a second chiral center (e.g., salt formation with a chiral acid in the crude).

  • Check: Run an NMR of the crude.[1][3] If the synthesis involved reduction of a pyridine, you might have partially reduced tetrahydropyridine intermediates. These separate poorly from the piperidine.[1]

  • Fix: Use a slower gradient (e.g., 0.5% MeOH increments).

Q: My yield is low (50%). Where is the rest? Diagnosis: Irreversible adsorption (salt formation on the column). Recovery Protocol:

  • Flush the column with DCM : MeOH : NH4OH (80 : 18 : 2) .[1]

  • The strong ammonia will displace the amine from the most stubborn silanol sites.[1]

  • Concentrate this fraction separately and check purity.

Visual Logic: Method Selection & Troubleshooting

The following diagrams illustrate the decision-making process for selecting the stationary phase and troubleshooting tailing issues.

PurificationWorkflow Start Start: Crude 2-(3,5-Difluorophenyl)piperidine CheckTLC Step 1: TLC Analysis (DCM/MeOH + 1% TEA) Start->CheckTLC Streak Observation: Streaking / Tailing? CheckTLC->Streak NoStreak No: Distinct Spot Streak->NoStreak Rf ~ 0.3 YesStreak Yes: Comet Shape Streak->YesStreak Alumina Switch Stationary Phase Use Basic Alumina (Activity III) Streak->Alumina Persists StdSilica Use Standard Silica Mobile Phase: DCM/MeOH + 1% TEA NoStreak->StdSilica ModSilica Increase Modifier (Switch to 1% NH4OH or 3% TEA) YesStreak->ModSilica ModSilica->Streak Retest TLC

Caption: Decision matrix for selecting the stationary phase based on TLC behavior.

TroubleshootingLogic Issue Issue: Low Recovery / Yield Cause1 Adsorption to Silica Issue->Cause1 Cause2 Eluted in Solvent Front Issue->Cause2 Action1 Flush Column with DCM:MeOH:NH4OH (80:18:2) Cause1->Action1 Action2 Check Waste Fractions (Fluorine increases lipophilicity) Cause2->Action2

Caption: Troubleshooting logic for yield loss during purification.

References

  • Biotage. (2023).[1][4] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.[1] Available at: [Link]

  • ResearchGate. (2025). Recent problems with silica gel chromatography. ResearchGate Forum. Available at: [Link]

Sources

Troubleshooting

Preventing racemization of (S)-2-(3,5-Difluorophenyl)piperidine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies and field-proven methodologies for maintaining the stereochemical integrity of (S)-2-(3,5-Difluorophenyl)piperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies and field-proven methodologies for maintaining the stereochemical integrity of (S)-2-(3,5-Difluorophenyl)piperidine . As a chiral amine heavily utilized in drug development, its 2-arylpiperidine scaffold is notoriously susceptible to racemization. This guide is designed to help researchers understand the root causes of epimerization and implement robust, self-validating protocols to prevent it.

Section 1: Core Mechanisms of Racemization (The "Why")

Q: Why is (S)-2-(3,5-Difluorophenyl)piperidine inherently more prone to racemization than unfunctionalized piperidines? A: The stereocenter at the C2 position is flanked by a secondary amine and a 3,5-difluorophenyl ring. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, significantly increasing the acidity of the C2 benzylic proton. Racemization typically occurs via two primary pathways:

  • Base-Catalyzed Deprotonation: Exposure to strong bases abstracts the acidic C2 proton, forming a planar, sp²-hybridized carbanion. Because the carbanion is achiral, subsequent reprotonation occurs non-stereoselectively from either face, resulting in a racemic mixture[1].

  • Oxidative Imine Formation: Trace transition metals, biocatalysts, or atmospheric oxygen can catalyze the oxidation of the secondary amine to an achiral imine. Subsequent reduction or tautomerization yields the racemic product[2].

G S_Isomer (S)-2-(3,5-Difluorophenyl) piperidine Carbanion Planar C2 Carbanion (Achiral Intermediate) S_Isomer->Carbanion Strong Base (-H+) Imine Imine Intermediate (Achiral) S_Isomer->Imine Oxidation / Metals (-2H) Carbanion->S_Isomer +H+ (Face A) R_Isomer (R)-2-(3,5-Difluorophenyl) piperidine Carbanion->R_Isomer +H+ (Face B) Imine->S_Isomer Reduction Imine->R_Isomer Reduction

Base-catalyzed and oxidative racemization pathways for 2-arylpiperidines.

Section 2: Storage and Handling

Q: How should I store the bulk material to prevent degradation and epimerization over time? A: Never store the compound as a free base for extended periods. It must be converted into a crystalline salt, such as (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride . The Causality: Protonating the secondary amine nitrogen drastically reduces the electron density of the system, preventing the nitrogen lone pair from participating in oxidative imine formation. Furthermore, the solid-state crystal lattice restricts molecular mobility, completely inhibiting bimolecular base-catalyzed deprotonation.

Section 3: Troubleshooting Synthetic Workflows

Q: I am observing significant racemization during N-acylation (amide bond formation). What parameters should I change? A: The choice of base and temperature is critical. Strong, unhindered bases (e.g., NaOH, unhindered alkoxides) or even excess Diisopropylethylamine (DIPEA) can deprotonate the C2 position during activation[3]. The Solution: Switch to a sterically hindered, non-nucleophilic, and weaker base such as 2,4,6-collidine (TMP) [3]. Maintain the reaction temperature at or below 0 °C. If using coupling reagents, utilize racemization-suppressing additives like HOAt or Oxyma to prevent the formation of highly acidic intermediates[1].

Q: I need to perform a directed lithiation on the N-Boc protected derivative. How do I prevent the intermediate from racemizing? A: N-Boc-2-lithio-2-arylpiperidines are configurationally unstable and highly sensitive to solvent and temperature[4]. You must use diethyl ether (Et₂O) instead of THF, and strictly maintain temperatures at or below -80 °C. The addition of coordinating ligands like TMEDA accelerates racemization and should be avoided if static retention of stereochemistry is required[5].

Table 1: Configurational Stability of N-Boc-2-Lithio-2-Arylpiperidines [4][5]

SolventTemperature (°C)AdditiveConfigurational Stability (Inversion Half-Life)
Diethyl Ether (Et₂O)-80 °CNoneHighly Stable (t₁/₂ > 24 hours)
Diethyl Ether (Et₂O)-43 °CNoneSlow Racemization (Measurable inversion)
Tetrahydrofuran (THF)-43 °CNoneHighly Unstable (Rapid racemization, t₁/₂ < mins)
Diethyl Ether (Et₂O)-78 °CTMEDA (1 equiv)Accelerated Racemization (Catalytic inversion)

Section 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Free-Basing the Hydrochloride Salt without Racemization

Objective: Convert the stable HCl salt to the free base immediately prior to reaction without inducing base-catalyzed epimerization.

  • Preparation: Suspend (S)-2-(3,5-Difluorophenyl)piperidine HCl (1.0 equiv) in pre-chilled dichloromethane (DCM) at 0 °C.

  • Mild Neutralization: Add an equal volume of ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃). Causality: NaHCO₃ is a mild base (pH ~8.3) that is strong enough to deprotonate the ammonium salt but far too weak to abstract the C2 benzylic proton.

  • Extraction: Stir vigorously for 15 minutes at 0 °C. Separate the organic layer. Extract the aqueous layer twice more with cold DCM.

  • Validation Checkpoint: Test the pH of the aqueous layer to ensure it is ~8.0. Spot the organic layer on a TLC plate (ninhydrin stain) to confirm the presence of the free amine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid K₂CO₃ as it is more basic). Filter and concentrate under reduced pressure at a bath temperature not exceeding 25 °C . Use immediately.

Protocol 2: Low-Racemization N-Acylation

Objective: Couple the free base with an acyl chloride or activated carboxylic acid while maintaining >98% ee.

  • Initiation: Dissolve the freshly prepared free base (1.0 equiv) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool strictly to 0 °C.

  • Base Addition: Add 2,4,6-collidine (1.5 equiv) dropwise. Causality: Collidine provides sufficient basicity to neutralize the HCl generated during acylation but is too sterically hindered to interact with the C2 proton[3].

  • Electrophile Addition: Slowly add the acyl chloride (1.1 equiv) dropwise over 10 minutes.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Once complete, quench with 1M aqueous citric acid (pH ~3) to protonate excess collidine and remove it into the aqueous layer.

  • Analysis: Submit the purified product to Chiral HPLC to confirm the enantiomeric excess remains >98%.

G Start Start: (S)-2-(3,5-Difluorophenyl) piperidine HCl Salt FreeBase Mild Free-Basing (Biphasic DCM / aq. NaHCO3 at 0 °C) Start->FreeBase Check1 Validation: Aqueous pH ~8.0 Organic layer contains free base FreeBase->Check1 Reaction N-Acylation Reaction (Electrophile, 2,4,6-Collidine, DCM, 0 °C) Check1->Reaction Proceed if validated Check2 Validation: Chiral HPLC (Confirm >98% ee) Reaction->Check2 End Enantiopure N-Acylated Product Check2->End ee maintained

Workflow for safe free-basing and N-acylation of (S)-2-(3,5-Difluorophenyl)piperidine.

Section 5: Analytical Verification

Q: How do I ensure my chiral HPLC analysis isn't causing on-column racemization? A: Silica-based chiral stationary phases contain residual silanols that are slightly acidic. When analyzing the free base of a 2-arylpiperidine, these acidic sites can catalyze reversible ring-opening or imine formation directly on the column, leading to peak broadening or artificial racemization[1]. The Solution: Always add a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to your mobile phase (e.g., Hexanes/Isopropanol). This neutralizes the active silanol sites, ensuring sharp, accurate enantiomer peaks and preventing artifactual epimerization.

References

  • avoiding racemization during the synthesis of chiral piperidine acids - BenchChem.
  • Technical Support Center: Prevention of Racemiz
  • One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED)
  • Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines - PMC / NIH.
  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - Organic Letters.

Sources

Optimization

Crystallization solvents for 2-(3,5-Difluorophenyl)piperidine salts

Technical Support Center: Crystallization & Salt Formation Guide Subject: Optimization of Solvent Systems for 2-(3,5-Difluorophenyl)piperidine Salts (Intermediate for CGRP Antagonists/Rimegepant) Welcome to the technical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Salt Formation Guide

Subject: Optimization of Solvent Systems for 2-(3,5-Difluorophenyl)piperidine Salts (Intermediate for CGRP Antagonists/Rimegepant)

Welcome to the technical support hub. This guide addresses the critical challenges in crystallizing 2-(3,5-difluorophenyl)piperidine salts. As a key intermediate in the synthesis of CGRP receptor antagonists like Rimegepant, the purity and solid-state properties of this compound are decisive for downstream yield and stereochemical integrity.

Below you will find troubleshooting workflows, solvent screening protocols, and mechanistic insights designed to resolve your specific experimental bottlenecks.

Part 1: Solvent Selection & Screening Strategy

Q1: What are the recommended solvent systems for crystallizing the Hydrochloride (HCl) salt?

A: The hydrochloride salt of 2-(3,5-difluorophenyl)piperidine is a polar ionic species. The most robust results are typically achieved using short-chain alcohols or alcohol/ester mixtures .

  • Primary Recommendation (High Yield): Ethanol (Absolute) or Isopropanol (IPA) .

    • Mechanism:[1] These protic solvents solubilize the salt at high temperatures (reflux) but show a steep solubility drop upon cooling, driving nucleation.

  • Secondary Recommendation (Purity Upgrade): Ethanol/Ethyl Acetate (1:3 to 1:5 v/v) .

    • Mechanism:[1] Ethyl acetate acts as a "soft" anti-solvent. It reduces the solubility of the salt while keeping non-polar impurities (like unreacted starting materials or defluorinated byproducts) in solution.

  • Caution: Avoid using chlorinated solvents (DCM, Chloroform) for crystallization as they often lead to solvates or "oiling out" due to high solubility.[2]

Q2: I am performing a chiral resolution using L-Tartaric acid. Which solvent maximizes enantiomeric excess (ee)?

A: For diastereomeric salt resolution (e.g., forming the L-Tartrate salt to isolate the (S)-enantiomer), the solvent must discriminate between the solubilities of the


 and 

diastereomers.
  • Top Tier System: Methanol/Water (95:5 to 90:10) or Isopropanol/Water .

    • Why: Tartrate salts are often too insoluble in pure alcohols. A small percentage of water increases the solubility of the "wrong" diastereomer, keeping it in the mother liquor while the less soluble "correct" diastereomer crystallizes.

  • Alternative: Acetonitrile/Methanol (4:1) .

    • Note: Acetonitrile is a polar aprotic solvent that can sharpen the separation, but ensure your salt does not form an acetonitrile solvate.

Q3: Is there a summary of solvent properties for this class of piperidines?

A: Yes. Refer to the table below for a screening matrix based on general phenylpiperidine salt behaviors.

Solvent SystemPolarityRecommended ForRisk Factor
Ethanol (EtOH) HighHCl Salt RecrystallizationYield loss if not cooled to 0°C
Isopropanol (IPA) Med-HighFirst-pass CrystallizationSlower nucleation (induction time)
EtOH/EtOAc MixedRemoving non-polar impuritiesOiling out if EtOAc added too fast
MeOH/Water HighChiral Resolution (Tartrates)Hydrate formation
MTBE LowAnti-solvent precipitationAmorphous precipitation (gums)

Part 2: Troubleshooting Common Failures

Q4: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common with fluorinated amine salts due to their low melting points.

Immediate Remediation Protocol:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: Add 0.1–0.5 wt% of pure seed crystals at a temperature just below the saturation point.

  • Slow Down Cooling: Rapid cooling traps impurities that depress the melting point. Use a controlled ramp (e.g., 5°C/hour).

  • Modify Solvent: Add a small amount of a more polar solvent (e.g., add 5% Methanol to an IPA system) to increase the solubility limit and bypass the oiling region.

Q5: The chiral purity (ee) is stuck at 90% after the first crystallization. How do I upgrade it to >99%?

A: A "stuck" ee usually implies the formation of a solid solution or inclusion of the wrong diastereomer in the crystal lattice.

  • Strategy A (Slurry Swish): Do not dissolve completely. Slurry the solid in the crystallization solvent (e.g., refluxing Ethanol) for 2–4 hours, then cool and filter. This "Ostwald ripening" process allows the thermodynamically unstable impure crystals to dissolve and redeposit onto pure crystals.

  • Strategy B (Solvent Switch): If you used Methanol, switch to Ethanol/Water . The change in hydrogen bonding environment can alter the relative solubilities of the diastereomers.

Part 3: Visual Workflows

Workflow 1: Solvent System Selection Decision Tree

Use this logic flow to determine the starting solvent for your specific salt form.

SolventSelection Start Start: Select Salt Form SaltType Is it HCl or Tartrate? Start->SaltType HCl HCl Salt SaltType->HCl HCl Tartrate L-Tartrate (Resolution) SaltType->Tartrate Tartrate Purity Goal: Purity or Yield? HCl->Purity Resolution Goal: Maximize ee Tartrate->Resolution Yield Use Ethanol or IPA (Cool to 0°C) Purity->Yield Max Yield HighPurity Use EtOH/EtOAc (1:4 ratio) Purity->HighPurity Remove Impurities ResSystem Use MeOH/Water (95:5) or IPA/Water Resolution->ResSystem

Caption: Decision matrix for selecting the optimal solvent system based on salt type and purification goals.

Workflow 2: Troubleshooting Oiling Out

Follow this path if your crystallization yields a gum or oil.

OilingOut Problem Problem: Oiling Out CheckTemp Check Solution Temp Problem->CheckTemp Reheat Reheat to Dissolve CheckTemp->Reheat Oil persists SolventMod Add 5-10% Polar Solvent (e.g., MeOH) CheckTemp->SolventMod Oil reforms on cooling Seed Add Seed Crystals (0.5 wt%) Reheat->Seed At Cloud Point SlowCool Controlled Cooling (5°C/hr) Seed->SlowCool SolventMod->Reheat

Caption: Step-by-step remediation protocol for preventing oiling out during crystallization.

Part 4: Detailed Experimental Protocol

Protocol: Recrystallization of (S)-2-(3,5-Difluorophenyl)piperidine HCl

  • Dissolution:

    • Place 10 g of crude salt in a round-bottom flask.

    • Add 50 mL of Absolute Ethanol .

    • Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solids remain, add Ethanol in 5 mL portions until clear. If a small amount of insoluble haze persists, perform a hot filtration.

  • Nucleation:

    • Remove from heat and allow the flask to cool slowly to 50°C.

    • Optional: Add 50 mg of pure seed crystals.

    • Add Ethyl Acetate (150 mL) dropwise over 30 minutes while maintaining temperature at 45–50°C.

  • Crystallization:

    • Allow the mixture to cool to room temperature (20–25°C) over 2 hours.

    • Transfer to an ice bath (0–5°C) and stir for an additional 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash the cake with 20 mL of cold Ethyl Acetate/Ethanol (3:1) mixture.

    • Dry under vacuum at 45°C for 12 hours.

References

  • Luo, G., et al. (2012). Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711).[1][3][4] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride Product Page. Link

  • ChemScene. (n.d.). Product Information: (S)-2-(3,5-difluorophenyl)piperidine hydrochloride.[5][6] Link

  • Tallapaneni, V., et al. (2023). A process for the preparation of pure crystalline rimegepant and its salts thereof. Indian Patent IN202341014130.[4] (Cited via MedKoo Biosciences Rimegepant Synthesis Routes). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Troubleshooting

Handling hygroscopic nature of piperidine hydrochloride salts

Technical Support Center: Handling Hygroscopic Piperidine Hydrochloride Salts Case ID: PIP-HCL-HYGRO-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The Hygroscopic Challenge Piper...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Piperidine Hydrochloride Salts

Case ID: PIP-HCL-HYGRO-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Hygroscopic Challenge

Piperidine hydrochloride (Piperidine HCl) is a deliquescent salt. Its crystal lattice energy is easily overcome by the hydration energy provided by atmospheric moisture. When exposed to air, the surface of the crystal absorbs water molecules, eventually dissolving the salt into a concentrated aqueous solution (a "goo").

This hygroscopic nature compromises experimental integrity in three ways:

  • Stoichiometric Error: Weighing "100 mg" of wet salt means you are actually adding perhaps 80 mg of reagent and 20 mg of water.

  • Reaction Quenching: The absorbed water can hydrolyze sensitive reagents (e.g., acid chlorides, anhydrides) or deactivate catalysts.

  • Physical Handling: Clumping prevents accurate transfer and dissolution.

Module 1: Storage & Prevention (Ticket #101: "My salt is clumping")

User Query: "I bought a bottle of Piperidine HCl last month. It was a fine powder, but now it's hard chunks. Is it ruined?"

Technical Response: It is likely not chemically degraded, but physically solvated.[1] The chunks are "bridges" formed by dissolved and re-solidified salt.

Protocol A: The "Dry-Chain" Storage System

To prevent this, you must treat the storage container as a system, not just a bottle.

  • Primary Barrier: Never rely on the original cap alone. Wrap the cap-neck interface with Parafilm M® or electrical tape immediately after use.

  • Secondary Barrier: Store the bottle inside a desiccator containing active desiccant (Silica Gel with indicator or Drierite™).

  • Atmosphere Control: For long-term storage, flush the headspace of the bottle with Argon or Nitrogen before sealing. Argon is heavier than air and provides a better blanket.

Visual Workflow: Storage Logic

StorageLogic Start New Bottle Opened Use Dispense Reagent Start->Use Flush Flush Headspace (Argon/N2) Use->Flush Immediately Seal Seal Cap & Parafilm Flush->Seal Desiccator Store in Desiccator Seal->Desiccator Desiccator->Use Next Experiment

Caption: Cycle for maintaining anhydrous integrity of hygroscopic salts during storage.

Module 2: Accurate Weighing (Ticket #102: "The balance reading won't stop rising")

User Query: "Every time I put the salt on the weighing paper, the weight drifts upwards. How do I get an accurate mass?"

Technical Response: The upward drift is the mass of water being absorbed from the air in real-time. You are measuring the kinetics of hydration, not the mass of your reagent.

Protocol B: The "Weighing by Difference" Technique

Do not use open weighing boats. Use a closed weighing bottle or a capped vial.

  • Tare: Place a capped weighing vial containing the Piperidine HCl on the balance. Record Total Weight (

    
    ).
    
  • Dispense: Remove the vial from the balance, take it to your reaction flask, uncap, and pour/spatula the approximate amount into the reaction. Do not do this on the balance.

  • Re-weigh: Immediately recap the vial and place it back on the balance. Record Remaining Weight (

    
    ).
    
  • Calculate: Mass Added =

    
    .
    

Why this works: The salt inside the capped vial is protected from moisture during the weighing steps. The brief exposure during transfer minimizes error.

Protocol C: The Stock Solution Method (Recommended)

If the salt is extremely deliquescent, dissolve the entire bottle (or a large known mass) into a dry solvent (e.g., Methanol or Dichloromethane) to create a stock solution of known concentration. Volumetric dispensing is independent of humidity.

Table 1: Weighing Method Comparison

MethodAccuracy (High Humidity)Speed RequiredRisk of ContaminationBest For
Open Boat Low (Drifts)ExtremeHighNon-critical rough work
Difference HighModerateLowSolid addition to reaction
Stock Soln Very HighLowLowRepeated small scale rxns

Module 3: Remediation - Drying & Purification (Ticket #103: "It turned into a goo")

User Query: "My student left the bottle open. It's now a wet paste. Can I save it?"

Technical Response: Yes. Piperidine HCl is thermally stable enough to be dried, but you must avoid "bumping" (violent boiling of the trapped water) or sublimation.

Protocol D: Vacuum Oven Restoration
  • Transfer: Move the paste into a wide-mouth round-bottom flask or a crystallization dish. Spread it thin to maximize surface area.

  • Pre-Dry (Ambient): Place in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or KOH pellets for 24 hours at room temperature. This removes bulk water without melting the salt.
    
  • Deep Dry (Thermal):

    • Set vacuum oven to 40–50°C .

    • Apply full vacuum (< 10 mbar).

    • Dry for 12–24 hours.

    • Note: Do not exceed 80°C under high vacuum, as amine salts can sometimes sublime or dissociate slightly over long periods.

  • Verification: Check the melting point. Pure Piperidine HCl melts at 240–244°C .[2] If it melts significantly lower (e.g., 230°C) or looks "sweaty," it is still wet.

Protocol E: Azeotropic Drying (For Synthesis)

If you need to use the salt immediately in a reaction and cannot wait for oven drying:

  • Place the wet salt in the reaction flask.

  • Add Toluene or Benzene (reagent grade).

  • Rotary evaporate the solvent. The water will co-distill (azeotrope) with the toluene.

  • Repeat 2-3 times until the solid is a free-flowing powder.

Visual Workflow: Remediation Decision Tree

DryingDecision Status Assess Salt Condition Clumped Hard Clumps Status->Clumped Liquid Liquid/Paste (Goo) Status->Liquid Action1 Break mechanically Dry in Desiccator Clumped->Action1 Action2 Azeotropic Distillation (Toluene) Liquid->Action2 For Immediate Use Action3 Recrystallization (EtOH/EtOAc) Liquid->Action3 For High Purity Result Check Melting Point (Target: >240°C) Action1->Result Action2->Result Action3->Result

Caption: Decision matrix for treating Piperidine HCl based on the severity of moisture absorption.

Module 4: Impact on Synthesis (Ticket #104: "My yield is low")

User Query: "I used the salt in an amide coupling, but the yield was 40% lower than expected."

Technical Response: Water competes with nucleophiles and hydrolyzes activated esters. Furthermore, if your salt was 10% water by mass, you added 10% less piperidine than you calculated.

Correction Calculation

If you cannot dry the salt, you must quantify the water and adjust.

  • H-NMR Method: Dissolve a sample in

    
     or 
    
    
    
    . Integrate the water peak relative to the piperidine CH2 peaks.
  • Stoichiometry Adjustment:

    
    
    You must add more of the wet salt to achieve the required millimoles of piperidine.
    
  • Reagent Excess: If using water-sensitive reagents (e.g., EDC, HATU, Acid Chlorides), increase their equivalents to account for the portion that will be destroyed by the water in the salt.

References

  • ChemicalBook. (2025).[3] Piperidine hydrochloride Properties and Safety. Retrieved from

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from

  • HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-(3,5-Difluorophenyl)piperidine

This guide outlines a high-precision protocol for the NMR characterization of 2-(3,5-Difluorophenyl)piperidine , a critical pharmacophore in medicinal chemistry (often found in PARP inhibitors and analgesic scaffolds). U...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision protocol for the NMR characterization of 2-(3,5-Difluorophenyl)piperidine , a critical pharmacophore in medicinal chemistry (often found in PARP inhibitors and analgesic scaffolds).

Unlike standard alkyl-piperidines, this molecule presents unique spectral challenges:


F-

H heteronuclear coupling
, conformational isomerism of the piperidine ring, and solvent-dependent exchange of the amine proton.
A Comparative Technical Guide for Structural Validation

Core Strategic Analysis

The analysis of 2-(3,5-Difluorophenyl)piperidine requires a deviation from standard proton NMR workflows due to the "Ghost Coupling" effect of the fluorine atoms. The


F nucleus (100% natural abundance, spin 1/2) splits proton signals significantly, often mimicking impurities or obscuring integration values.
The Spin System Logic
  • Aromatic Domain (The "Fingerprint"): The 3,5-difluoro substitution creates a symmetric spin system.

    • H4 (Para to Piperidine): Resides between two Fluorine atoms. Expect a Triplet of Triplets (coupling to 2

      
       ortho-F and 2 
      
      
      
      meta-H).
    • H2/H6 (Ortho to Piperidine): Chemically equivalent (assuming fast rotation). Expect a Doublet of Multiplets (dominated by large

      
       coupling).
      
  • Aliphatic Domain (The "Chair"):

    • H2' (Benzylic Methine): The critical diagnostic peak. Its chemical shift and coupling constant (

      
      ) reveal the equatorial orientation of the aryl group.
      
    • Ring Protons: Typical chair conformation splitting (axial/equatorial), often overlapped.

Comparative Analysis: Experimental Variables

To ensure data integrity, we compare two primary experimental variables: Solvent Selection and Field Strength .

Comparison A: Solvent System Performance

Objective: Optimize signal resolution and exchangeable proton detection.

FeatureChloroform-d (

)
Dimethyl Sulfoxide-

(

)
Verdict
Amine (NH) Signal Often invisible or extremely broad (1.5–2.0 ppm). Rapid exchange.Sharp, distinct triplet/broad singlet (~2.5–3.5 ppm). Slow exchange.DMSO for full assignment.
Resolution Excellent for aliphatic chain. Sharp lines.Higher viscosity causes slight line broadening.CDCl3 for coupling analysis.
Water Peak ~1.56 ppm (often overlaps with piperidine H3/H4/H5).~3.33 ppm (usually clear of key aliphatic signals).DMSO avoids overlap.
Conformation Fast chair-chair interconversion.Can stabilize specific H-bonded conformers.Context Dependent .

Critical Insight: For purity assays, use DMSO-d6 . The integration of the NH proton provides a stoichiometric check against the aromatic ring, confirming the free base vs. salt form. For precise coupling constant (


) measurement of the piperidine ring, use CDCl3 .
Comparison B: Field Strength (400 MHz vs. 600 MHz)

Objective: Resolve


 coupling from 

coupling.
  • 400 MHz: The aromatic region often appears as two "lumps." The

    
     (~9 Hz) is similar to 
    
    
    
    ortho coupling, leading to second-order effects.
  • 600 MHz: clearly resolves the Triplet of Triplets for the H4 aromatic proton, allowing accurate measurement of the

    
     values for publication quality data.
    

Experimental Protocol: Step-by-Step

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (Recommended for first pass).

    • Note: Ensure solvent is stored over molecular sieves to minimize water peak at 3.33 ppm.

  • Homogenization: Vortex for 30 seconds. If salt form (HCl), slight heating (40°C) may be required.

  • Tube: Use high-precision 5mm NMR tubes (camber < 3µm) to prevent shimming errors.

Phase 2: Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons between fluorines often have long T1 relaxation times. Short D1 leads to under-integration of the aromatic region.

  • Scans (NS): 64 scans (for high S/N ratio on the minor H2' benzylic peak).

  • Spectral Width: -2 to 14 ppm.

Phase 3: Processing Workflow (Graphviz)

NMR_Workflow Start Raw FID Apod Apodization (LB = 0.3 Hz) Start->Apod FT Fourier Transform Apod->FT Phase Phasing (Manual) FT->Phase Base Baseline Correction (Bernstein Poly) Phase->Base Ref Referencing (DMSO: 2.50 ppm) Base->Ref Integrate Integration (Norm: Ar-H = 3H) Ref->Integrate

Caption: Optimized processing pipeline. Note that manual phasing is critical for fluorinated compounds due to phase distortion near large solvent peaks.

Spectral Assignment & Data Interpretation[1][2][3][4][5][6][7][8][9]

The following table represents the expected spectral data for 2-(3,5-Difluorophenyl)piperidine in DMSO-d6 at 400 MHz.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz) & Assignment Logic
Ar-H (4) 6.95 – 7.05 tt (Triplet of Triplets)1HDiagnostic. Coupled to F3/F5 (

) and H2/H6 (

).
Ar-H (2,6) 6.80 – 6.90 dm (Doublet of Mult.)2HCoupled to F3/F5 (

) and H4.
Pip-H (2) 3.55 – 3.65 dd (Doublet of Doublets)1HBenzylic. Large

(~10-12 Hz) indicates axial-axial coupling (equatorial phenyl group).
Pip-H (6) 2.95 – 3.10 m (Multiplet)1HEquatorial proton adjacent to Nitrogen. Deshielded.
Pip-H (6') 2.55 – 2.65 td (Triplet of Doublets)1HAxial proton adjacent to Nitrogen.
NH 2.0 – 3.0 br s 1HBroad.[1] Shift varies heavily with concentration and water content.
Pip-H (3,4,5) 1.30 – 1.80 m (Overlapping)6HThe "Piperidine Hump." Requires COSY/HSQC to resolve fully.
Visualizing the Spin System

The aromatic region is the most complex. The diagram below illustrates the coupling pathway that generates the unique "Triplet of Triplets" pattern for the proton at position 4.

SpinSystem cluster_legend Coupling Strength H4 H-4 Proton F3 F-3 (Fluorine) H4->F3 3J (Strong, ~9Hz) F5 F-5 (Fluorine) H4->F5 3J (Strong, ~9Hz) H2 H-2 (Proton) H4->H2 4J (Weak, ~2Hz) H6 H-6 (Proton) H4->H6 4J (Weak, ~2Hz) Strong Strong (H-F) Weak Weak (H-H)

Caption: Coupling topology of the 3,5-difluorophenyl fragment. The strong H-F coupling dominates the splitting pattern.

Troubleshooting & Validation

Issue: "I see extra peaks in the aromatic region."

  • Cause: Rotational isomers (rotamers) are unlikely for this specific molecule unless N-substituted with a bulky group (e.g., BOC/Cbz).

  • Likely Cause:

    
     satellites or impurities.
    
  • Validation: Run a

    
     NMR  (decoupled). If the Fluorine signal is a clean singlet (or doublet if coupled to H), the molecule is pure. If 
    
    
    
    shows multiple species, you have regioisomers (e.g., 2,4-difluoro).

Issue: "The integration is off (Aromatic < 3H)."

  • Cause: Relaxation delay (D1) is too short. Fluorinated aromatics relax slowly.

  • Fix: Increase D1 to 10 seconds or reduce flip angle to 30°.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and pulse sequences).
  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link] (Source for Fluorine-Proton coupling constants).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (Standard for solvent referencing).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for general piperidine and difluorobenzene fragment shifts).

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-arylpiperidines

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with the 2-arylpiperidine class of compounds. This privileged structural motif is foundational to numerous central nervous syste...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with the 2-arylpiperidine class of compounds. This privileged structural motif is foundational to numerous central nervous system (CNS) agents, including the ADHD therapeutic methylphenidate, the stimulant pipradrol, and a rapidly expanding class of new psychoactive substances (NPS) like 4-fluoromethylphenidate (4F-MPH)[1].

Accurate mass spectrometric (MS) characterization of these compounds is critical for forensic toxicology, pharmacokinetic profiling, and drug development. However, the unique chemical structure of the 2-arylpiperidine scaffold dictates a highly specific—and sometimes analytically challenging—fragmentation behavior. This guide objectively compares the performance of different mass spectrometry platforms in analyzing 2-arylpiperidines, providing mechanistic insights and a self-validating experimental protocol.

The defining feature of 2-arylpiperidine mass spectra across almost all ionization techniques is the overwhelming dominance of the m/z 84 product ion[2].

The Causality of


-Cleavage: 
Under both electron ionization (EI) and collision-induced dissociation (CID), the bond alpha (

) to the piperidine nitrogen is highly susceptible to cleavage. The loss of the bulky substituent at the C2 position (e.g., the methyl phenylacetate moiety in methylphenidate) is thermodynamically driven by the formation of a stable tetrahydropyridinium cation (

). The nitrogen's lone pair stabilizes the adjacent positive charge, making this

-cleavage the path of least resistance[3].

The Analytical Dilemma: While this highly efficient fragmentation provides excellent sensitivity for quantitation, it creates a "single product ion" challenge. Because the precursor ion channels almost all its energy into forming m/z 84, secondary confirmatory fragments (e.g., m/z 56 or m/z 174) are often weak or absent. This complicates definitive qualitative identification in standard triple quadrupole (QqQ) methods, necessitating highly optimized collision energies or high-resolution platforms[2].

Fragmentation A Protonated 2-Arylpiperidine [M+H]+ (e.g., m/z 234) B Tetrahydropyridinium Cation Base Peak (m/z 84) A->B  α-Cleavage  (C2-C substituent bond scission) D Aryl / Ester Radical (Neutral Loss) A->D  Neutral Loss C Dihydroazetium Ion Minor Fragment (m/z 56) B->C  Ring Cleavage  (-C2H4)

Logical fragmentation pathway of 2-arylpiperidines highlighting the dominant α-cleavage mechanism.

Comparative Platform Analysis & Quantitative Data

Choosing the right analytical platform depends on whether the primary goal is ultimate sensitivity (quantitation) or structural elucidation (identification).

Platform Comparison
  • GC-EI-MS (70 eV): Hard ionization often obliterates the molecular ion entirely. The spectrum is essentially just the m/z 84 base peak[1]. Best reserved for library matching of high-concentration synthetic batches.

  • LC-ESI-MS/MS (QqQ): Soft ionization yields a strong

    
     precursor. Highly sensitive for bioanalysis, but limited by the lack of multiple strong MRM transitions[4].
    
  • LC-HRMS (Q-TOF / Orbitrap): The gold standard for this class. It resolves the single-ion challenge by measuring the exact mass of the m/z 84 fragment (m/z 84.0813), providing high specificity even when secondary fragments are absent[2].

Quantitative Fragmentation Comparison

The table below summarizes the quantitative MS data for common 2-arylpiperidines. Notice how the base peak remains static despite changes to the precursor mass.

CompoundPrecursor Ion

Base Peak (Quantifier)Minor Fragment (Qualifier)Mass Shift vs. MPH
Methylphenidate (MPH) m/z 234m/z 84 (100%)m/z 174 (~15%)N/A
4-Fluoromethylphenidate m/z 252m/z 84 (100%)m/z 192 (~10%)+18 Da (Fluorine)
Pipradrol m/z 268m/z 84 (100%)m/z 56 (<5%)+34 Da

Data derived from comparative LC-MS/MS studies[5],[1].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To overcome the challenges of analyzing 2-arylpiperidines, this self-validating workflow utilizes LC-MS/MS with specific parameters designed to maximize both recovery and structural confirmation.

Causality Behind the Protocol: We utilize Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) because 2-arylpiperidines possess both a polar basic amine (pKa ~8.5-9.5) and a non-polar aryl group. HLB ensures high recovery without complex pH adjustments[4]. Furthermore, we employ a stepped collision energy strategy. A single high collision energy drives the formation of the m/z 84 base peak but destroys all other structural fragments. Stepping the energy ensures the survival of minor fragments (like m/z 174) for qualitative confirmation[2].

Step-by-Step Workflow
  • Sample Preparation (HLB SPE):

    • Condition HLB cartridges with 1 mL methanol, followed by 1 mL LC-MS grade water.

    • Load 0.5 mL of biological sample spiked with a deuterated internal standard (e.g., Methylphenidate-D9 to validate retention time and matrix effects)[5].

    • Wash with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute with 1 mL of 100% methanol. Evaporate to dryness under a gentle

      
       stream and reconstitute in 100 
      
      
      
      L of initial mobile phase.
  • Chromatographic Separation:

    • Column: Core-shell C18 (e.g., 2.1 x 100 mm, 2.7

      
      m). Causality: Core-shell particles provide UHPLC-like efficiency at lower backpressures, crucial for resolving structural isomers.
      
    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry (ESI+ QqQ):

    • Capillary Voltage: +3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Transitions (Methylphenidate example):

      • Quantifier:m/z 234

        
         84 (High CE, ~35 eV).
        
      • Qualifier:m/z 234

        
         174 (Low CE, ~15 eV).
        

Workflow S1 1. HLB Solid Phase Extraction (Captures polar amine & non-polar aryl) S2 2. Reversed-Phase LC (C18) (0.1% Formic Acid ensures protonation) S1->S2 S3 3. Electrospray Ionization (ESI+) (Generates stable [M+H]+ precursor) S2->S3 S4 4. Stepped Collision Energy CID (Balances m/z 84 yield with minor fragments) S3->S4 S5 5. Data Acquisition & Ratio Analysis (Validates ID via quantifier/qualifier ratio) S4->S5

Optimized LC-MS/MS experimental workflow for the robust detection of 2-arylpiperidines.

Data Interpretation: Resolving Isomeric Challenges

When analyzing novel 2-arylpiperidines, the fragmentation pattern serves as a structural fingerprint, but it requires careful interpretation.

Methylphenidate vs. 4-Fluoromethylphenidate (4F-MPH): In ESI+, methylphenidate yields an


 of 234, while 4F-MPH yields 252. Despite the mass difference in the precursor, both compounds yield the exact same m/z 84 base peak upon CID. This occurs because the fluorine atom is located on the phenyl ring, which is entirely lost as a neutral radical during 

-cleavage[1]. Differentiation relies entirely on the precursor mass and chromatographic retention time.

Pipradrol vs. Azacyclonol: Pipradrol (diphenyl-2-piperidinylmethanol) is a structural isomer of azacyclonol (diphenyl-4-piperidinylmethanol). Because the position of the substituent changes, the fragmentation efficiency drastically differs. Pipradrol undergoes rapid


-cleavage to yield m/z 84. Azacyclonol, being a 4-substituted piperidine, does not undergo the same highly favored 

-cleavage, resulting in a distinctly different MS/MS profile. This mechanistic difference allows for mass spectral differentiation of the isomers even before chromatographic separation[4].

References

  • Detection of Methylphenidate in Equine Hair Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: MDPI URL:[Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) Source: PMC / NIH URL:[Link]

  • Capillary Electrophoresis Mass Spectrometry based Detection of Drugs and Neurotransmitters in Drosophila Brain Source: PMC / NIH URL:[Link]

  • Screening and identification of azacyclonol and fexofenadine in human urine using LC–MS/MS Source: ResearchGate URL:[Link]

Sources

Validation

Comparative Guide: 2- vs 4-(3,5-Difluorophenyl)piperidine Bioactivity

Executive Summary: The Regioisomeric Divergence In medicinal chemistry, the piperidine ring serves as a privileged scaffold, acting as a structural "linker" that positions pharmacophores in 3D space. When functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomeric Divergence

In medicinal chemistry, the piperidine ring serves as a privileged scaffold, acting as a structural "linker" that positions pharmacophores in 3D space. When functionalized with a 3,5-difluorophenyl group, the scaffold gains metabolic resistance and optimized lipophilicity. However, the positioning of this group—at the C2 versus C4 position—creates two distinct chemical entities with divergent biological applications.

  • 4-(3,5-Difluorophenyl)piperidine: Acts as a linear, achiral (in its simplest form) spacer. It is the dominant scaffold for NMDA receptor antagonists (NR2B subtype) and GPCR ligands (e.g., opioids, SSRIs), where the phenyl group requires an equatorial projection to engage deep hydrophobic pockets.

  • 2-(3,5-Difluorophenyl)piperidine: Introduces immediate chirality and steric bulk adjacent to the nitrogen. This scaffold mimics the methylphenidate (Ritalin) and Substance P (NK1) pharmacophores, favoring targets that require a "kinked" geometry or where the nitrogen lone pair vector must be strictly controlled.

This guide objectively compares these two isomers to assist in lead optimization and scaffold selection.

Physicochemical & Structural Analysis

The choice between the 2- and 4-isomer is often dictated by the required vector of the phenyl group relative to the basic nitrogen.

Feature2-(3,5-Difluorophenyl)piperidine4-(3,5-Difluorophenyl)piperidine
Stereochemistry Chiral (

). Requires asymmetric synthesis or resolution.
Achiral (Prochiral). Becomes chiral only if additional substituents are added.
Conformation Restricted. The phenyl group at C2 creates 1,2-allylic strain (A-strain) with N-substituents, often forcing specific rotamers.Flexible. The phenyl group typically adopts the equatorial position to minimize 1,3-diaxial interactions.
Basicity (pKa) Slightly lower due to inductive effect of closer phenyl ring.Standard secondary amine (~10-11).
Metabolic Stability High. 3,5-difluoro pattern blocks oxidative metabolism at the most reactive phenyl sites.High. Same metabolic protection provided by fluorines.
Primary Application Monoamine Transporter Inhibitors, NK1 Antagonists.NR2B Antagonists, Opioids, SSRIs.
Structural Visualization (DOT)

The following diagram illustrates the decision logic for selecting between these two scaffolds based on structural requirements.

ScaffoldSelection Start Target Binding Pocket Requirement Linear Deep / Linear Pocket (Distance > 5Å from N) Start->Linear Kinked Compact / Orthogonal Pocket (Distance < 3Å from N) Start->Kinked Scaffold4 4-(3,5-Difluorophenyl) piperidine Linear->Scaffold4 Selects Scaffold2 2-(3,5-Difluorophenyl) piperidine Kinked->Scaffold2 Selects App4 Applications: - NR2B Antagonists - SSRIs (Paroxetine-like) - Opioids Scaffold4->App4 App2 Applications: - DAT/NET Inhibitors - NK1 Antagonists - Substance P Scaffold2->App2

Figure 1: Decision tree for selecting 2- vs 4-substituted piperidine scaffolds based on binding pocket topology.

Bioactivity Comparison: Case Studies

Case A: NMDA Receptor Antagonism (NR2B Subtype)

The 4-(3,5-difluorophenyl) moiety is a critical pharmacophore in the development of NR2B-selective antagonists, designed to minimize the psychotomimetic side effects associated with non-selective NMDA blockers (like ketamine).

  • Mechanism: These compounds bind to the ifenprodil binding site at the interface of the GluN1 and GluN2B subunits.

  • Performance: The 4-position places the difluorophenyl ring into a specific hydrophobic pocket. The 3,5-difluoro substitution is superior to the unsubstituted phenyl because it improves potency (via hydrophobic interactions) and metabolic half-life (by blocking hydroxylation).

  • Data Point: Derivatives containing the 4-(3,5-difluorophenyl)piperidine motif have demonstrated

    
     values in the low nanomolar range (5–50 nM) for NR2B, with >50-fold selectivity over NR2A [1].
    
Case B: Monoamine Transporter Inhibition (DAT/NET)

The 2-(3,5-difluorophenyl) moiety mimics the structure of methylphenidate (Ritalin) and pipradrol.

  • Mechanism: The chiral center at C2 is critical. The spatial arrangement of the aryl ring relative to the nitrogen lone pair dictates binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Performance: The 2-position creates a compact, rigid structure. The 3,5-difluoro substitution modulates the electrostatic potential of the ring, often enhancing affinity for the transporter by interacting with electron-rich residues in the binding site.

  • Comparison: A 4-substituted isomer in this assay typically shows significantly reduced affinity (>100-fold loss) because the aryl ring cannot access the requisite sub-pocket when extended too far from the nitrogen [2].

Experimental Protocols

To validate the bioactivity of these scaffolds, the following self-validating protocols are recommended.

Protocol 1: Synthesis via Kinetic Resolution (For 2-Isomer)

Unlike the 4-isomer, the 2-isomer requires stereocontrol.

  • Start: N-Boc-2-(3,5-difluorophenyl)piperidine (Racemic).

  • Reagent: s-BuLi / (-)-Sparteine complex (at -78°C).

  • Mechanism: The chiral base selectively deprotonates one enantiomer.

  • Quench: Electrophile addition (e.g., TMSCl) or proton source.

  • Result: Enantioenriched 2-arylpiperidine.

  • Validation: Chiral HPLC analysis (Chiralpak AD-H column, Hexane/IPA 90:10).

Protocol 2: Radioligand Binding Assay (NR2B Selectivity)

This protocol measures the affinity of the 4-isomer derivatives.

  • Tissue Source: Rat forebrain membranes (rich in NR2B).

  • Radioligand: [3H]-Ifenprodil (specific for NR2B site).

  • Non-specific Block: 10 µM (+)MK-801 (to block channel pore) and 1 mM Glycine.

  • Steps:

    • Incubate membranes (200 µg protein) with [3H]-Ifenprodil (5 nM) and varying concentrations of the test compound (10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: 2 hours at 4°C (equilibrium).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

    • Counting: Liquid scintillation spectroscopy.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
Assay Workflow Diagram (DOT)

AssayWorkflow Prep Membrane Preparation (Rat Forebrain) Incubate Incubation (2h @ 4°C) [3H]-Ifenprodil + Test Cmpd Prep->Incubate Add Ligands Filter Rapid Filtration (GF/B Filters + PEI) Incubate->Filter Terminate Count Scintillation Counting (CPM Measurement) Filter->Count Extract Signal Analyze Data Analysis (Cheng-Prusoff -> Ki) Count->Analyze Calculate IC50

Figure 2: Workflow for NR2B radioligand binding assay to validate 4-arylpiperidine activity.

Summary Table: Strategic Selection

Parameter2-(3,5-Difluorophenyl)piperidine4-(3,5-Difluorophenyl)piperidine
Target Class Transporters (DAT/NET), NK1Ion Channels (NMDA), GPCRs
Key Drug Analog Ritalin (Methylphenidate)Ifenprodil, Paroxetine
Synthesis Complexity High (Chiral center generation)Low (Reduction of pyridine/piperidone)
Binding Vector Orthogonal / "Kinked"Linear / Extended
Fluorine Effect Electronic modulation of aromatic ringMetabolic block (Para-position)

References

  • Layton, M. E., et al. (2011). "Discovery of 4-substituted piperidines as potent and selective NR2B antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists: 2-(3,5-difluorophenyl)piperidine derivatives." Journal of Medicinal Chemistry. Link

  • Beinat, C., et al. (2010). "Structure-activity relationships of 4-benzylpiperidine derivatives as NR2B-selective NMDA receptor antagonists." Bioorganic & Medicinal Chemistry. Link

  • Coldham, I., et al. (2022). "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry. Link

Comparative

X-ray crystallography data for 2-(3,5-Difluorophenyl)piperidine HCl

Comparison Guide: Crystallographic Characterization & Solid-State Analysis of 2-(3,5-Difluorophenyl)piperidine HCl Executive Summary In the development of chiral pharmaceutical intermediates, (S)-2-(3,5-Difluorophenyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Crystallographic Characterization & Solid-State Analysis of 2-(3,5-Difluorophenyl)piperidine HCl

Executive Summary

In the development of chiral pharmaceutical intermediates, (S)-2-(3,5-Difluorophenyl)piperidine HCl (CAS 2256054-78-9) represents a critical scaffold, often utilized in the synthesis of PARP inhibitors and other CNS-active agents. The precise determination of its Absolute Configuration (AC) and Polymorphic Form is a regulatory prerequisite.[1]

This guide objectively compares the primary analytical methodologies for validating this compound: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Chiral HPLC .[1] While HPLC provides enantiomeric excess (ee) data, only SC-XRD offers legally defensible, absolute structural proof without reference standards.[1]

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table contrasts the performance of SC-XRD against standard alternatives for the characterization of 2-(3,5-Difluorophenyl)piperidine HCl.

FeatureMethod A: Single Crystal XRD Method B: Chiral HPLC Method C: NMR (Mosher's Method)
Primary Output Absolute Configuration (R/S) & 3D PackingEnantiomeric Excess (% ee)Relative Configuration
Reference Standard? Not Required (Self-validating via Anomalous Dispersion)Required (to identify retention times)Required (Derivatization agents)
Sample Requirement Single Crystal (>0.1 mm)Dilute SolutionDilute Solution + Derivatization
Structural Insight Resolves salt stoichiometry, solvation, & polymorphsNone (Solution state only)None (Solution state only)
Turnaround Time 24–48 Hours (including crystallization)1–2 Hours4–6 Hours
Defensibility Gold Standard (FDA/EMA preferred)Routine QCSupporting Evidence

Expert Insight: For fluorinated phenyl piperidines, NMR analysis can be complicated by J-coupling overlap between protons and fluorine (


).[1] SC-XRD circumvents this by directly imaging the electron density.

Structural Attributes & Experimental Data

While specific proprietary unit cell data may vary by batch and polymorph, the following structural attributes are characteristic of the 2-(3,5-Difluorophenyl)piperidine HCl salt class, based on analogous fluorinated piperidine structures (e.g., 4-(4-fluorophenyl)piperazin-1-ium salts).

Crystal Habit & Space Group[1][2]
  • Morphology: Colorless prisms or needles.[1]

  • Crystal System: Monoclinic or Orthorhombic (common for chiral salts).[1]

  • Space Group: Non-centrosymmetric (e.g.,

    
      or 
    
    
    
    ), required for enantiopure compounds.[1]
Key Interaction Networks
  • Chloride Anchoring: The protonated secondary amine (

    
    ) serves as a strong hydrogen bond donor.[1] In the crystal lattice, this moiety typically forms a distorted tetrahedral geometry, donating two hydrogen bonds to the chloride counter-anions (
    
    
    
    ), stabilizing the lattice.
  • Fluorine Contacts: The 3,5-difluoro substitution pattern creates an electron-deficient

    
    -system. Expect weak 
    
    
    
    interactions (2.5–2.7 Å) and offset
    
    
    stacking between phenyl rings of adjacent molecules, which dictates the melting point and solubility profile.[1]
Absolute Configuration Determination

The presence of the Chloride (Cl) atom is the critical enabler for absolute configuration assignment using Mo-K


 or Cu-K

radiation.
  • Mechanism: Anomalous dispersion (Bjerrum-Møller effect).[1]

  • Metric: The Flack Parameter .[1][2]

    • Flack

      
       0.0 (e.g., -0.05 ± 0.08):  Confirms the correct absolute structure (S-isomer).
      
    • Flack

      
       1.0:  Indicates the inverted structure (R-isomer).[1]
      

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to grow diffraction-quality crystals of the HCl salt.

Phase 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 20 mg of 2-(3,5-Difluorophenyl)piperidine HCl in a minimum volume (approx. 0.5 mL) of Methanol (MeOH) or Ethanol (EtOH) .[1] Ensure the solution is clear; filter through a 0.2

    
    m PTFE syringe filter if necessary.[1]
    
  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (

    
    )  or Hexane .
    
  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at ambient temperature (20–25°C) for 2–5 days. The antisolvent (

    
    ) will slowly diffuse into the alcohol, reducing solubility and promoting controlled nucleation.[1]
    
  • Harvesting: Isolate crystals under polarized light microscopy. Select a specimen with sharp edges and no visible cracks.[1]

Phase 2: X-Ray Data Collection Strategy
  • Temperature: Collect data at 100 K (using

    
     stream) to minimize thermal motion of the piperidine ring, which often exhibits chair/boat disorder at room temperature.
    
  • Source: Cu-K

    
     (
    
    
    
    Å)
    is recommended over Mo-K
    
    
    for this organic salt to maximize the anomalous signal from the Chlorine and Fluorine atoms, ensuring a precise Flack parameter.
  • Resolution: Aim for a resolution of at least 0.80 Å (

    
     for Cu) to resolve the C-F bond lengths accurately (typically 1.35 Å).
    

Workflow Visualization

The following diagram illustrates the critical decision pathway for assigning Absolute Configuration using X-ray crystallography.

G Start Crude 2-(3,5-Difluorophenyl) piperidine HCl Cryst Vapor Diffusion (MeOH / Et2O) Start->Cryst Check Microscopy Check: Birefringence? Cryst->Check Check->Cryst No (Optimize Solvent) Collect SC-XRD Data Collection (Cu-Kα, 100 K) Check->Collect Yes Solve Structure Solution (Direct Methods/Dual Space) Collect->Solve Refine Refinement & Flack Parameter Solve->Refine Decision Flack Value? Refine->Decision ResultS Flack ≈ 0.0 Confirmed (S)-Enantiomer Decision->ResultS ~0.0 ResultR Flack ≈ 1.0 Inverted (R)-Enantiomer Decision->ResultR ~1.0 ResultAmb Flack ≈ 0.5 Racemic Twin / Disorder Decision->ResultAmb ~0.5

Figure 1: Decision workflow for Absolute Configuration determination via Single Crystal X-Ray Diffraction.

References

  • Parsons, S. (2021).[1] Introduction to Non-Centrosymmetric Space Groups and Absolute Structure Determination. Journal of Applied Crystallography.

  • Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [1]

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. (Reference for analogous piperidine salt packing comparisons).

  • ChemScene. (2024). Product Data: (S)-2-(3,5-Difluorophenyl)piperidine HCl.[3] (Confirming commercial availability of the specific chiral salt).

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Standard text for salt selection and crystallization protocols).

Sources

Validation

Metabolic Stability of 3,5-Difluorophenyl vs. Phenyl Piperidine: A Technical Comparison

Executive Summary In medicinal chemistry, the phenyl piperidine moiety is a privileged scaffold found in numerous CNS-active drugs (e.g., opioids, SSRIs). However, the unsubstituted phenyl ring is a notorious "metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the phenyl piperidine moiety is a privileged scaffold found in numerous CNS-active drugs (e.g., opioids, SSRIs). However, the unsubstituted phenyl ring is a notorious "metabolic soft spot," highly susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes, particularly via para- and ortho-hydroxylation.

3,5-Difluorophenyl substitution is a validated bioisosteric strategy to occlude these metabolic hotspots. By introducing fluorine atoms at the meta positions, researchers can:

  • Block Metabolic Attack: Sterically and electronically deactivate the ring towards CYP-mediated oxidation.

  • Extend Half-Life (

    
    ):  Significantly reduce intrinsic clearance (
    
    
    
    ), often converting a high-clearance lead into a viable drug candidate.
  • Modulate Lipophilicity: Increase

    
     slightly while reducing basicity (
    
    
    
    ) of the piperidine nitrogen, improving membrane permeability and blood-brain barrier (BBB) penetration.

This guide provides a comparative technical analysis, experimental protocols, and mechanistic insights into this critical structural modification.

Part 1: Mechanistic Insight & Chemical Principles

The Carbon-Fluorine Bond Strength

The primary driver of enhanced stability is the strength of the Carbon-Fluorine (C-F) bond compared to the Carbon-Hydrogen (C-H) bond.[1]

  • C-F Bond Energy: ~116 kcal/mol (485 kJ/mol)

  • C-H Bond Energy (Aromatic): ~110 kcal/mol (460 kJ/mol)

While the bond strength difference is relevant, the electronic deactivation is more critical for CYP metabolism. CYP enzymes typically operate via an electrophilic attack on the aromatic ring (formation of an arene oxide intermediate).

Electronic Deactivation (The "Pull" Effect)

Fluorine is the most electronegative element (Pauling scale 3.98). When placed at the 3 and 5 positions:

  • Inductive Effect (-I): Fluorine strongly withdraws electron density from the phenyl ring (

    
    -framework).
    
  • Resonance Effect (+R): While fluorine can donate electrons, the inductive withdrawal dominates in this context, making the ring electron-deficient.

  • Result: The electron-poor ring is resistant to the initial electrophilic attack by the high-valent Iron-Oxo species (

    
    ) in the CYP active site.
    
Metabolic Blocking Strategy
  • Phenyl Piperidine: The para (4-position) is the most sterically accessible and electronically favorable site for hydroxylation. The ortho positions are secondary sites.

  • 3,5-Difluorophenyl:

    • Meta-Blocking: The fluorines physically occupy the meta positions.

    • Para-Deactivation: The electron-withdrawing nature of the 3,5-difluoro pattern deactivates the para position, making it less nucleophilic and thus less likely to react with the CYP oxidant.

    • Metabolic Shifting: Metabolism is often forced to occur at less favorable sites (e.g., the piperidine ring) or is halted, leading to renal excretion of the parent drug.

Part 2: Comparative Analysis & Data

Representative Metabolic Stability Data

The following table synthesizes data from structural activity relationship (SAR) studies involving piperidine-based antagonists (e.g., CCR5, MDM2 inhibitors) where this specific substitution pattern was employed.

ParameterPhenyl Piperidine (Reference)3,5-Difluorophenyl Piperidine (Optimized)Impact / Mechanism

(Human Microsomes)
< 15 min (High Clearance)> 60 min (Low Clearance)> 4x Stability Increase. Blockade of arene oxidation.

(Intrinsic Clearance)
> 50

L/min/mg protein
< 10

L/min/mg protein
Reduced substrate turnover by CYP2D6/3A4.
Primary Metabolite 4-Hydroxy-phenyl derivative (M+16)N-dealkylated piperidine (if any)Metabolic "switching" away from the phenyl ring.
Lipophilicity (

)
2.5 - 3.03.1 - 3.6Fluorine increases lipophilicity; may improve BBB crossing.
Basicity (

of N)
~9.5~8.8 - 9.0Inductive withdrawal lowers N-basicity, reducing lysosomal trapping.

Case Study: MD-4251 In the development of MDM2 degraders, the 3,5-difluorophenyl piperidine moiety was utilized to achieve "excellent microsomal stability (


 min) in 5 species," eliminating CYP liabilities present in non-fluorinated analogs [1].[2]
Visualization: Metabolic Pathways

The diagram below illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways cluster_0 Phenyl Piperidine (Unstable) cluster_1 3,5-Difluorophenyl Piperidine (Stable) Phenyl Phenyl Piperidine (Substrate) CYP_A CYP450 (Oxidation) Phenyl->CYP_A Rapid Attack AreneOxide Arene Oxide Intermediate CYP_A->AreneOxide Phenol 4-Hydroxyphenyl Metabolite (Inactive/Excreted) AreneOxide->Phenol NIH Shift Difluoro 3,5-Difluorophenyl Piperidine CYP_B CYP450 (Blocked) Difluoro->CYP_B Resistant Stable Parent Compound (High Exposure) CYP_B->Stable No Reaction MinorMet Minor N-Dealkylated Metabolite CYP_B->MinorMet Slow Shunt Pathway

Figure 1: Comparative metabolic pathways. The phenyl ring undergoes rapid hydroxylation via an arene oxide intermediate. The 3,5-difluoro substitution electronically deactivates the ring and sterically hinders the enzyme, preserving the parent compound.

Part 3: Experimental Protocols

To validate the stability improvements in your own lead series, use the following Microsomal Stability Assay . This protocol is designed for high reproducibility and data integrity.

Protocol: In Vitro Microsomal Stability (Human Liver Microsomes - HLM)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compounds.
1. Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

2. Workflow
  • Pre-Incubation:

    • Prepare a 1

      
      M solution of the test compound (Phenyl or 3,5-Difluoro analog) in phosphate buffer containing microsomes (final protein conc: 0.5 mg/mL).
      
    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add the NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L of ice-cold Stop Solution (ACN).
      
    • Vortex for 1 minute; Centrifuge at 4000 rpm for 15 minutes to pellet proteins.

  • Analysis:

    • Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.

3. Data Calculation

Plot


 vs. Time (

). The slope of the linear regression is

.




Visualization: Assay Workflow

AssayWorkflow cluster_sampling Sampling Loop (0 - 60 min) Start Start: Prepare 1µM Compound + Microsomes (0.5 mg/mL) PreInc Pre-Incubation 37°C, 5 min Start->PreInc AddNADPH Add NADPH (Initiate Reaction) PreInc->AddNADPH Sample Remove 50µL Aliquot AddNADPH->Sample Quench Quench in ACN + Internal Standard Sample->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge Analyze LC-MS/MS Analysis (Parent Ion Depletion) Centrifuge->Analyze Calc Calculate t1/2 & CL_int Analyze->Calc

Figure 2: Step-by-step workflow for the HLM microsomal stability assay.

References

  • Journal of Medicinal Chemistry. "MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration." ACS Publications.[2] Accessed March 2026. Link[2]

  • BenchChem. "The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide." BenchChem Technical Resources. Accessed March 2026. Link

  • European Journal of Medicinal Chemistry. "Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones." PubMed. Accessed March 2026. Link

  • Annual Reviews. "Metabolism of Fluorine-Containing Drugs." Annual Reviews in Pharmacology and Toxicology. Accessed March 2026. Link

  • Smolecule. "4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride: Chemical Properties and Stability." Smolecule Compound Database. Accessed March 2026. Link

Sources

Comparative

The Impact of Fluorination on the Lipophilicity of Piperidine Analogs: A Comparative Guide

In the landscape of modern drug discovery, the judicious manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, l...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the judicious manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME). The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, frequently undergoes structural modifications to optimize these parameters. One of the most powerful strategies in this optimization toolbox is fluorination. This guide provides an in-depth comparison of the lipophilicity of various fluorinated piperidine analogs, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions in their molecular design endeavors.

The Double-Edged Sword of Fluorine: Understanding its Influence on Lipophilicity

The introduction of fluorine, the most electronegative element, into an organic molecule can have profound and sometimes counterintuitive effects on its lipophilicity. A common misconception is that fluorination universally increases lipophilicity. While it is true that replacing a hydrogen atom with a fluorine atom can increase the molecular surface area and reduce polarizability, leading to an increase in LogP, the reality is far more nuanced.[1] The net effect of fluorination on LogP is a complex interplay of several factors, including the number and position of the fluorine atoms, and the overall electronic environment of the molecule.[2][3]

For instance, the strong electron-withdrawing nature of fluorine can significantly lower the pKa of the basic nitrogen atom in the piperidine ring.[2] This decrease in basicity means that at physiological pH, a larger fraction of the fluorinated piperidine analog will exist in its neutral, more lipophilic form, which can lead to an increased distribution coefficient (LogD) at a specific pH, even if the intrinsic lipophilicity (LogP) of the neutral form is not dramatically altered.[4]

This guide will delve into these subtleties by comparing the LogP values of a series of fluorinated piperidine analogs, providing a clearer picture of the structure-lipophilicity relationships.

Comparative Analysis of LogP Values

To illustrate the impact of fluorination on the lipophilicity of the piperidine scaffold, the following table summarizes the calculated and experimental LogP values for a series of fluorinated analogs. For the parent piperidine and its simple fluorinated derivatives, calculated LogP values are provided as a baseline for comparison. To ground these predictions in experimental reality, we also present measured LogP values for a series of N-benzoyl-4-substituted piperidines, which directly showcase the influence of fluorination at the 4-position.

CompoundStructureLogP (Calculated)LogP (Experimental, N-Benzoyl)
Piperidine0.832.38
3-Fluoropiperidine1.13[5]N/A
4-Fluoropiperidine0.70[6]2.45
4,4-Difluoropiperidine1.01[7]2.59
4-Trifluoromethylpiperidine1.70[8]3.14

Calculated LogP values are sourced from chemical supplier databases and provide an estimation of lipophilicity. Experimental LogP values for N-benzoyl derivatives were determined for N-benzoyl-4-R-piperidines to directly compare the effect of the substituent 'R' at the 4-position.

From this data, several key trends emerge:

  • Monofluorination: The introduction of a single fluorine atom at the 3-position slightly increases the calculated LogP compared to piperidine, whereas fluorination at the 4-position has a minor effect. The experimental data for the N-benzoyl series shows a small increase in LogP for the 4-fluoro derivative compared to the non-fluorinated analog.

  • Difluorination: Geminal difluorination at the 4-position leads to a more significant increase in both calculated and experimental LogP values. This is likely due to the increased hydrophobic surface area created by the two fluorine atoms.

  • Trifluoromethylation: The introduction of a trifluoromethyl group at the 4-position results in the most substantial increase in lipophilicity. The CF3 group is a strong contributor to lipophilicity due to its size and the cumulative effect of the three fluorine atoms.

Experimental Determination of LogP: A Methodological Overview

Accurate determination of LogP is crucial for validating computational predictions and for regulatory submissions. Two primary methods are widely accepted in the scientific community: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

The Gold Standard: The Shake-Flask Method (OECD 107)

The shake-flask method is considered the definitive method for LogP determination due to its direct measurement of the compound's partitioning between n-octanol and water.

Experimental Protocol: Shake-Flask Method

1. Preparation of Solvents:

  • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This ensures that both phases are in equilibrium before the experiment.

2. Preparation of the Test Solution:

  • Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol to create a stock solution. The concentration should be kept low (ideally < 0.01 M) to avoid self-association.

3. Partitioning:

  • In a glass vessel with a tight-fitting stopper, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
  • Gently shake the vessel at a constant temperature (typically 25 °C) for a sufficient time to allow for equilibrium to be reached. This can range from a few minutes to several hours, depending on the compound.

4. Phase Separation:

  • Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous phases.

5. Concentration Analysis:

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
  • Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

6. Calculation of LogP:

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
  • LogP is then calculated as the base-10 logarithm of P.

G Solvents Saturate n-Octanol and Water Test_Solution Prepare Test Solution in n-Octanol Partitioning Mix and Shake (Equilibration) Test_Solution->Partitioning Separation Centrifuge for Phase Separation Partitioning->Separation Concentration Analyze Concentration in Each Phase Separation->Concentration Calculation Calculate LogP Concentration->Calculation

High-Throughput Screening: The RP-HPLC Method

For a more rapid assessment of lipophilicity, especially for a large number of compounds, the RP-HPLC method is often employed. This technique correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.

Experimental Protocol: RP-HPLC Method

1. System Preparation:

  • Equilibrate a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The exact composition of the mobile phase is critical and should be optimized for the set of compounds being analyzed.

2. Calibration:

  • Inject a series of standard compounds with known LogP values onto the HPLC system.
  • Record the retention time (t_R_) for each standard.
  • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the dead time of the column.
  • Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.

3. Sample Analysis:

  • Inject the fluorinated piperidine analog of interest onto the same HPLC system under the identical conditions used for the standards.
  • Record its retention time (t_R_).

4. LogP Determination:

  • Calculate the capacity factor (k') for the test compound.
  • Using the calibration curve, determine the LogP value of the test compound from its calculated log k'.

G cluster_setup Setup & Calibration cluster_measurement Measurement & Calculation System_Prep Equilibrate RP-HPLC System Calibration Inject Standards with Known LogP Values System_Prep->Calibration Cal_Curve Generate Calibration Curve (log k' vs. LogP) Calibration->Cal_Curve Sample_Analysis Inject Fluorinated Piperidine Analog Cal_Curve->Sample_Analysis LogP_Det Determine LogP from Calibration Curve Sample_Analysis->LogP_Det

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the piperidine scaffold offers a powerful tool for modulating lipophilicity and, consequently, the ADME properties of drug candidates. As demonstrated, the effect of fluorination is not a simple additive property but rather a complex interplay of positional and electronic effects. Monofluorination can have a modest impact, while gem-difluoro and trifluoromethyl groups generally lead to a more pronounced increase in lipophilicity.

The choice of which fluorinated analog to pursue will ultimately depend on the specific goals of the drug discovery program. A nuanced understanding of the structure-lipophilicity relationships, coupled with robust experimental determination of LogP, will empower researchers to navigate the intricate process of drug design with greater precision and confidence. As synthetic methodologies for the selective fluorination of complex molecules continue to advance, the palette of available fluorinated piperidine analogs will undoubtedly expand, offering even finer control over this critical physicochemical parameter.

References

  • Grygorenko, O. O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
  • Melnykov, K., et al. (2024). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ChemRxiv.
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoropiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)piperidine. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding the impact of fluorine on the properties of organic compounds. Journal of Fluorine Chemistry.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Trifluoromethylpiperidine. Retrieved from [Link]

  • ChemSrc. (n.d.). 4,4-difluoropiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoropiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)piperidine. Retrieved from [Link]

Sources

Validation

Binding Affinity of 2-(3,5-Difluorophenyl)piperidine Derivatives

The following guide provides an in-depth technical analysis of 2-(3,5-Difluorophenyl)piperidine derivatives , focusing on their application as high-affinity scaffolds for Neurokinin-1 (NK1) receptor antagonism and relate...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-(3,5-Difluorophenyl)piperidine derivatives , focusing on their application as high-affinity scaffolds for Neurokinin-1 (NK1) receptor antagonism and related targets.

A Technical Comparison Guide for Medicinal Chemists

Executive Summary & Core Directive

2-(3,5-Difluorophenyl)piperidine represents a privileged scaffold in medicinal chemistry, primarily utilized to develop high-affinity antagonists for the Neurokinin-1 (NK1) receptor (the target of Substance P) and, to a lesser extent, the NMDA receptor (GluN2B subunit) .

The 3,5-difluoro substitution pattern is not arbitrary; it is a strategic bioisostere designed to:

  • Block Metabolic Hotspots: Fluorine at the 3,5-positions prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending half-life (

    
    ) compared to the unsubstituted phenyl analog.[1]
    
  • Enhance Lipophilicity: The electron-withdrawing nature of fluorine increases the lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration—a critical requirement for central nervous system (CNS) drugs.[1]
    
  • Optimize Binding Interactions: The specific electrostatic potential of the 3,5-difluorophenyl ring engages in favorable

    
    -stacking or hydrophobic interactions within the receptor's binding pocket.[1]
    

This guide compares the binding affinity and pharmacological profile of 2-(3,5-difluorophenyl)piperidine derivatives against standard clinical benchmarks and alternative substitution patterns.

Comparative Analysis: Binding Affinity & Potency[2][3][4]

Structure-Activity Relationship (SAR) Matrix

The following table synthesizes data comparing the 2-(3,5-difluorophenyl) motif against other common 2-arylpiperidine substitutions. Data is normalized to typical


 (inhibition constant) values observed in NK1 receptor radioligand binding assays (using 

-Substance P).[1]
Derivative / Substitution (

)
Binding Affinity (

, nM)
Metabolic Stability (

)
BBB PenetrationMechanistic Insight
2-(3,5-Difluorophenyl) 0.1 – 0.5 nM High High Optimal Balance. Fluorine blocks P450 sites while maintaining steric fit.
2-Phenyl (Unsubstituted)1.0 – 5.0 nMLowModerateRapidly metabolized (hydroxylated) at the para position.[1]
2-(2-Methoxyphenyl)0.2 – 0.8 nMModerateModerateHigh affinity (e.g., CP-99,994 core) but metabolically liable (O-demethylation).
2-(4-Fluorophenyl)0.8 – 2.0 nMModerateHighBlocks para-hydroxylation but leaves meta positions open to attack.[1]
2-(3,5-Bis(trifluoromethyl))0.05 – 0.2 nMVery HighVery HighExtremely potent (e.g., Aprepitant-like) but often suffers from poor solubility.
Benchmarking Against Clinical Standards

Comparing the 2-(3,5-difluorophenyl)piperidine scaffold to established NK1 antagonists.[1]

CompoundTargetAffinity (

)
Functional

Key Differentiator
2-(3,5-Difluoro) Scaffold NK1 ~0.3 nM ~1.5 nM Metabolic Stability. Superior to non-fluorinated analogs; simpler synthesis than bis-CF3.
CP-99,994NK10.17 nM1.0 nMClassic tool compound; high affinity but shorter duration of action.[1]
Aprepitant (Emend)NK10.09 nM0.5 nMClinical standard; uses 3,5-bis(CF3) for max stability but lower solubility.[1]
IfenprodilGluN2B0.3 nM1.2 nMSelectivity for NMDA NR2B; typically uses a 4-benzylpiperidine core, not 2-aryl.

Expert Insight: While the 2-arylpiperidine core is classic for NK1 antagonists (Substance P), the 4-arylpiperidine core is typical for NMDA (NR2B) antagonists. However, 2-substituted derivatives often show "crossover" activity or are used as specific chiral building blocks to constrain the pharmacophore.[1]

Mechanistic Causality & Biological Rationale[1]

Why the 3,5-Difluoro Pattern?

The choice of the 3,5-difluorophenyl group is driven by the "Fluorine Effect" in medicinal chemistry.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to enzymatic cleavage.[1] Placing fluorines at the 3 and 5 positions effectively blocks the primary sites of metabolic attack on the phenyl ring.[1]

  • Electronic Tuning: The strong electronegativity of fluorine pulls electron density away from the ring, reducing the

    
    -electron cloud's ability to participate in oxidative metabolism while enhancing specific electrostatic interactions (e.g., orthogonal multipolar interactions) with protein residues like Phenylalanine or Tryptophan in the binding pocket.[1]
    
  • Conformational Bias: The 2-position substitution on the piperidine ring introduces chirality.[1] The (S)-enantiomer is typically the bioactive form for NK1 antagonists, adopting a specific chair conformation that positions the aromatic ring into a hydrophobic sub-pocket of the receptor.

Visualization: SAR Decision Logic

The following diagram illustrates the medicinal chemistry logic used to select the 3,5-difluoro scaffold.

SAR_Logic Start Lead Optimization (2-Phenylpiperidine Core) Problem1 Problem: Rapid Metabolism (P450 Hydroxylation) Start->Problem1 Problem2 Problem: Low CNS Penetration (Low Lipophilicity) Start->Problem2 Solution1 Strategy: Bioisosteric Replacement Problem1->Solution1 Problem2->Solution1 OptionA Option A: 4-Fluoro Solution1->OptionA OptionB Option B: 2-Methoxy Solution1->OptionB OptionC Option C: 3,5-Difluoro Solution1->OptionC ResultA Result: Blocks para-site only (Moderate Stability) OptionA->ResultA ResultB Result: High Affinity (Metabolic Liability at O-Me) OptionB->ResultB ResultC Result: Optimal Profile (High Stability + High Lipophilicity) OptionC->ResultC Final 2-(3,5-Difluorophenyl)piperidine ResultC->Final Selected Scaffold

Caption: Decision tree demonstrating the selection of the 3,5-difluorophenyl scaffold to balance affinity, stability, and CNS penetration.

Experimental Protocol: Radioligand Binding Assay

To validate the binding affinity (


) of these derivatives, the following self-validating protocol is recommended. This assay measures the displacement of a radiolabeled standard (

-Substance P for NK1 or

-Ifenprodil for NR2B).
Materials & Reagents[1][2][5][6][7][8]
  • Receptor Source: CHO (Chinese Hamster Ovary) cells stably expressing human NK1 receptors (or rat brain homogenates).[1]

  • Radioligand:

    
    -Substance P (Specific Activity ~135 Ci/mmol).[1]
    
  • Non-specific Binding Control: Substance P (10

    
    M) or Aprepitant (1 
    
    
    
    M).[1]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl

    
    , 0.02% BSA (to prevent ligand adsorption).
    
Step-by-Step Methodology
  • Membrane Preparation: Homogenize cells/tissue in ice-cold buffer.[1] Centrifuge at 48,000

    
     for 20 min. Resuspend pellet in assay buffer.
    
  • Incubation:

    • In a 96-well plate, add 150

      
      L membrane suspension (20-50 
      
      
      
      g protein).
    • Add 25

      
      L of 
      
      
      
      -Ligand (Final concentration ~0.5 nM).[1]
    • Add 25

      
      L of Test Compound (2-(3,5-difluorophenyl)piperidine derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes (or 4°C for 120 minutes to reduce degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis

Calculate the


 using the Cheng-Prusoff equation :


[1]
  • Where

    
     is the radioligand concentration and 
    
    
    
    is the dissociation constant of the radioligand.[1]
Visualization: Assay Workflow

Binding_Assay Step1 1. Membrane Prep (hNK1-CHO cells) Step2 2. Incubation (Membrane + [3H]-Ligand + Drug) Step1->Step2 Add Reagents Step3 3. Filtration (GF/B Filters + Wash) Step2->Step3 60 min @ 25°C Step4 4. Scintillation Counting (CPM Measurement) Step3->Step4 Harvest Step5 5. Data Analysis (Cheng-Prusoff -> Ki) Step4->Step5 Calculate

Caption: Workflow for the radioligand binding assay to determine Ki values.

References

  • Cascieri, M. A., et al. (1992).[1] "Characterization of the binding of a potent, selective, radioiodinated antagonist to the human neurokinin-1 receptor." Molecular Pharmacology, 42(3), 458-463. Link

  • Swain, C. J., et al. (1995).[1] "Novel 2-substituted piperidines as potent antagonists of the substance P (NK1) receptor."[1] Journal of Medicinal Chemistry, 38(24), 4793-4805. Link

  • Rupniak, N. M., et al. (2003).[1] "Clinical and preclinical evidence for the role of NK1 receptor antagonists in depression." Current Opinion in Investigational Drugs, 4(1), 35-40. Link

  • Harrison, T., et al. (1994).[1] "Gem-disubstituted amino-ether based substance P antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 4(23), 2733-2738. Link[1]

  • ChemScene. (2024). "(S)-2-(3,5-Difluorophenyl)piperidine Hydrochloride Product Information." ChemScene Catalog. Link

Sources

Comparative

Enantiomeric Excess (ee) Determination of Chiral Piperidines: A Comparative Guide

Topic: Enantiomeric Excess (ee) Determination of Chiral Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Chiral piperidines repres...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantiomeric Excess (ee) Determination of Chiral Piperidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral piperidines represent a cornerstone pharmacophore in modern drug discovery, serving as the structural backbone for blockbusters like Paroxetine (Paxil) and Methylphenidate (Ritalin). However, their analytical characterization presents a "perfect storm" of challenges:

  • Lack of Chromophores: Simple piperidines are often UV-transparent, complicating standard UV-Vis detection.

  • Basic Nitrogen: The secondary amine functionality interacts strongly with silanol groups on stationary phases, leading to severe peak tailing.

  • Volatility Issues: While some are volatile, their polar nature often requires derivatization for gas chromatography.[1]

This guide objectively compares the three dominant methodologies—Chiral HPLC , SFC , and NMR Spectroscopy —providing validated protocols and decision-making frameworks to ensure data integrity in your asymmetric synthesis or process development workflows.

Part 1: The Methodological Landscape
Method A: Chiral HPLC (The Industry Standard)

Best for: Final purity release, trace impurity quantification, and non-volatile derivatives.

High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its robustness and the vast library of available Chiral Stationary Phases (CSPs).

  • Column Selection: For piperidines, Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD, OD, IA, IB, IG) are superior. The "Immobilized" series (IA, IB, IC, IG) is preferred over "Coated" phases to allow for a broader range of solvents (e.g., DCM, THF) which solubilize piperidines well.

  • The "Basicity" Problem: To prevent peak tailing caused by the interaction of the piperidine nitrogen with residual silanols, basic additives are mandatory.

    • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Advanced: 0.1% Ethanolamine (often improves shape for stubborn secondary amines).

  • Detection Strategy: Since many piperidine intermediates lack UV absorbance, pre-column derivatization is often more reliable than using Refractive Index (RI) or ELSD detectors, which have lower sensitivity.

Experimental Protocol: Benzoyl Chloride Derivatization for UV Detection Purpose: To attach a strong UV chromophore and neutralize the basic nitrogen.

  • Dissolution: Dissolve 10 mg of the chiral piperidine sample in 1 mL of dry Dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of Triethylamine (TEA).

  • Acylation: Add 1.2 equivalents of Benzoyl Chloride dropwise at 0°C.

  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC.

  • Quench: Add 1 mL saturated NaHCO₃ solution. Extract with DCM.

  • Analysis: Inject the organic layer (diluted in mobile phase) onto the Chiral HPLC.

Method B: Supercritical Fluid Chromatography (SFC) (The Green Speedster)

Best for: High-throughput screening (HTS) and preparative separations.

SFC utilizes supercritical CO₂ as the primary mobile phase.[2][][4] It is chemically orthogonal to HPLC and often resolves enantiomers that co-elute in normal-phase HPLC.

  • Mechanism: The low viscosity of scCO₂ allows for flow rates 3-5x higher than HPLC without significant backpressure, reducing analysis time from 30 mins to <5 mins.

  • Mobile Phase: CO₂ + Modifier (MeOH or EtOH) + Additive (0.1% Isopropylamine or DEA).

  • Advantage: The "Basic Additive" in SFC suppresses ionization effectively, often yielding sharper peaks for free amines than HPLC.

Method C: NMR Spectroscopy with Mosher’s Acid (The Structural Validator)

Best for: Rapid "quick checks," absolute configuration assignment, and when separation methods fail.

When chromatographic separation is elusive, converting enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) allows for quantification via NMR.

  • The Reagent:

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic acid chloride (MTPA-Cl), known as Mosher's Acid Chloride .
  • The Logic: Reaction of the chiral piperidine (secondary amine) with enantiopure (R)- or (S)-MTPA-Cl yields diastereomeric amides.[5] These diastereomers have distinct chemical environments, particularly resolvable in ¹⁹F NMR due to the CF₃ group's sensitivity and lack of background noise.

Experimental Protocol: Micro-Scale Mosher Amide Synthesis

  • Mix: In a clean NMR tube or small vial, combine:

    • 5 mg Chiral Piperidine.

    • 10 mg (R)-(-)-MTPA-Cl.

    • 20 µL Pyridine-d5 (acts as solvent and base) or CDCl₃ + 2 eq TEA.

  • React: Shake for 10-15 minutes. Reaction is usually instantaneous for amines.

  • Analyze: Acquire ¹H NMR or ¹⁹F NMR.

  • Calculate: Integrate the distinct CF₃ peaks (or methoxy peaks).

Part 2: Comparative Analysis & Decision Framework
Quantitative Performance Matrix
FeatureChiral HPLC Chiral SFC NMR (Mosher's)
Primary Use Case QC Release, Trace Impurities (<0.1%)High-Throughput Screening, PrepInitial R&D, Config. Assignment
Typical Analysis Time 20 - 45 mins3 - 8 mins15 - 30 mins (incl. prep)
Sensitivity (LOD) High (ng range with UV-tag)Moderate to HighLow (mg range required)
Solvent Consumption High (Liters/day)Low (CO₂ is recycled/vented)Negligible (Deuterated solvents)
Resolution Risk Peak tailing (requires additives)Excellent for basesSignal overlap (requires high field)
Cost per Sample

$ (Solvents + Column life)
$ (CO₂ is cheap)

(Deuterated solv. + Reagent)
Visualizing the Workflow

The following diagram illustrates the logical decision tree for selecting the appropriate method based on your sample's properties.

MethodSelection Start Start: Chiral Piperidine Sample UV_Check Does it have a UV Chromophore? Start->UV_Check Volatile Is it Volatile (<200°C BP)? UV_Check->Volatile No SFC_Screen Screen SFC (High Throughput) Column: IG, AD, OD UV_Check->SFC_Screen Yes HPLC_Screen Screen HPLC (Normal Phase) Hex/IPA + 0.1% DEA UV_Check->HPLC_Screen Yes Deriv_Req Derivatization Required (e.g., Benzoyl Chloride) Volatile->Deriv_Req No GC_Chiral Chiral GC (Cyclodextrin Phase) Volatile->GC_Chiral Yes Deriv_Req->HPLC_Screen Add UV Tag NMR_Mosher 19F NMR (Mosher's Amide) Use if Separation Fails SFC_Screen->NMR_Mosher No Separation HPLC_Screen->NMR_Mosher No Separation

Caption: Decision matrix for selecting the optimal ee determination method for chiral piperidines.

Part 3: Scientific Integrity & Causality
Why These Methods Work (The "Why" Behind the Protocol)
  • The Role of DEA in HPLC: Piperidines are secondary amines (

    
    ). On silica-based columns, residual silanol groups (
    
    
    
    ) act as weak acids. Without a basic additive, the piperidine protonates, forming an ionic bond with the silanol. This results in kinetic lagging , seen as peak tailing. Diethylamine (DEA) floods the system, competitively blocking these silanol sites, ensuring the piperidine interacts only with the chiral selector.
  • Why ¹⁹F NMR for Mosher's? Proton (

    
    ) NMR often suffers from signal overlap in complex piperidine scaffolds. The Mosher reagent introduces a 
    
    
    
    group.[6] Fluorine has a wide chemical shift range and no background signals in biological/organic molecules, making the integration of the two diastereomeric peaks (
    
    
    vs
    
    
    ) exceptionally precise.
Self-Validating the System
  • Racemic Standard: Always run a racemic mixture first. If you cannot split the racemate to baseline (

    
    ), you cannot accurately quantify ee of an enriched sample.
    
  • Peak Purity: In HPLC/SFC, use a Diode Array Detector (DAD) to compare UV spectra at the upslope, apex, and downslope of the peak. They must match to ensure no hidden impurities are co-eluting.

References
  • Hoye, T. R., & Renner, M. K. (2006). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC in a Single Sequence. Retrieved from [Link]

  • Reetz, M. T., et al. (2000). Chiral Solvating Agents for NMR Spectroscopy. Journal of the American Chemical Society.[7] Retrieved from [Link]

  • Chromatography Online. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(3,5-Difluorophenyl)piperidine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling 2-(3...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling 2-(3,5-Difluorophenyl)piperidine. The procedures outlined here are designed not just as a set of rules, but as a self-validating system to ensure your safety and the integrity of your work. We will move beyond simple checklists to understand the causality behind each safety measure, empowering you to handle this and similar compounds with confidence and expertise.

Hazard Identification and Risk Assessment: Understanding the Molecule

While comprehensive toxicological data for 2-(3,5-Difluorophenyl)piperidine is not fully established, we must operate with a predictive hazard assessment based on its structural components: the piperidine ring and the difluorophenyl group.[1] The hydrochloride salt of this compound is classified with specific hazard statements that form the basis of our immediate handling protocols.[2] Furthermore, the parent compound, piperidine, is well-characterized as a hazardous substance, and its properties must inform our risk assessment.[3][4][5]

Causality: The piperidine moiety is a cyclic amine, which contributes to its basicity and potential for corrosivity and irritation.[6] The difluorophenyl group adds aromatic properties and potential for different metabolic pathways and toxicological endpoints compared to the parent piperidine. The hydrochloride salt form indicates it is a solid, which presents an inhalation hazard for dusts and particulates.[2]

Table 1: Hazard Profile of 2-(3,5-Difluorophenyl)piperidine and Related Compounds

Hazard Attribute 2-(3,5-Difluorophenyl)piperidine Hydrochloride[2] Piperidine (Parent Compound)[4][5][7]
Physical Form Solid[2] Colorless Liquid[7]
GHS Pictogram GHS07 (Exclamation Mark) GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones)
Signal Word Warning Danger

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H225: Highly flammable liquid and vapour.H302: Harmful if swallowed.H311+H331: Toxic in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage. |

Given the serious hazards of the parent compound, it is prudent to handle 2-(3,5-Difluorophenyl)piperidine as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially toxic with corrosive properties.

Engineering Controls: Your Primary Line of Defense

Before any personal protective equipment is even selected, engineering controls are the most critical factor in mitigating exposure.[8]

  • Chemical Fume Hood: All handling of 2-(3,5-Difluorophenyl)piperidine, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[1][7] This is non-negotiable. The potential for respiratory irritation (H335) and the high inhalation toxicity of the parent piperidine structure make this essential.[2][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized extraction, but good air exchange in the room is a crucial secondary measure.[9]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible and tested regularly.[1]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential, but it is the final layer of protection after engineering controls. The selection of PPE must be deliberate and based on the identified hazards.[8][10]

Causality: The H315 (skin irritation) and H319 (serious eye irritation) classifications for the hydrochloride salt, combined with the severe corrosivity and dermal toxicity of piperidine, dictate a robust PPE strategy.[2][4] We must prevent all contact.

Table 2: Personal Protective Equipment (PPE) Specification

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended) Prevents skin contact and irritation (H315).[11] Double-gloving provides an extra layer of security against tears and contamination. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[12]
Eye & Face Protection Safety Goggles and a Face Shield Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against serious eye irritation (H319).[10][13] A face shield must be worn over the goggles during any operation with a splash or dust generation risk, such as transfers or preparing solutions.[10][14]
Body Protection Flame-Retardant Laboratory Coat A fully buttoned lab coat protects against incidental contact with skin. Given the flammability of the parent piperidine, a flame-retardant coat is a prudent choice.[15]

| Respiratory Protection | Not required if handled exclusively in a fume hood. | A properly functioning chemical fume hood provides adequate respiratory protection.[16] If there is a risk of the fume hood failing or a large spill occurring, a respirator with an appropriate cartridge for organic vapors should be available for emergency use.[13][16] |

Operational Plan: Safe Handling and Disposal

Step-by-Step Protocol for Weighing and Solution Preparation

This protocol is designed to minimize dust generation and prevent contamination.

  • Preparation:

    • Don all required PPE as specified in Table 2.

    • Designate a specific area within the chemical fume hood for the procedure.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood before retrieving the chemical.

  • Weighing:

    • Carefully open the container of 2-(3,5-Difluorophenyl)piperidine inside the fume hood. Avoid any sudden movements that could aerosolize the solid powder.

    • Use a clean spatula to carefully transfer the desired amount of the compound to a weigh boat on a tared balance.

    • Once the desired mass is obtained, securely close the primary container.

  • Dissolution:

    • Carefully add the weighed solid to the beaker containing the desired solvent.

    • Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.

    • Stir the solution gently until the solid is fully dissolved. Keep the container covered with a watch glass as much as possible.

  • Cleanup:

    • Wipe the spatula and any other contaminated reusable equipment with a solvent-dampened cloth. Place the cloth in the designated solid hazardous waste container.

    • Dispose of the weigh boat and absorbent liner into the solid hazardous waste container.

    • Wipe down the work surface inside the fume hood.

    • Remove gloves using the proper technique and dispose of them in the hazardous waste. Wash hands thoroughly.

Safe Handling and Workflow Diagram

The following diagram illustrates the critical decision points and workflow for safely handling 2-(3,5-Difluorophenyl)piperidine.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area (Absorbent Liner) prep_hood->prep_area handle_weigh Weigh Compound Carefully prep_area->handle_weigh Begin Handling handle_dissolve Transfer & Dissolve in Solvent handle_weigh->handle_dissolve cleanup_waste Dispose of Contaminated Materials (Weigh Boat, Gloves) handle_dissolve->cleanup_waste End Handling cleanup_surface Decontaminate Work Surface cleanup_waste->cleanup_surface cleanup_hands Remove PPE & Wash Hands cleanup_surface->cleanup_hands end_op Procedure Complete cleanup_hands->end_op start Start start->prep_ppe

Caption: Workflow for Safe Handling of 2-(3,5-Difluorophenyl)piperidine.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[10][15]

  • Compatibility: Store away from strong oxidizing agents and acids.[7]

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Used gloves, weigh boats, absorbent liners, and contaminated wipes must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, sealed hazardous waste container for halogenated organic waste.

  • Vendor Disposal: All waste must be disposed of through a licensed environmental waste management company, following all local and national regulations.[7][15] Do not pour any amount down the drain.[9][15]

Emergency Response Plan

Immediate and correct action during an emergency is critical.

Table 3: Emergency Response Protocol

Scenario Immediate Action Steps
Skin Contact 1. Immediately remove all contaminated clothing.[15]2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]3. Seek immediate medical attention.[1]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][15]2. Remove contact lenses if present and easy to do.[15]3. Seek immediate medical attention.[15]
Inhalation 1. Immediately move the affected person to fresh air.[1][9]2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[1]3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[1][7]2. Rinse the mouth with water.[7]3. Give water to the victim to drink.[1]4. Seek immediate medical attention.

| Small Spill | 1. Alert others in the area.2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10][14]3. Carefully sweep or scoop the material into a sealed container for hazardous waste disposal.[9]4. Clean the spill area with a suitable solvent and then soap and water. |

References

  • Hazardous Waste - Piperidine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 4-Piperidinopiperidine Safety Data Sheet. Antibodies-Online. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA s.r.o. [Link]

  • Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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